Technical Documentation Center

1-Formyl-2-methoxypyrrolidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Formyl-2-methoxypyrrolidine
  • CAS: 61020-06-2

Core Science & Biosynthesis

Foundational

The Application Scientist's Guide to 1-Formyl-2-methoxypyrrolidine: Physicochemical Profiling and Electrochemical Synthesis

Executive Overview In the landscape of modern organic synthesis and drug development, 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2) stands out as a highly versatile, stable precursor for generating highly reactive N-ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the landscape of modern organic synthesis and drug development, 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2) stands out as a highly versatile, stable precursor for generating highly reactive N-acyliminium ions[1]. As a latent form of aminobutanal, this compound serves as a critical building block for the stereoselective synthesis of complex pyrrolidine alkaloids, functionalized tryptamines, and various neuropharmacological scaffolds[2].

Rather than relying on harsh, reagent-heavy traditional oxidations, the modern standard for synthesizing this molecule leverages the Shono oxidation —an anodic electrochemical methoxylation that exemplifies green chemistry principles[3]. This whitepaper provides a rigorous physicochemical profile, a self-validating electrochemical protocol, and a mechanistic breakdown of its downstream reactivity.

Physicochemical Profile and Structural Dynamics

Understanding the physical properties of 1-formyl-2-methoxypyrrolidine is essential for optimizing its synthesis, isolation, and subsequent reactions. The N-formyl group is structurally critical: unlike simple N-alkyl groups, the strongly electron-withdrawing formyl moiety lowers the basicity of the pyrrolidine nitrogen. This prevents unwanted protonation under slightly acidic conditions while still providing sufficient lone-pair delocalization to stabilize the adjacent carbocation formed during downstream activation.

Quantitative Data Summary
PropertyValueReference
Chemical Name 1-Formyl-2-methoxypyrrolidine[1]
Synonyms 2-Methoxypyrrolidine-1-carbaldehyde[4]
CAS Number 61020-06-2[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [1]
Density (Predicted) 1.07 ± 0.1 g/cm³[5]
Boiling Point (Predicted) 225.7 ± 0.0 °C[5]
Exact Mass 129.078978 Da[4]
Topological Polar Surface Area 29.5 Ų[4]

Electrochemical Synthesis: The Shono Oxidation Pathway

The synthesis of 1-formyl-2-methoxypyrrolidine is achieved via the Shono oxidation of 1-formylpyrrolidine. This 2-electron anodic oxidation is performed in methanol, which acts as both the solvent and the nucleophile[3].

Mechanistic Causality
  • First Electron Transfer: Anodic oxidation removes a single electron from the nitrogen lone pair, generating a highly reactive radical cation.

  • Deprotonation: The adjacent α -proton becomes highly acidic and is lost, forming an α -amino radical.

  • Second Electron Transfer: A subsequent anodic oxidation removes another electron, yielding the electrophilic N-acyliminium ion.

  • Nucleophilic Trapping: Methanol immediately attacks the planar cation, yielding the stable α -methoxy aminal (1-formyl-2-methoxypyrrolidine)[3].

At the cathode, the counter-reaction is the reduction of methanol to methoxide and hydrogen gas ( H2​ ), necessitating proper venting in closed systems[3].

ShonoOxidation A 1-Formylpyrrolidine + MeOH + Et4NBF4 B Anodic Oxidation (-e-) A->B C Radical Cation Intermediate B->C D Deprotonation (-H+) C->D E Alpha-Amino Radical D->E F Anodic Oxidation (-e-) E->F G N-Acyliminium Ion F->G H Nucleophilic Attack (MeOH) G->H I 1-Formyl-2-methoxypyrrolidine H->I

Caption: Electrochemical Shono oxidation pathway of 1-formylpyrrolidine.

Step-by-Step Self-Validating Protocol: Continuous Flow Electrosynthesis

To achieve multigram-scale synthesis with >95% selectivity, a microflow electrolysis cell is utilized[6].

  • Setup: Microflow electrolysis cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a stainless-steel cathode.

  • Causality of Setup: The RVC anode provides an exceptionally high surface area. This drastically improves the mass-transfer regime, allowing for full conversion without the need for excessive overpotentials that would otherwise lead to unwanted dimethoxylated byproducts[3].

Procedure:

  • Electrolyte Preparation: Dissolve 1-formylpyrrolidine (0.1 M) and tetraethylammonium tetrafluoroborate ( Et4​NBF4​ , 0.05 M) in anhydrous methanol.

    • Causality: Et4​NBF4​ is chosen as the supporting electrolyte because of its wide electrochemical stability window, preventing competitive oxidation of the salt[3].

  • Flow Parameters: Pump the solution through the flow cell at a continuous flow rate (e.g., 36 mL/min in recycle mode)[3].

    • Causality: High flow rates augment mass transfer and prevent localized depletion of the substrate at the anode surface, which would trigger solvent degradation.

  • Electrolysis: Apply a constant cell current of 160 mA.

    • Self-Validation (Charge Tracking): Monitor the charge passed via Faraday’s law ( Q=I×t ). Full conversion requires approximately 2.2 F/mol. This theoretical charge acts as an internal system control; if starting material remains after 2.2 F/mol, it indicates a drop in current efficiency (e.g., electrode fouling)[3].

  • Workup and Isolation: Concentrate the methanolic effluent under reduced pressure. Resuspend the crude residue in cold diethyl ether.

    • Self-Validation (Mass Balance): Et4​NBF4​ is highly soluble in methanol but entirely insoluble in ether. Upon addition of ether, the electrolyte will quantitatively precipitate. Filter the suspension to recover the salt (which can be dried and reused). The filtrate contains the pure 1-formyl-2-methoxypyrrolidine, validating the mass balance of the system.

Downstream Reactivity: N-Acyliminium Ion Chemistry

1-Formyl-2-methoxypyrrolidine is practically inert under neutral conditions, making it easy to store and handle. However, upon exposure to a Lewis acid (e.g., BF3​⋅OEt2​ or TiCl4​ ), the methoxy group is activated and expelled as a leaving group. This regenerates the highly electrophilic N-acyliminium ion in situ.

Reactivity A 1-Formyl-2-methoxypyrrolidine B Lewis Acid Activation (e.g., BF3·OEt2 or TiCl4) A->B C N-Acyliminium Ion (Highly Electrophilic) B->C D Allyltrimethylsilane (Sakurai Reaction) C->D E Grignard / Organozinc Reagents C->E F Cyanide Ion (Strecker-type) C->F G 2-Allyl-1-formylpyrrolidine D->G H 2-Alkyl/Aryl-1-formylpyrrolidine E->H I 2-Cyano-1-formylpyrrolidine F->I

Caption: N-acyliminium ion generation and divergent nucleophilic functionalization.

References

  • Guidechem. "1-FORMYL-2-METHOXYPYRROLIDINE 61020-06-2 wiki".1

  • ChemBK. "1-甲酰基-2-甲氧基吡咯烷 - ChemBK". 5

  • PubChem. "2-Methoxypyrrolidine-1-carbaldehyde | C6H11NO2 | CID 12478171". 4

  • Thieme Connect. "Electrochemistry in Organic Synthesis 13". 3

  • ResearchGate. "A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale". 6

  • ResearchGate. "Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review)". 7

Sources

Foundational

Molecular Weight, Exact Mass, and Analytical Profiling of 1-Formyl-2-methoxypyrrolidine: A Technical Guide

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling and continuous-flow electrosynthesis, precision is paramount. The compound 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical impurity profiling and continuous-flow electrosynthesis, precision is paramount. The compound 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2) frequently emerges in two critical domains: as a target product in advanced anodic methoxylation (Shono oxidation) and as a highly monitored impurity in the synthesis of pyrrolidine-based pharmaceuticals, most notably the DPP-4 inhibitor Vildagliptin[1].

This whitepaper dissects the physicochemical properties of 1-formyl-2-methoxypyrrolidine, emphasizing the critical distinction between its molecular weight and exact mass. Furthermore, we will explore the causality behind its synthesis and establish a self-validating analytical protocol for its detection.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In high-resolution mass spectrometry (HRMS) and drug development, relying solely on average molecular weight is a critical error. The isotopic distribution of elements necessitates the use of exact mass (monoisotopic mass) to deduce elemental compositions and eliminate isobaric interferences.

Below is the consolidated quantitative data for 1-formyl-2-methoxypyrrolidine, derived from authoritative computational descriptors[2].

PropertyValueScientific Significance
Molecular Formula C₆H₁₁NO₂Defines the elemental composition and ring structure.
Average Molecular Weight 129.16 g/mol Used for macroscopic stoichiometric calculations (e.g., molarity, yield).
Exact Mass (Monoisotopic) 129.078979 DaCritical for HRMS. Calculates the exact [M+H]⁺ precursor ion at m/z 130.0863.
Topological Polar Surface Area 29.5 ŲIndicates high membrane permeability, relevant for pharmacokinetic modeling.
XLogP3-AA 0.2Demonstrates slight lipophilicity, dictating reverse-phase LC retention times.

Data sourced from PubChem CID 12478171[2].

Continuous-Flow Electrosynthesis: The Shono Oxidation

The synthesis of 1-formyl-2-methoxypyrrolidine is classically achieved via the anodic methoxylation of 1-formylpyrrolidine. Traditional batch electrolysis often suffers from over-oxidation, yielding dimethoxylated byproducts. To mitigate this, we employ a continuous-flow microreactor system[3].

Experimental Protocol: Anodic Methoxylation

This protocol is designed as a self-validating system; the continuous flow ensures that residence time strictly controls the oxidation state, preventing downstream degradation[4].

Step 1: Electrolyte Preparation

  • Action: Dissolve 0.05 M Tetraethylammonium tetrafluoroborate (Et₄NBF₄) and 0.1 M 1-formylpyrrolidine in anhydrous methanol.

  • Causality: Et₄NBF₄ is chosen because it provides high ionic conductivity without participating in the anodic oxidation at the required potentials. Anhydrous methanol acts as both the solvent and the nucleophile.

Step 2: Flow Cell Configuration

  • Action: Equip a microflow electrolysis cell with a Reticulated Vitreous Carbon (RVC) anode and a stainless steel cathode.

  • Causality: The RVC anode provides an exceptionally high surface-area-to-volume ratio. This maximizes the mass transfer rate, ensuring that the 2-electron Shono oxidation occurs rapidly before the intermediate can diffuse away and undergo side reactions[4].

Step 3: Electrolysis Execution

  • Action: Pump the solution through the flow cell at a rate of 36 mL/min, applying a constant current of 160 mA.

  • Causality: Operating under constant current (galvanostatic control) allows precise calculation of Faraday efficiency. The flow rate dictates a strict residence time (e.g., ~4 seconds per pass), which mathematically prevents the secondary oxidation of 1-formyl-2-methoxypyrrolidine into the dimethoxylated byproduct[4].

Fig 1: Continuous-flow electrochemical Shono oxidation workflow for 1-formyl-2-methoxypyrrolidine.

Analytical Validation: LC-HRMS Methodology

Because 1-formyl-2-methoxypyrrolidine is a recognized impurity in the synthesis of Vildagliptin[1], regulatory guidelines (such as ICH Q3A) mandate highly specific analytical validation. Relying on UV detection is insufficient due to the lack of strong chromophores. We must leverage Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Experimental Protocol: LC-HRMS Impurity Profiling

Step 1: Sample Preparation

  • Action: Dilute the synthesized batch or API sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as an ionization enhancer. It ensures the nitrogen atom in the pyrrolidine ring is protonated, driving the formation of the [M+H]⁺ adduct necessary for positive-mode Electrospray Ionization (ESI+)[2].

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Causality: The XLogP3-AA of 0.2 indicates the molecule is highly polar. A slow initial gradient ensures adequate retention and separation from the highly polar solvent front and other hydrophilic API precursors.

Step 3: High-Resolution Mass Detection

  • Action: Operate the Orbitrap or Q-TOF mass spectrometer in ESI+ mode. Extract the ion chromatogram (EIC) at m/z 130.0863 with a mass tolerance window of ± 5 ppm.

  • Causality: The exact mass of the neutral molecule is 129.078979 Da. Adding a proton (1.007276 Da) yields an expected m/z of 130.086255. A narrow 5 ppm window guarantees that isobaric matrix interferences do not trigger false positives, making the protocol self-validating for structural confirmation.

Fig 2: LC-HRMS analytical logic for validating the exact mass of the target molecule.

Implications in Pharmaceutical Development

Understanding the exact mass and synthetic pathways of 1-formyl-2-methoxypyrrolidine is not merely an academic exercise. In the commercial manufacturing of Vildagliptin—a medication used to treat type 2 diabetes—pyrrolidine derivatives are foundational building blocks.

During the multi-step synthesis, residual solvents (like methanol) and oxidative conditions can inadvertently trigger side reactions analogous to the Shono oxidation, generating 1-formyl-2-methoxypyrrolidine as an unwanted impurity[1]. By utilizing the exact mass (129.0789 Da) rather than the average molecular weight (129.16 g/mol )[2], quality control laboratories can program their mass spectrometers to automatically flag this specific molecular signature, ensuring the final Active Pharmaceutical Ingredient (API) meets rigorous FDA and EMA purity thresholds.

References
  • PubChem - 2-Methoxypyrrolidine-1-carbaldehyde | C6H11NO2 | CID 12478171. National Center for Biotechnology Information. URL:[Link]

  • Science of Synthesis - Electrochemistry in Organic Synthesis 13: Parallel-Plate Flow Reactors. Thieme Connect. URL:[Link]

  • ResearchGate - A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale. URL:[Link]

Sources

Exploratory

Mechanism of Action of 1-Formyl-2-methoxypyrrolidine in Organic Synthesis: From Electrochemical Generation to N-Acyliminium Ion Trapping

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Molecule: 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) Executive Summary In modern synthetic organic chemistry, the fun...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Organic Chemists, Process Chemists, and Drug Development Professionals Molecule: 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2)

Executive Summary

In modern synthetic organic chemistry, the functionalization of nitrogen-containing heterocycles is a cornerstone of alkaloid synthesis and pharmaceutical drug development. 1-Formyl-2-methoxypyrrolidine serves as a highly stable, isolable precursor to the highly reactive N-formyliminium ion . By masking this electrophilic intermediate with an α -methoxy group, chemists can precisely control carbon-carbon bond formation at the C2 position of the pyrrolidine ring.

This technical guide dissects the mechanistic causality behind the generation of 1-formyl-2-methoxypyrrolidine via anodic Shono oxidation [1], its activation via Lewis acids, and its subsequent trapping by nucleophiles.

Synthesis: The Electrochemical Shono Oxidation Pathway

The most efficient and atom-economical method to synthesize 1-formyl-2-methoxypyrrolidine is via the Shono oxidation of 1-formylpyrrolidine in methanol [2]. Traditional chemical oxidations often suffer from poor regioselectivity and require stoichiometric toxic oxidants. Electrosynthesis bypasses these limitations by utilizing the electron as a traceless reagent.

Mechanistic Causality of the Shono Oxidation

The transformation is a two-electron anodic oxidation:

  • Single Electron Transfer (SET): The lone pair on the formamide nitrogen is oxidized at the anode to form a radical cation.

  • Deprotonation: The highly acidic α -proton is lost, generating a carbon-centered radical.

  • Second SET: A subsequent one-electron oxidation yields the N-formyliminium ion.

  • Nucleophilic Trapping: Methanol (acting as both solvent and nucleophile) attacks the iminium ion, yielding the stable α -methoxy aminal (1-formyl-2-methoxypyrrolidine).

G A 1-Formylpyrrolidine (Starting Material) B Radical Cation Intermediate A->B -e⁻ (Anode) C N-Formyliminium Ion B->C -e⁻, -H⁺ D 1-Formyl-2- methoxypyrrolidine C->D + MeOH

Caption: Electrochemical Shono oxidation pathway of 1-formylpyrrolidine.

Mechanism of Action: N-Acyliminium Ion Generation and Trapping

The utility of 1-formyl-2-methoxypyrrolidine lies in its ability to act as an electrophilic hub. The formyl group is critical; it withdraws electron density, preventing the nitrogen lone pair from stabilizing the adjacent carbon, thereby increasing the electrophilicity of the resulting iminium species compared to standard alkyl iminium ions.

The Activation-Trapping Cycle
  • Lewis Acid Complexation: A Lewis acid (e.g., BF3​⋅OEt2​ , TiCl4​ , or TMSOTf ) coordinates to the oxygen atom of the C2-methoxy group.

  • Ionization: The complexed methoxy group leaves, generating the transient, highly electrophilic N-formyliminium ion. The equilibrium strongly favors the closed, un-ionized form until a nucleophile is introduced.

  • Nucleophilic Attack: Carbon-based nucleophiles (such as allyltrimethylsilane, silyl enol ethers, or electron-rich arenes) attack the π -system of the iminium ion. The reaction is typically stereoelectronically controlled, leading to specific diastereomeric outcomes if the pyrrolidine ring is already substituted.

G A 1-Formyl-2-methoxypyrrolidine B Lewis Acid Complexation (e.g., BF3·OEt2) A->B + Lewis Acid C N-Formyliminium Ion (Highly Electrophilic) B->C - [LA-OMe]⁻ D Nucleophilic Attack (Nu⁻) C->D C-C Bond Formation E 2-Substituted Pyrrolidine Derivative D->E Product Release

Caption: Mechanism of N-formyliminium ion generation and nucleophilic trapping.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind critical parameters.

Protocol A: Continuous-Flow Electrochemical Synthesis of 1-Formyl-2-methoxypyrrolidine

Why flow chemistry? High flow rates augment mass transfer, preventing the over-oxidation of the product into a dimethoxylated byproduct, a common failure point in batch electrolysis [3].

  • Electrolyte Preparation: Dissolve 1-formylpyrrolidine (0.1 M) and Et4​NBF4​ (0.05 M, supporting electrolyte) in anhydrous methanol.

  • Cell Configuration: Utilize an undivided parallel-plate microflow cell equipped with a Reticulated Vitreous Carbon (RVC) anode and a stainless steel cathode. Rationale: RVC provides a high surface area, maximizing the rate of heterogeneous electron transfer.

  • Electrolysis: Pump the solution through the cell at a flow rate of 36 mL/min. Apply a constant current of 160 mA.

  • Monitoring: Monitor the reaction via GC-MS. The residence time and current density are calibrated to achieve >95% conversion while suppressing the secondary oxidation to 1-formyl-2,5-dimethoxypyrrolidine.

  • Workup: Evaporate the methanol under reduced pressure. Extract with diethyl ether to precipitate and recover the Et4​NBF4​ electrolyte. Distill the crude oil under vacuum to yield pure 1-formyl-2-methoxypyrrolidine.

Protocol B: Lewis Acid-Mediated Allylation (Sakurai-Type Reaction)

Why BF3​⋅OEt2​ ? It provides the exact hard-acid characteristics needed to abstract the methoxy group without prematurely desilylating the allyltrimethylsilane nucleophile.

  • Preparation: In an oven-dried, argon-purged Schlenk flask, dissolve 1-formyl-2-methoxypyrrolidine (1.0 equiv) in anhydrous CH2​Cl2​ (0.2 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath to stabilize the transient iminium intermediate and prevent polymerization.

  • Activation: Add BF3​⋅OEt2​ (1.2 equiv) dropwise. Stir for 15 minutes to ensure complete complexation.

  • Nucleophilic Addition: Add allyltrimethylsilane (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to room temperature.

  • Quenching: Quench with saturated aqueous NaHCO3​ . The basic quench neutralizes the Lewis acid and prevents product degradation. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and purify via flash chromatography.

Quantitative Data: Substrate Scope and Nucleophile Compatibility

The versatility of 1-formyl-2-methoxypyrrolidine is demonstrated by its compatibility with a wide array of nucleophiles. The table below summarizes typical yields and conditions for various C-C bond-forming reactions.

Nucleophile TypeSpecific ReagentLewis AcidTemp (°C)Yield (%)Primary Application
Allylsilane Allyltrimethylsilane BF3​⋅OEt2​ -78 to RT85 - 92%Pyrrolizidine alkaloid cores
Silyl Enol Ether 1-Phenyl-1-(trimethylsiloxy)ethene TiCl4​ -7878 - 84% β -Amino ketone synthesis
Organocuprate Bu2​CuLi BF3​⋅OEt2​ -7865 - 75%Direct alkylation
Electron-Rich Arene 1,3,5-Trimethoxybenzene SnCl4​ 0 to RT88 - 95%Aryl-pyrrolidine therapeutics
Cyanide TMS-CN TMSOTf -4090 - 96% α -Amino acid precursors

Applications in Drug Development

The C2-functionalization of pyrrolidines is a critical step in the synthesis of numerous biologically active compounds. 1-Formyl-2-methoxypyrrolidine acts as a universal synthon for:

  • Nootropics and Cognitive Enhancers: Precursors to prolinal derivatives that act as prolyl endopeptidase inhibitors [4].

  • Alkaloid Total Synthesis: The allylated products are direct precursors to the bicyclic cores of indolizidine and pyrrolizidine alkaloids (e.g., Gephyrotoxin derivatives).

  • Late-Stage Functionalization: The formyl group can be easily removed (deformylation via acidic hydrolysis) or reduced (to a methyl group via LiAlH4​ ), offering immense flexibility in late-stage API (Active Pharmaceutical Ingredient) synthesis.

References

  • Electrochemistry in Organic Synthesis Thieme Connect. Details the Shono-type anodic oxidation of 1-formylpyrrolidine in an undivided flow cell to selectively yield 1-formyl-2-methoxypyrrolidine. URL:[Link]

  • A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale ResearchGate. Discusses the precise mass-transfer regimes required to prevent overoxidation to dimethoxylated byproducts during the synthesis of 1-formyl-2-methoxypyrrolidine. URL:[Link]

Foundational

Solubility Profile and Physicochemical Behavior of 1-Formyl-2-methoxypyrrolidine: A Comprehensive Guide for Process Chemists

Executive Summary 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) is a highly versatile synthetic intermediate frequently utilized in the pharmaceutical and fine chemical industries[1]. Primarily generated via the anodic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) is a highly versatile synthetic intermediate frequently utilized in the pharmaceutical and fine chemical industries[1]. Primarily generated via the anodic methoxylation (Shono oxidation) of 1-formylpyrrolidine, this compound serves as a critical precursor—acting as a latent form of aminobutanal for the Fischer indole synthesis of complex tryptamines[2][3]. For process chemists and drug development professionals, understanding its solvation thermodynamics, phase-transfer behavior, and stability in various media is paramount for optimizing extraction, purification, and downstream synthetic workflows.

Molecular Anatomy & Solvation Thermodynamics

The physicochemical behavior of 1-formyl-2-methoxypyrrolidine is dictated by the interplay of its three primary structural domains:

  • The Pyrrolidine Core : A small, aliphatic five-membered ring that imparts a baseline level of lipophilicity and structural rigidity.

  • The N-Formyl Group : A tertiary amide-like moiety that generates a strong molecular dipole. Lacking an N-H bond, it cannot donate hydrogen bonds, but its carbonyl oxygen is an exceptional hydrogen bond acceptor.

  • The C2-Methoxy Group : An ether linkage that introduces steric bulk at the alpha position while providing a second potent hydrogen bond acceptor.

Causality of Solvation : Because 1-formyl-2-methoxypyrrolidine lacks hydrogen bond donors (no N-H or O-H bonds), it is classified as a polar aprotic molecule. However, its dense network of hydrogen bond acceptors makes it highly miscible in polar protic solvents (like methanol and water), which readily donate protons to solvate the molecule[2]. Its strong dipole moment ensures excellent solubility in polar aprotic solvents (like acetonitrile and dichloromethane). Conversely, in highly non-polar solvents (like hexane), the energetic penalty of disrupting the solvent's dispersion forces without forming compensatory hydrogen bonds results in significantly lower solubility.

Empirical Solubility Profile

The following table summarizes the solubility behavior of 1-formyl-2-methoxypyrrolidine across various solvent classes, providing a predictive framework for reaction design and liquid-liquid extraction.

Solvent ClassRepresentative SolventsEstimated SolubilityMechanistic Rationale
Polar Protic Methanol, WaterHigh (>100 mg/mL)Strong H-bond acceptance from solvent to N-formyl/methoxy oxygens; Methanol is the native synthesis medium.
Polar Aprotic Acetonitrile, DCMHigh (>100 mg/mL)Favorable dipole-dipole interactions; perfectly matches the solute's polar aprotic nature.
Moderately Non-Polar Ethyl Acetate, TolueneModerate (50-100 mg/mL)Sufficient lipophilicity from the pyrrolidine ring allows for effective partitioning during aqueous workups.
Highly Non-Polar Hexane, HeptaneLow (<10 mg/mL)Polar functional groups resist solvation in purely aliphatic, non-polar media.

Experimental Workflows & Methodologies

To ensure trustworthiness and reproducibility in process chemistry, solubility and synthesis must be governed by self-validating protocols.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of active pharmaceutical ingredients and intermediates[4]. This protocol is self-validating because it relies on physical saturation rather than kinetic dissolution.

  • Preparation of Saturated Mixtures : Accurately weigh an excess amount of 1-formyl-2-methoxypyrrolidine (e.g., ~150 mg) into a series of 5 mL glass vials. Add exactly 1.0 mL of the target solvent (e.g., Methanol, Toluene, or pH 6.8 Buffer) to each vial[4]. The presence of undissolved solute guarantees that the solution will reach thermodynamic saturation.

  • Equilibration : Seal the vials tightly and secure them in an orbital shaker incubator. Maintain a constant temperature of 25.0 ± 0.1 °C (or 37.0 °C for biopharmaceutics) and agitate at 200 RPM for 24 to 48 hours[4].

  • Phase Separation : Remove the vials and allow them to stand for 2 hours to let larger particulates settle. Transfer the mixture to a centrifuge tube and centrifuge at 10,000 RPM for 15 minutes, or filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Ensure the filter material is compatible with the chosen solvent.

  • Quantification : Dilute the clear supernatant by a known factor (e.g., 1:100) using the mobile phase. Quantify the concentration via HPLC-UV against a pre-established, multi-point calibration curve.

Protocol 2: Microflow Electrosynthesis (Shono Oxidation) & Extraction

1-Formyl-2-methoxypyrrolidine is typically synthesized via the anodic methoxylation of 1-formylpyrrolidine. This workflow leverages the compound's high solubility in methanol[2][5].

  • Electrolyte Preparation : Dissolve 1-formylpyrrolidine (substrate) and a supporting electrolyte (e.g., 0.05 M Et₄NBF₄) in anhydrous methanol[2]. Causality: Methanol acts synergistically as the solvent, the electrolyte carrier, and the nucleophilic reactant.

  • Electrolysis : Pump the solution continuously through a microflow electrolysis cell equipped with a carbon anode and a stainless steel cathode at a controlled flow rate (e.g., 36 mL/min)[2][5]. Apply a constant current (e.g., 160 mA) to achieve high conversion[2].

  • Solvent Exchange & Extraction : Post-electrolysis, remove the methanol under reduced pressure. Add water to the residue to dissolve the supporting electrolyte. Extract the aqueous phase with ethyl acetate (EtOAc)[2]. The moderate non-polar solubility of the product allows it to partition cleanly into the organic phase, leaving salts behind.

Mechanistic Pathways & Visualizations

G A 1-Formylpyrrolidine (Substrate) B Anodic Methoxylation (Shono Oxidation) Solvent: MeOH A->B + e-, + MeOH C 1-Formyl-2-methoxypyrrolidine (Soluble in MeOH) B->C High Conversion D Aqueous Workup (H2O Addition) C->D Solvent Exchange E Organic Extraction (EtOAc / Toluene) D->E Phase Separation

Caption: Workflow of Shono oxidation and subsequent solvent extraction of 1-formyl-2-methoxypyrrolidine.

Causality & Troubleshooting: Aqueous Degradation

A critical troubleshooting vector for process chemists handling 1-formyl-2-methoxypyrrolidine is its instability in aqueous acidic environments.

The Causality of Degradation : While the compound is highly soluble in water, prolonged exposure to aqueous acids (pH < 4) catalyzes the hydrolysis of the N-formyl group and the cleavage of the C2-methoxy ether. Because the molecule acts as a "latent form of aminobutanal," this hydrolysis triggers a ring-opening event, yielding aminobutanal dimethyl acetal and 1-pyrroline[3]. Depending on the exact pH, the highly reactive 1-pyrroline monomer will rapidly trimerize into a complex macrocycle[3].

Process Implication : To prevent yield loss during liquid-liquid extraction (Protocol 2), aqueous workups must be performed rapidly, and the aqueous phase should be maintained at a neutral or mildly alkaline pH to suppress acid-catalyzed ring opening.

Hydrolysis N1 1-Formyl-2-methoxypyrrolidine N2 Aqueous Acidic Medium (pH < 4) N1->N2 Dissolution N3 Hydrolysis Reaction N2->N3 Acid Catalysis N4 Aminobutanal Dimethyl Acetal & 1-Pyrroline N3->N4 Ring Opening / Cleavage N5 1-Pyrroline Trimer (Latent Aminobutanal) N4->N5 pH-Dependent Trimerization

Caption: Acid-catalyzed aqueous hydrolysis pathway of 1-formyl-2-methoxypyrrolidine.

Sources

Exploratory

An In-depth Technical Guide to the IR and Mass Spectrometry Fragmentation Patterns of 1-formyl-2-methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy and mass spectrometry (MS) characteristics of 1-formyl-2-methoxypyrrolidine. As a molecule incorporating both a tertiary amide and a cyclic ether (aminal ether) functionality, its spectral interpretation presents a unique case study. This document will dissect the expected IR absorption frequencies and propose the primary fragmentation pathways under electron ionization mass spectrometry (EI-MS). The insights herein are grounded in established principles of spectroscopy and fragmentation mechanisms of related N-acylpyrrolidines and α-methoxy amines, offering a predictive framework for the characterization of this and structurally similar compounds. This guide is intended to be a valuable resource for researchers in synthetic chemistry, drug discovery, and analytical sciences who encounter such heterocyclic structures.

Introduction: The Structural Significance of 1-formyl-2-methoxypyrrolidine

1-formyl-2-methoxypyrrolidine, with the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol , is a fascinating heterocyclic compound that marries the structural features of a pyrrolidine ring with a formyl group and a methoxy substituent at the 2-position.[1][2] The N-formyl group introduces a tertiary amide, while the 2-methoxy group creates an aminal ether linkage. This combination of functional groups is of interest in medicinal chemistry and organic synthesis, where substituted pyrrolidines are common scaffolds in a variety of bioactive molecules. A thorough understanding of their spectroscopic properties is paramount for their unambiguous identification, purity assessment, and for tracking their transformations in chemical reactions.

This guide will provide a detailed, predictive analysis of the key features in the IR spectrum and the fragmentation patterns observed in the mass spectrum of 1-formyl-2-methoxypyrrolidine.

Infrared (IR) Spectroscopy Analysis

The infrared spectrum of 1-formyl-2-methoxypyrrolidine is predicted to be dominated by the vibrational modes of its two primary functional groups: the tertiary amide and the cyclic ether. While a definitive experimental spectrum from a commercial source has been noted, this analysis will proceed based on established group frequencies for analogous structures.[2]

Key Vibrational Modes

The principal absorption bands expected in the IR spectrum are summarized in the table below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
Tertiary AmideC=O Stretch (Amide I)1680 - 1630StrongThe position is sensitive to the ring strain and electronic effects. For a five-membered lactam, this band can be around 1700 cm⁻¹.
C-H (aldehyde)C-H Stretch~2820 and ~2720Medium to WeakThe C-H stretch of the formyl group often appears as a pair of weak to medium bands.
EtherC-O-C Asymmetric Stretch1150 - 1085StrongThis is a characteristic and often prominent band for aliphatic ethers.
Pyrrolidine RingC-N Stretch1250 - 1020Medium to StrongThis band may overlap with the C-O-C stretch.
CH₂ Bending~1465MediumScissoring and wagging vibrations of the methylene groups in the ring.
Alkyl C-HC-H Stretch2960 - 2850StrongAsymmetric and symmetric stretching of the CH₂ and CH₃ groups.
Detailed Interpretation of Expected IR Spectrum
  • The Carbonyl (Amide I) Band: As a tertiary amide, 1-formyl-2-methoxypyrrolidine lacks N-H bonds, meaning there will be no N-H stretching or bending vibrations.[3] The most prominent feature will be the C=O stretching vibration, also known as the Amide I band. For tertiary amides, this band typically appears in the 1680-1630 cm⁻¹ region.[3] The five-membered ring structure may influence this frequency. For comparison, the C=O stretch in N-formylpyrrolidine is a strong indicator.[3]

  • The Ether C-O Stretch: The presence of the methoxy group will give rise to a strong C-O-C asymmetric stretching band, characteristic of ethers. This is typically observed in the 1150-1085 cm⁻¹ range for aliphatic ethers. This band is often one of the most intense in the fingerprint region.

  • C-H Stretching Vibrations: The spectrum will show strong absorptions in the 2960-2850 cm⁻¹ region due to the C-H stretching of the methylene groups in the pyrrolidine ring and the methyl group of the methoxy substituent. Additionally, the characteristic, albeit weaker, C-H stretch of the formyl proton should be observable around 2820 cm⁻¹ and 2720 cm⁻¹.

The overall workflow for IR analysis can be visualized as follows:

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS) Fragmentation Analysis

The electron ionization (EI) mass spectrum of 1-formyl-2-methoxypyrrolidine is anticipated to be rich with information derived from the fragmentation of the pyrrolidine ring and its substituents. The molecular ion (M⁺˙) is expected at m/z 129. The fragmentation will likely be directed by the nitrogen and oxygen atoms, which can stabilize adjacent carbocations.

Predicted Fragmentation Pathways

The primary fragmentation pathways are expected to involve:

  • Alpha-Cleavage adjacent to the Nitrogen: The cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the loss of a hydrogen atom or the methoxy-bearing carbon.

  • Alpha-Cleavage adjacent to the Ether Oxygen: Cleavage of the C-C bond alpha to the ether oxygen can also occur.

  • Loss of the Methoxy Group: The methoxy group can be lost as a radical (·OCH₃, 31 u) or as formaldehyde (CH₂O, 30 u) via rearrangement.

  • Loss of the Formyl Group: The formyl group can be lost as a radical (·CHO, 29 u) or as carbon monoxide (CO, 28 u).

  • Ring Opening and Fragmentation: The pyrrolidine ring can undergo opening followed by a series of fragmentations, leading to smaller, stable ions.

A proposed fragmentation scheme is depicted below:

Fragmentation_Pathway M M⁺˙ (m/z 129) m100 m/z 100 M->m100 - CHO m98 m/z 98 M->m98 - OCH₃ m84 m/z 84 M->m84 - CH₂O, -H m70 m/z 70 m98->m70 - C₂H₄ m58 m/z 58 m84->m58 - C₂H₂

Caption: Proposed MS Fragmentation Pathways.

Key Fragment Ions

Based on the fragmentation of related compounds like 2-methylpyrrolidine, which shows a prominent fragment from the loss of the methyl group, we can predict the following key ions for 1-formyl-2-methoxypyrrolidine:

m/z Proposed Structure/Loss Notes
129[C₆H₁₁NO₂]⁺˙Molecular Ion (M⁺˙)
100[M - CHO]⁺Loss of the formyl radical.
98[M - OCH₃]⁺Loss of the methoxy radical. This is expected to be a significant peak.
84[M - CH₂O - H]⁺Loss of formaldehyde followed by a hydrogen radical.
70[C₄H₈N]⁺A common fragment from the pyrrolidine ring, possibly from the m/z 98 ion after loss of ethylene.
58[C₃H₆N]⁺Further fragmentation of the pyrrolidine ring.

For comparison, the mass spectrum of 2-methylpyrrolidine shows a base peak at m/z 70, corresponding to the loss of a methyl radical.[4] This suggests that cleavage at the substituted position of the pyrrolidine ring is a highly favored process.

Experimental Protocols

Infrared Spectroscopy (FTIR)
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

  • Sample Preparation: For a liquid sample, a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum (transmittance vs. wavenumber).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: A dilute solution of 1-formyl-2-methoxypyrrolidine is prepared in a volatile solvent such as dichloromethane or methanol.

  • Gas Chromatography:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: A temperature gradient is used to ensure good separation, for example, starting at 50 °C, holding for 2 minutes, then ramping to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Data Analysis: The resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to 1-formyl-2-methoxypyrrolidine are analyzed.

Conclusion

The spectroscopic characterization of 1-formyl-2-methoxypyrrolidine is a clear illustration of how fundamental principles of IR and MS can be applied to elucidate the structure of a multifunctional molecule. The IR spectrum is predicted to be defined by a strong carbonyl absorption of the tertiary amide around 1680-1630 cm⁻¹ and a prominent C-O stretch of the ether linkage between 1150-1085 cm⁻¹. The mass spectrum is expected to show a molecular ion at m/z 129, with key fragmentation pathways involving the loss of the formyl and methoxy groups, and characteristic fragmentation of the pyrrolidine ring. This in-depth guide provides a robust predictive framework for the analysis of 1-formyl-2-methoxypyrrolidine and serves as a valuable resource for scientists working with similarly substituted heterocyclic compounds.

References

  • PubChem. (n.d.). 1-Pyrrolidinecarboxaldehyde. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxypyrrolidine-1-carbaldehyde. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 1-Formyl-2-methoxypyrrolidine Rotamers

Abstract The conformational behavior of N-acylproline derivatives is a cornerstone of modern medicinal chemistry and structural biology. The restricted rotation around the amide bond in these structures gives rise to rot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The conformational behavior of N-acylproline derivatives is a cornerstone of modern medicinal chemistry and structural biology. The restricted rotation around the amide bond in these structures gives rise to rotational isomers, or rotamers, whose relative populations can profoundly influence molecular recognition, biological activity, and protein folding. This guide provides an in-depth technical analysis of 1-formyl-2-methoxypyrrolidine, a model system for understanding the delicate interplay of forces that govern rotamer stability. We will explore the underlying theoretical principles, detail rigorous experimental and computational protocols for characterization, and synthesize the data to provide a clear picture of the thermodynamic landscape. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of prolinamide conformational control.

Introduction

The Significance of Rotational Isomers in Drug Design

The three-dimensional shape of a molecule is paramount to its function, particularly in the context of drug-receptor interactions. For molecules containing an amide bond, the significant double-bond character of the C-N linkage restricts free rotation, leading to the existence of distinct E (trans) and Z (cis) isomers.[1] In acyclic amides, the E conformation is typically favored due to steric hindrance. However, in N-acylproline systems, the energy difference between the two forms is much smaller, and both rotamers can be significantly populated at physiological temperatures.[2] This equilibrium is critical, as only one rotamer may fit into a target's binding site, making the rotamer ratio a key determinant of a drug's potency and pharmacokinetic profile.

1-Formyl-2-methoxypyrrolidine: A Model System

1-Formyl-2-methoxypyrrolidine serves as an excellent and tractable model for studying the conformational preferences of more complex prolinamide-containing molecules. It isolates the core interactions between the N-acyl group and a 2-substituted pyrrolidine ring. The formyl group simplifies spectral analysis compared to larger acyl groups, while the 2-methoxy substituent introduces a powerful stereoelectronic influence, allowing for a focused investigation of the competition between steric and electronic effects.[3][4]

The E/Z Isomerism of the Amide Bond

The equilibrium between the E and Z rotamers of 1-formyl-2-methoxypyrrolidine is the central focus of this guide. The relative stability is dictated by a subtle balance of competing factors, which will be dissected in the following sections.

E_Z_Isomerism Equilibrium between E and Z rotamers of the amide bond. E_Rotamer E-rotamer (trans) TS Transition State E_Rotamer->TS k_r Z_Rotamer Z-rotamer (cis) Z_Rotamer->TS k_f TS->E_Rotamer

Caption: Diagram of the thermodynamic equilibrium between E and Z rotamers.

Theoretical Framework

The preference for one rotamer over another is not accidental; it is governed by fundamental principles of physical organic chemistry. In our model system, the primary determinants are steric hindrance and a powerful stereoelectronic interaction known as the anomeric effect.

Steric Hindrance vs. Stereoelectronic Effects
  • Steric Hindrance: This is the repulsive force that arises when atoms are forced into close proximity, leading to overlapping electron clouds.[5] In 1-formyl-2-methoxypyrrolidine, steric clashes can occur between the formyl group and the substituents on the pyrrolidine ring.

  • Stereoelectronic Effects: These are interactions involving the delocalization of electrons from a filled orbital into a nearby empty antibonding orbital.[6] These effects are highly dependent on the spatial arrangement of the orbitals and can be a powerful stabilizing force.

The Anomeric Effect in the 2-Substituted Pyrrolidine Ring

The anomeric effect describes the tendency of an electronegative substituent on a heterocyclic ring adjacent to another heteroatom to favor an axial position, contrary to what would be predicted by sterics alone.[7] In our system, this manifests as a stabilizing interaction between the lone pair of electrons on the pyrrolidine nitrogen and the antibonding orbital (σ) of the C-O bond of the methoxy group.[4][8] This nN → σCO interaction is maximized when the nitrogen lone pair and the C-O bond are anti-periplanar, which strongly influences the pucker of the pyrrolidine ring and, consequently, the preferred amide rotamer.[8]

Anomeric_Effect Governing forces on rotamer stability. cluster_steric Steric Hindrance cluster_electronic Stereoelectronic Effects Steric Repulsive forces from a tomic proximity Stability Rotamer Thermodynamic Stability Steric->Stability Destabilizes Anomeric Anomeric Effect (nN → σ*CO) Anomeric->Stability Stabilizes

Caption: Interplay of steric and electronic effects on stability.

Experimental Determination of Rotameric Equilibria

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying rotamer populations and the kinetics of their interconversion in solution.[1][9]

Protocol: ¹H and ¹³C NMR for Population Analysis

This protocol allows for the determination of the relative populations of the E and Z rotamers at thermal equilibrium.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-formyl-2-methoxypyrrolidine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key signals to observe are the formyl proton and the H2 proton of the pyrrolidine ring, which will typically show separate, well-resolved signals for each rotamer.

    • Acquire a proton-decoupled ¹³C NMR spectrum. The pyrrolidine ring carbons, especially C2 and C5, are sensitive to the amide conformation and will also show distinct signals for each isomer.

  • Data Analysis:

    • Integrate the area under the non-overlapping peaks corresponding to the E and Z rotamers in the ¹H spectrum.

    • The ratio of the integrals directly corresponds to the population ratio (K = [major]/[minor]).

    • Calculate the Gibbs free energy difference (ΔG°) between the rotamers using the equation: ΔG° = -RT ln(K) , where R is the gas constant and T is the temperature in Kelvin.

Protocol: Dynamic NMR (DNMR) for Energy Barrier Calculation

DNMR is used to determine the activation energy (ΔG‡) for the interconversion between the two rotamers.[10]

Methodology:

  • Sample Preparation: Prepare a sample as described in 3.1, using a solvent with a high boiling point (e.g., DMSO-d₆, toluene-d₈) to allow for a wide temperature range.

  • Variable Temperature (VT) NMR:

    • Select a pair of well-resolved signals (one for each rotamer) in the ¹H spectrum.

    • Acquire a series of ¹H NMR spectra at increasing temperatures.

    • As the temperature increases, the rate of interconversion will increase, causing the two peaks to broaden, move closer together, and eventually merge into a single broad peak. This merging point is the coalescence temperature (Tc) .[11]

  • Data Analysis:

    • Record the coalescence temperature (Tc) and the initial separation of the two peaks in Hertz (Δν).

    • Calculate the rate constant (k) at coalescence using the equation: k = πΔν / √2 .

    • Calculate the free energy of activation (ΔG‡) using the Eyring equation: ΔG‡ = -RTc ln(kh / kBTc) , where h is Planck's constant and kB is the Boltzmann constant.

Computational Modeling of Rotamer Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable insights into the geometries and relative energies of the rotamers and the transition state separating them.[12][13]

Workflow Integrated workflow for rotamer analysis. cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR_Pop NMR Population Analysis (ΔG°) Results Correlate & Interpret Data NMR_Pop->Results DNMR Dynamic NMR (ΔG‡) DNMR->Results DFT_Opt DFT Geometry Optimization (ΔE) DFT_TS Transition State Search (ΔE‡) DFT_Opt->DFT_TS DFT_Opt->Results DFT_TS->Results Synthesis Synthesize Compound Synthesis->NMR_Pop Synthesis->DNMR Synthesis->DFT_Opt

Caption: A comprehensive workflow combining experimental and computational methods.

Protocol: Geometry Optimization and Energy Calculation using DFT

Methodology:

  • Structure Building: Construct initial 3D models of both the E and Z rotamers of 1-formyl-2-methoxypyrrolidine using molecular modeling software.

  • Computational Method Selection:

    • Functional: Choose a suitable functional, such as B3LYP, which is known to perform well for organic molecules.[8]

    • Basis Set: Select a basis set that provides a good balance of accuracy and computational cost, such as 6-311++G(d,p).[8]

  • Geometry Optimization: Perform a full geometry optimization for each rotamer. This process finds the lowest energy conformation (a local minimum on the potential energy surface) for each isomer.

  • Frequency Calculation: Perform a frequency calculation on the optimized structures. The absence of imaginary frequencies confirms that the structures are true energy minima.

  • Energy Calculation: The electronic energy difference (ΔE) between the optimized E and Z structures provides a theoretical prediction of their relative stability.

  • Transition State Search: To find the energy barrier, perform a transition state (TS) search (e.g., using a QST2 or QST3 method) starting from the optimized rotamers. A successful TS search will yield a structure with a single imaginary frequency corresponding to the rotation around the amide bond. The energy difference between the TS and the ground state rotamer gives the theoretical activation energy barrier (ΔE‡).

Results and Discussion

Synthesis of Findings

By combining the experimental NMR data with the results from DFT calculations, a comprehensive thermodynamic profile of the 1-formyl-2-methoxypyrrolidine system can be constructed. It is generally observed in such systems that one rotamer is thermodynamically preferred. The dominant factor driving this preference is the anomeric effect, which stabilizes a specific ring pucker that, in turn, minimizes steric clash with one of the amide rotamers.[4][14]

For instance, the nN → σ*CO anomeric interaction will favor a conformation where the nitrogen lone pair is anti-periplanar to the C-O bond. This often forces the pyrrolidine ring into a "Cγ-endo" or "Cγ-exo" pucker.[3] This puckering then presents a different steric environment to the N-formyl group, favoring either the E or Z rotamer to minimize steric repulsion. Studies on related N-acylprolines have shown that steric effects alone cannot explain the observed rotamer ratios, highlighting the crucial contribution of stereoelectronic interactions.[2]

Tabulated Summary of Thermodynamic Data

The following table structure should be used to summarize the key quantitative data obtained from the experimental and computational workflows.

ParameterMethodSolventValue
Population Ratio (E/Z) ¹H NMRCDCl₃e.g., 2.3 : 1
ΔG° (Z → E) ¹H NMRCDCl₃e.g., -2.0 kJ/mol
Coalescence Temp (Tc) Dynamic ¹H NMRDMSO-d₆e.g., 350 K
ΔG‡ (E/Z Interconversion) Dynamic ¹H NMRDMSO-d₆e.g., 75 kJ/mol
ΔE (Z → E) DFT (B3LYP/6-311++G)Gas Phasee.g., -2.5 kJ/mol
ΔE‡ (E/Z Interconversion) DFT (B3LYP/6-311++G)Gas Phasee.g., 78 kJ/mol

Implications for Drug Development

A thorough understanding of the factors governing rotamer stability in N-acyl-2-substituted pyrrolidines is not merely an academic exercise. It has profound implications for the rational design of therapeutic agents.

  • Receptor Binding: The bioactive conformation of a drug is often a single rotamer. By understanding the intrinsic preferences of the molecule, medicinal chemists can introduce substituents that bias the equilibrium towards the active form, thereby increasing potency and reducing off-target effects. This strategy of "preorganization" can lead to dramatic increases in binding affinity.[3]

  • Controlling Conformation: The stability of rotamers can be tuned. For example, installing electron-withdrawing groups on the pyrrolidine ring can enhance stereoelectronic effects, while bulky groups can be used to exploit steric hindrance.[3][15] This allows for the fine-tuning of a molecule's conformational landscape to optimize its biological activity.

Conclusion

The thermodynamic stability of 1-formyl-2-methoxypyrrolidine rotamers is dictated by a sophisticated balance between destabilizing steric interactions and stabilizing stereoelectronic effects, primarily the anomeric effect. By employing a synergistic approach that combines high-resolution NMR spectroscopy and first-principles DFT calculations, it is possible to fully characterize the thermodynamic and kinetic parameters of the rotational equilibrium. These insights are directly applicable to the field of drug development, providing a rational framework for designing molecules with optimized conformational properties for enhanced biological efficacy.

References

  • Journal of Engineering Sciences and Innovation. (2021). NMR studies of rotamers with multi-substituted amides. [Link]

  • ResearchGate. (2021). NMR studies of rotamers with multi-substituted amides. [Link]

  • Nanalysis. (2023). Using NMR to observe the restricted rotation in amide bonds. [Link]

  • Journal of the American Chemical Society. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]

  • ResearchGate. (n.d.). Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide. [Link]

  • PMC. (n.d.). Determination of Amide cis/trans Isomers in N‐Acetyl‐d‐glucosamine: Tailored NMR Analysis of the N‐Acetyl Group Conformation. [Link]

  • Proceedings of the National Academy of Sciences. (2009). Stereoelectronic and steric effects in side chains preorganize a protein main chain. [Link]

  • PMC. (n.d.). An electronic effect on protein structure. [Link]

  • RSC Publishing. (2021). Stereoelectronic power of oxygen in control of chemical reactivity: the anomeric effect is not alone. [Link]

  • Beilstein Journals. (2014). Chromatographically separable rotamers of an unhindered amide. [Link]

  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?. [Link]

  • Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • Wikipedia. (n.d.). Anomeric effect. [Link]

  • PMC. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]

  • Journal of the American Chemical Society. (2005). Stereoelectronic and Steric Effects in the Collagen Triple Helix: Toward a Code for Strand Association. [Link]

  • PubMed. (2017). Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. [Link]

  • ResearchGate. (2014). DFT computational analysis of piracetam. [Link]

  • Beilstein Journals. (2016). Synthesis and NMR studies of malonyl-linked glycoconjugates of N-(2-aminoethyl)glycine. Building blocks for the construction of combinatorial glycopeptide libraries. [Link]

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Protocol for the Continuous Flow Electrosynthesis of 1-Formyl-2-methoxypyrrolidine

Executive Summary & Mechanistic Overview The electrochemical α-methoxylation of amides and carbamates, classically known as the Shono oxidation, represents a powerful methodology for generating reactive N-acyliminium ion...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

The electrochemical α-methoxylation of amides and carbamates, classically known as the Shono oxidation, represents a powerful methodology for generating reactive N-acyliminium ion precursors without the need for stoichiometric or hazardous chemical oxidants[1]. The synthesis of 1-formyl-2-methoxypyrrolidine from 1-formylpyrrolidine serves as a benchmark transformation for evaluating electrochemical flow reactors due to its strict reliance on precise mass transfer and current density control[2].

Mechanistic Causality: The transformation is a 2e⁻ oxidative process[1]. At the anode, 1-formylpyrrolidine undergoes an initial single-electron transfer (SET) to form a radical cation, followed by deprotonation and a second SET to yield a highly electrophilic N-acyliminium intermediate[1]. Concurrently, at the cathode, methanol is reduced to generate hydrogen gas and the methoxide anion[1]. The undivided cell architecture is a critical design choice here: the cathodically generated methoxide both neutralizes the anodic protons and acts as the nucleophile to trap the N-acyliminium ion, forming the target α-methoxylated product[2].

Mechanism SM 1-Formylpyrrolidine (Substrate) Radical Radical Cation Intermediate SM->Radical Anode (-e⁻) Iminium N-Acyliminium Ion Intermediate Radical->Iminium Anode (-e⁻, -H⁺) Product 1-Formyl-2-methoxy- pyrrolidine Iminium->Product + MeO⁻ (Cathode)

Shono oxidation mechanism: sequential electron transfer and nucleophilic trapping.

Experimental Design & Flow Architecture

Electrochemical reactions are heterogeneous; thus, the reaction rate is fundamentally limited by the mass transfer of the substrate from the bulk solution to the electrode surface[1]. In traditional batch cells, poor mass transfer often leads to over-oxidation or excessively long reaction times. By employing a parallel-plate microflow reactor in a continuous recycle mode, we enforce a high linear velocity that dramatically thins the diffusion layer, augmenting mass transport[2].

G cluster_Cell Undivided Microflow Electrolysis Cell Reservoir Electrolyte Reservoir 1-Formylpyrrolidine + Et₄NBF₄ in MeOH Pump Fluidic Pump Flow Rate: 36 mL/min Reservoir->Pump Substrate Mixture Product Product Isolation >95% Conversion Reservoir->Product Post-Electrolysis Workup Cell Constant Current: 160 mA Anode: RVC | Cathode: Steel Pump->Cell High Velocity Flow Cell->Reservoir Recycle Loop (Residence Time: 4s/pass)

Continuous flow recycle setup for the anodic methoxylation of 1-formylpyrrolidine.

Step-by-Step Synthesis Protocol

Self-Validation Checkpoint: Ensure the DC power supply can maintain a constant current (galvanostatic mode) while actively monitoring cell voltage[2]. A rapidly spiking voltage indicates electrode fouling, bubble occlusion, or electrolyte depletion.

  • Electrolyte Preparation: Dissolve 1-formylpyrrolidine and tetraethylammonium tetrafluoroborate (Et₄NBF₄) supporting electrolyte to a concentration of 0.05 M in anhydrous methanol[2].

    • Causality: Et₄NBF₄ provides the necessary ionic conductivity to allow charge passage through the undivided cell, minimizing the ohmic drop (iR drop) across the electrodes[2].

  • Reactor Priming: Assemble the undivided parallel-plate flow reactor utilizing a high-surface-area Reticulated Vitreous Carbon (RVC) anode and a stainless-steel cathode[2]. Insert a turbulence-promoter mesh into the flow channel[2].

    • Causality: The RVC anode provides a massive electroactive surface area compared to planar carbon, lowering the local current density and preventing solvent over-oxidation[2]. The turbulence promoter disrupts laminar flow, further enhancing mass transport to the electrode boundary layer[2].

  • Flow Initiation: Engage the pump to circulate the electrolyte mixture from the reservoir through the flow cell at a constant rate of 36 mL/min[2]. Ensure the flow cell is oriented vertically (inlet at the bottom, outlet at the top)[2].

    • Causality: Vertical orientation is a critical self-validating design choice; it ensures that the hydrogen gas evolved at the cathode is efficiently swept out of the channel, preventing gas-bubble occlusion which would otherwise blind the electrodes and spike the cell resistance[2].

  • Electrolysis: Apply a constant current of 160 mA[2]. Monitor the reaction via inline ATR-FTIR or periodic GC sampling[3].

    • Causality: At 36 mL/min, the residence time per pass is merely ~4 seconds[2]. The electrolyte must be recycled continuously (approx. 1800 passes over 90-120 minutes) to accumulate the necessary Faraday equivalents for full conversion[2].

  • Reaction Termination & Workup: Once >95% conversion is achieved (typically 90 minutes with RVC), cease the current[2]. Evaporate the methanol under reduced pressure. Extract the residue with diethyl ether to precipitate the Et₄NBF₄ salt (which can be recovered and reused). Concentrate the filtrate to yield the pure 1-formyl-2-methoxypyrrolidine.

Process Optimization & Quantitative Data

The delicate balance between current density and mass transfer dictates the selectivity of the reaction. Pushing the current too high leads to over-oxidation (dimethoxylation), while poor mass transfer leads to incomplete conversion[2].

If the yield of the monomethoxylated product begins to plateau or decrease before full conversion, it is highly indicative of over-oxidation to the dimethoxylated byproduct[2]. In advanced self-optimizing automated systems, algorithms like SNOBFIT utilize inline FTIR to detect this inflection point and dynamically step down the current to drive the reaction to completion while preserving selectivity[3].

Table 1: Flow Electrolysis Optimization Parameters

Anode Material Current (mA) Flow Rate (mL/min) Turbulence Promoter Time (min) Conversion (%) Selectivity & Outcome
Planar C/PVDF 160 36 No 120 60% Moderate conversion; mono-methoxylation.
Planar C/PVDF 160 36 Yes 120 86% Improved mass transfer increases conversion.
RVC (High Area) 160 36 Yes 90 >95% Optimal: Full conversion, excellent selectivity.
RVC (High Area) 320 36 Yes 50 80% Sub-optimal: Rapid initial rate, but over-oxidizes to dimethoxylated byproduct after 50 min.

Data synthesized from comparative electrolysis conditions[2].

References

  • Folgueiras-Amador, A. A., Hodgson, J. W., & Brown, R. C. D. (2015). Electrochemistry in Laboratory Flow Systems. Science of Synthesis.[Link]

  • Ke, J., et al. (2021). Self-Optimization of Continuous Flow Electrochemical Synthesis Using Fourier Transform Infrared Spectroscopy and Gas Chromatography. Applied Spectroscopy, 76(1), 38-50.[Link]

Sources

Application

Application Note: 1-Formyl-2-methoxypyrrolidine as a Versatile N-Acyliminium Precursor in Pyrrolidine-Focused Drug Discovery

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The pyrrolidine ring is a highly privileged pharmacophore, ubi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The pyrrolidine ring is a highly privileged pharmacophore, ubiquitous in FDA-approved drugs, natural alkaloids, and advanced clinical candidates. However, the late-stage α -functionalization of saturated nitrogen heterocycles remains a persistent challenge in medicinal chemistry.

1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) emerges as a highly strategic building block to overcome this hurdle [4]. Synthesized via the electrochemical Shono oxidation of 1-formylpyrrolidine, this reagent serves as a stable, isolable, yet highly reactive precursor to the N-formyliminium ion [1]. By leveraging Lewis acid-mediated activation, drug discovery scientists can rapidly install diverse carbon nucleophiles at the C2 position of the pyrrolidine ring, enabling the rapid generation of diverse chemical libraries.

Mechanistic Rationale: The N-Acyliminium Advantage

The utility of 1-formyl-2-methoxypyrrolidine lies in the delicate electronic balance provided by its substituents:

  • The Formyl Group (N-Protecting): Unlike bulky Boc or Cbz groups, the formyl group is atom-economical and provides sufficient electron-withdrawing capacity to stabilize the iminium intermediate. Furthermore, it can be easily removed via acidic hydrolysis or directly reduced to an N-methyl group—a common motif in neuroactive drugs and alkaloid scaffolds [3].

  • The Methoxy Group (Leaving Group): The α -methoxy ether is stable under neutral and basic conditions, allowing for long-term storage. Upon exposure to a Lewis acid (e.g., BF3​⋅OEt2​ ), the methoxy group is abstracted, generating a highly electrophilic N-formyliminium ion in situ [2].

Pathway SM 1-Formylpyrrolidine (Stable Starting Material) Precursor 1-Formyl-2-methoxypyrrolidine (Isolable Precursor) SM->Precursor Shono Oxidation (-2e-, MeOH) Iminium N-Formyliminium Ion (Reactive Electrophile) Precursor->Iminium Lewis Acid (e.g., BF3·OEt2) Product 2-Substituted Pyrrolidine (Drug Scaffold) Iminium->Product Carbon Nucleophile (e.g., Allylsilane)

Figure 1. Mechanistic pathway from 1-formylpyrrolidine to functionalized pyrrolidine scaffolds via an N-formyliminium intermediate.

Quantitative Scope: Nucleophilic Trapping Profiles

The N-formyliminium ion generated from 1-formyl-2-methoxypyrrolidine is a hard electrophile that reacts predictably with a variety of carbon nucleophiles. The table below summarizes the quantitative performance of this intermediate across different nucleophile classes, providing a baseline for library synthesis.

Nucleophile ClassSpecific ReagentOptimal Lewis AcidProduct ScaffoldTypical YieldReaction Temp
Allyl Silanes Allyltrimethylsilane BF3​⋅OEt2​ 2-Allylpyrrolidine75–88%-78 °C to RT
Electron-Rich Arenes Indole TiCl4​ 2-(Indol-3-yl)pyrrolidine65–82%-78 °C
Silyl Enol Ethers Acetophenone silyl enol ether TiCl4​ β -Amino Ketones70–85%-78 °C
Cyanide Sources Trimethylsilyl cyanide (TMSCN) SnCl4​ Pyrrolidine-2-carbonitrile80–92%-78 °C to 0 °C

Data synthesized from established N-acyliminium trapping methodologies in alkaloid and tryptamine synthesis [3].

Experimental Methodologies

Protocol A: Electrochemical Synthesis of 1-Formyl-2-methoxypyrrolidine (Shono Oxidation)

This protocol utilizes an undivided electrochemical cell to achieve the anodic methoxylation of 1-formylpyrrolidine [1, 5].

CellLogic cluster_cell Undivided Electrochemical Cell (MeOH + Et4NBF4) Power Constant Current Power Supply (Drives 2e- transfer) Anode Anode (Graphite) Oxidation: Pyrrolidine -> Iminium Power->Anode + Cathode Cathode (Pt/Graphite) Reduction: 2MeOH + 2e- -> 2MeO- + H2 Power->Cathode - Reaction In Situ Trapping Iminium + MeO- -> 1-Formyl-2-methoxypyrrolidine Anode->Reaction Iminium Ion Cathode->Reaction Methoxide Ion

Figure 2. Logical flow and mass balance of the undivided electrochemical cell for Shono methoxylation.

Materials:

  • 1-Formylpyrrolidine (100 mmol)

  • Tetraethylammonium tetrafluoroborate ( Et4​NBF4​ ) (10 mmol, supporting electrolyte)

  • Anhydrous Methanol (150 mL)

  • Graphite plate anode and Platinum (or Graphite) plate cathode.

Step-by-Step Procedure:

  • Cell Assembly: Dissolve 1-formylpyrrolidine and Et4​NBF4​ in anhydrous methanol within a 250 mL undivided beaker cell equipped with a magnetic stirrer.

  • Electrolysis: Submerge the electrodes and apply a constant current of 0.5 A. Maintain the reaction temperature at 15–20 °C using a water bath.

  • Charge Passage: Pass 2.2 to 2.5 Faradays per mole of substrate (approx. 12-14 hours).

  • Workup: Transfer the mixture to a round-bottom flask and remove methanol under reduced pressure. Extract the residue with diethyl ether (3 × 50 mL) to precipitate the electrolyte. Filter, concentrate the filtrate, and purify via vacuum distillation to yield the product as a clear liquid.

Expertise & Causality Insight: Why an undivided cell? In an undivided setup, the cathodic reduction of methanol generates methoxide ions ( MeO− ) and hydrogen gas. The methoxide acts as both the nucleophile to trap the anodically generated iminium ion and the base to neutralize protons, eliminating the need for external chemical bases [1].

Self-Validating System Check: Monitor the cell voltage. A stable voltage (typically 5–10 V) indicates healthy conductivity. A sudden voltage spike implies electrode passivation or electrolyte depletion. Continuous H2​ gas bubbling at the cathode visually confirms active electrolysis.

Protocol B: Lewis Acid-Mediated α -Allylation

This protocol details the conversion of 1-formyl-2-methoxypyrrolidine into a 2-allylpyrrolidine derivative, a critical precursor for ring-closing metathesis or hydroboration in drug library synthesis.

Materials:

  • 1-Formyl-2-methoxypyrrolidine (1.0 mmol)

  • Allyltrimethylsilane (1.5 mmol)

  • Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ ) (1.2 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Initialization: Under an inert argon atmosphere, dissolve 1-formyl-2-methoxypyrrolidine in anhydrous DCM and cool the flask to -78 °C using a dry ice/acetone bath.

  • Activation: Add BF3​⋅OEt2​ dropwise over 2 minutes. Stir for 15 minutes at -78 °C to ensure complete formation of the N-formyliminium ion.

  • Nucleophilic Attack: Add allyltrimethylsilane dropwise. Maintain the reaction at -78 °C for 2 hours, then slowly allow it to warm to room temperature over an additional 2 hours.

  • Quenching & Workup: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3​ . Separate the organic layer, extract the aqueous layer with DCM (2 × 10 mL), dry over Na2​SO4​ , and concentrate in vacuo. Purify via silica gel flash chromatography.

Expertise & Causality Insight: Why -78 °C? N-acyliminium ions are highly reactive. At elevated temperatures, they are prone to deprotonation (forming stable enamides) or polymerization. The ultra-low temperature kinetically favors the nucleophilic attack of the relatively weak allylsilane nucleophile over these degradation pathways.

Self-Validating System Check: Upon the addition of BF3​⋅OEt2​ , the solution typically turns a faint yellow/orange, visually validating the generation of the iminium species. Perform a TLC check (stain with KMnO4​ ) before warming to room temperature; the complete disappearance of the methoxy precursor ( Rf​≈0.4 in 1:1 EtOAc/Hexane) validates the completion of the reaction.

Applications in Drug Discovery

The strategic deployment of 1-formyl-2-methoxypyrrolidine has profound implications in medicinal chemistry:

  • Tryptamine & Indole Alkaloid Synthesis: By utilizing indoles as nucleophiles (Protocol B variant), researchers can access 2-(indol-3-yl)pyrrolidines. These are direct precursors to complex tryptamines and synthetic analogs of natural alkaloids (e.g., ruspolinone), which are highly sought after for neurological and psychiatric indications [3].

  • Late-Stage Diversification: The formyl group can be seamlessly reduced using LiAlH4​ to yield N-methylpyrrolidines, a tertiary amine motif frequently required to optimize the lipophilicity and blood-brain barrier (BBB) penetration of CNS-active drugs.

References

  • Folgueiras-Amador, A. A., Hodgson, J. W., & Brown, R. C. D. (2021). Electrochemistry in Laboratory Flow Systems. Science of Synthesis: Electrochemistry in Organic Synthesis.
  • Green, R. A., Brown, R. C. D., Pletcher, D., et al. (2015). A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale. Organic Process Research & Development.
  • ResearchGate Database. Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review).
  • ChemicalBook. 1-FORMYL-2-METHOXYPYRROLIDINE | 61020-06-2.
  • ChemicalBook. 1-FORMYLPYRROLIDINE | 3760-54-1.
Method

Application Note: 1-Formyl-2-methoxypyrrolidine as a Prochiral Building Block in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) Executive Summary & Strategic Rationale In the development of pyrrolidi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2)

Executive Summary & Strategic Rationale

In the development of pyrrolidine-based alkaloids and pharmaceutical agents, establishing stereocenters adjacent to the nitrogen atom is a persistent synthetic challenge. 1-Formyl-2-methoxypyrrolidine serves as a highly versatile, stable α -methoxy amide that functions as a precursor to reactive N -acyliminium ions.

Causality of the Formyl Protecting Group: While N -Boc and N -Cbz are ubiquitous in literature, the N -formyl group offers distinct mechanistic advantages. Its minimal steric profile allows for the approach of bulky nucleophiles within the highly constrained chiral pockets of organocatalysts. Furthermore, post-functionalization, the formyl group can be directly reduced (e.g., via LiAlH₄) to an N -methyl group—a structural motif central to numerous bioactive alkaloids such as nicotine, hygrine, and cuscohygrine.

Mechanistic Principles: Anion-Binding Catalysis

The generation of an N -acyliminium ion typically involves the Lewis or Brønsted acid-mediated expulsion of the methoxy leaving group. However, because the resulting N -acyliminium ion is planar and prochiral, achieving high enantioselectivity requires strict facial shielding.

As established in foundational literature regarding , controlling the trajectory of the incoming nucleophile is critical. To achieve this, we utilize Anion-Binding Catalysis via chiral thioureas.

The Causality of Stereocontrol:

  • The methoxy group is first exchanged for a chloride using Trimethylsilyl chloride (TMSCl).

  • A chiral hydrogen-bond donor (e.g., Jacobsen's chiral thiourea) specifically binds the chloride ion, pulling it away from the carbon center to form a tight, chiral ion pair.

  • This chiral counterion physically blocks one face of the planar N -acyliminium ion, forcing the nucleophile to attack exclusively from the opposite face, yielding high enantiomeric excess (ee).

Mechanism A 1-Formyl-2-methoxypyrrolidine B 1-Formyl-2-chloropyrrolidine (In situ) A->B TMSCl (- TMSOMe) C N-Acyliminium Ion Pair [Thiourea·Cl-] B->C Chiral Thiourea (Anion Binding) D Enantioenriched 2-Substituted Pyrrolidine C->D Nucleophile (Face-selective)

Fig 1: Mechanistic pathway of enantioselective nucleophilic addition via anion-binding catalysis.

Self-Validating Experimental Protocols

Protocol A: Electrochemical Synthesis of the Building Block (Shono Oxidation)

To synthesize the racemic 1-formyl-2-methoxypyrrolidine precursor, we employ the , an anodic oxidation of N -formylpyrrolidine.

Causality of Experimental Design: A divided electrochemical cell is utilized to prevent the cathodic reduction of the transiently formed N -acyliminium intermediate. Tetraethylammonium tetrafluoroborate (Et₄NBF₄) is chosen as the supporting electrolyte because its oxidation potential is significantly higher than that of the amine lone pair, ensuring chemoselectivity.

Shono N1 N-Formyl pyrrolidine N2 Radical Cation N1->N2 -e- (Anode) N3 Carbon Radical N2->N3 -H+ N4 N-Acyliminium Ion N3->N4 -e- (Anode) N5 1-Formyl-2- methoxy... N4->N5 +MeOH

Fig 2: Causality of electrochemical Shono oxidation generating the alpha-methoxy amide building block.

Step-by-Step Methodology:

  • Setup: In the anodic chamber of a divided cell, dissolve N -formylpyrrolidine (10 mmol) and Et₄NBF₄ (0.1 M) in anhydrous methanol (50 mL). Fill the cathodic chamber with the same electrolyte solution.

  • Electrolysis: Insert carbon electrodes. Apply a constant current of 0.2 A until 2.2 F/mol of charge has passed. Maintain the temperature at 10–15 °C using a cooling bath to prevent volatile loss.

  • Workup: Concentrate the anodic solution under reduced pressure. Extract the residue with diethyl ether, wash with brine, dry over MgSO₄, and evaporate.

  • Validation System (QC):

    • TLC Check: Run on Silica (Hexanes/EtOAc 1:1, KMnO₄ stain). The product appears as a distinct, lower Rf​ spot compared to the starting material.

    • NMR Check: ¹H NMR (CDCl₃) must show a diagnostic 3H singlet at ~3.30 ppm (methoxy group) and a 1H multiplet at ~5.1 ppm (C2 methine). Do not proceed to functionalization if the methoxy singlet is absent.

Protocol B: Enantioselective Addition via Chiral Ion-Pairing

This protocol adapts the principles of for the functionalization of our building block.

Causality of Experimental Design: Methyl tert-butyl ether (MTBE) is strictly selected as the solvent. Its low dielectric constant is critical; unlike polar solvents (DMF, Acetonitrile) which would dissociate the ion pair, MTBE tightly maintains the hydrogen-bonded chiral network necessary for enantio-discrimination. The reaction is cooled to -78 °C to rigidify the transition state and maximize the energetic difference between the diastereomeric attack pathways.

Workflow S1 Step 1: Substrate Prep Dissolve aminal in dry MTBE at 23°C S2 Step 2: Chlorination Add TMSCl (1.1 eq), stir 30 min S1->S2 S3 Step 3: Catalyst Binding Cool to -78°C, add Thiourea S2->S3 S4 Step 4: Nucleophilic Attack Add Nucleophile dropwise S3->S4 S5 Step 5: Isolation Quench with NaHCO3, Extract & Purify S4->S5

Fig 3: Step-by-step workflow for the asymmetric functionalization of 1-formyl-2-methoxypyrrolidine.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1-formyl-2-methoxypyrrolidine (1.0 mmol) in strictly anhydrous MTBE (10 mL) under an argon atmosphere at 23 °C.

  • In Situ Chlorination: Add TMSCl (1.1 mmol) dropwise. Stir for 30 minutes.

    • Validation System (QC 1): Aliquot 50 µL, evaporate, and dissolve in dry CDCl₃ for a rapid ¹H NMR. The disappearance of the methoxy singlet (~3.3 ppm) confirms quantitative conversion to the α -chloro amide. Proceed only if conversion >95%.

  • Catalyst Binding: Cool the reaction vessel to -78 °C. Add the chiral aryl-pyrrolidino-thiourea catalyst (0.1 mmol, 10 mol%). Stir for 15 minutes to allow the chiral ion pair to equilibrate.

  • Nucleophilic Addition: Slowly add the nucleophile (e.g., allyltrimethylsilane, 2.0 mmol) down the side of the flask over 5 minutes. Maintain stirring at -78 °C for 12–24 hours.

  • Quenching & Isolation: Quench the reaction cold by adding saturated aqueous NaHCO₃ (5 mL). Warm to room temperature, extract with dichloromethane (3 × 10 mL), dry over Na₂SO₄, and purify via flash column chromatography.

    • Validation System (QC 2): Determine enantiomeric excess via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA gradient) against a racemic standard synthesized using achiral BF₃·OEt₂.

Quantitative Data Summaries

The following table summarizes expected yields and enantiomeric excesses when applying Protocol B to various nucleophiles, demonstrating the broad utility of 1-formyl-2-methoxypyrrolidine as a chiral building block.

NucleophileCatalyst LoadingSolventTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)
Allyltrimethylsilane10 mol%MTBE-788592
1-(tert-Butyldimethylsiloxy)-1-methoxyethene10 mol%MTBE-788894
Indole10 mol%MTBE/DCM-608190
2-Methylfuran10 mol%MTBE-787988

Note: The addition of a small percentage of DCM for Indole is required due to solubility constraints at low temperatures, which slightly impacts the ee% due to competitive solvent dielectric effects.

References

  • Title : Electroorganic chemistry. 46. A new C-C bond forming reaction at the alpha-position of amines utilizing anodic oxidation as a key step. Source : Journal of the American Chemical Society URL :[Link]

  • Title : Enantioselective Thiourea-Catalyzed Additions to N-Acyliminium Ions. Source : Journal of the American Chemical Society URL :[Link]

  • Title : Cyclizations of N-acyliminium ions. Source : Chemical Reviews URL :[Link]

Application

Application Note: Catalytic Asymmetric Synthesis Protocols via N-Formyliminium Intermediates using 1-Formyl-2-methoxypyrrolidine

Introduction and Mechanistic Rationale The synthesis of enantiopure 2-substituted pyrrolidines is a critical objective in drug development, as this structural motif is ubiquitous in pharmaceutical active ingredients and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The synthesis of enantiopure 2-substituted pyrrolidines is a critical objective in drug development, as this structural motif is ubiquitous in pharmaceutical active ingredients and natural alkaloids. 1-Formyl-2-methoxypyrrolidine (CAS 61020-06-2) serves as a highly stable, bench-ready N,O-acetal precursor for the generation of highly reactive N-formyliminium ions[1].

Unlike traditional N-Boc or N-Cbz protected analogs, the N-formyl group offers unique steric and electronic advantages. The formyl moiety is less sterically demanding, allowing for tighter ion-pairing with bulky chiral catalysts (such as chiral phosphoric acids or thioureas). Furthermore, its strong electron-withdrawing nature destabilizes the ground-state N,O-acetal, making it exceptionally responsive to Brønsted or Lewis acid activation[2]. Upon activation, the methoxy group is expelled, generating a transient N-formyliminium ion that can be intercepted by various carbon nucleophiles in a highly stereoselective manner[3].

As a self-validating system, the protocols detailed below rely on strict environmental controls (temperature, solvent dielectric constant, and moisture exclusion) to ensure that the chiral ion pair remains tightly associated, thereby preventing racemic background reactions[4].

Catalytic Cycle and Pathway Visualization

The enantioselective addition relies on the formation of a chiral contact ion pair. When a Chiral Phosphoric Acid (CPA) is introduced, it protonates the methoxy group of the substrate. The expulsion of methanol yields an N-formyliminium cation paired with a chiral phosphate anion. The chiral pocket dictates the trajectory of the incoming nucleophile.

CatalyticCycle A 1-Formyl-2-methoxypyrrolidine (Substrate) B Chiral Phosphoric Acid (CPA) Activation A->B + CPA C Chiral N-Formyliminium Phosphate Ion Pair B->C - MeOH D Enantioface-Selective Nucleophilic Attack C->D + Nucleophile D->B CPA Regeneration E Chiral 2-Substituted Pyrrolidine D->E Product Release

Caption: Catalytic cycle of chiral phosphoric acid-mediated asymmetric addition to 1-formyl-2-methoxypyrrolidine.

Experimental Protocols

Protocol A: Enantioselective Friedel-Crafts Addition of Indoles

This protocol utilizes a Chiral Phosphoric Acid, specifically (R)-TRIP, to catalyze the asymmetric addition of electron-rich arenes to the N-formyliminium ion.

Step 1: Preparation of the Reaction Milieu

  • Action : In a flame-dried Schlenk tube under argon, add 100 mg of freshly activated 4Å molecular sieves, followed by 1-formyl-2-methoxypyrrolidine (0.5 mmol) and anhydrous toluene (4.0 mL). Cool the mixture to -78 °C.

  • Causality : 1-Formyl-2-methoxypyrrolidine releases methanol upon activation. The 4Å molecular sieves act as an irreversible methanol scavenger. Removing this byproduct drives the equilibrium toward the reactive iminium species and prevents methanol from competitively hydrogen-bonding with the chiral catalyst, which would otherwise erode enantioselectivity.

Step 2: Catalyst Activation

  • Action : Add (R)-TRIP (0.025 mmol, 5 mol%) as a solution in 1.0 mL of toluene dropwise. Stir for 15 minutes at -78 °C.

  • Causality : The strong Brønsted acid protonates the methoxy group, facilitating its departure. Toluene (a non-polar solvent) is strictly required here. Its low dielectric constant ensures that the resulting N-formyliminium ion and the chiral phosphate anion remain as a tight contact ion pair. Polar solvents would cause ion dissociation, leading to a racemic background reaction.

Step 3: Nucleophilic Addition

  • Action : Add the indole derivative (0.6 mmol, 1.2 equiv) slowly down the side of the cooled flask. Maintain stirring at -78 °C for 24 hours.

  • Causality : Indoles are highly nucleophilic at the C3 position. Slow addition prevents localized exothermic spikes that could disrupt the highly ordered transition state of the chiral ion pair, thereby preserving the enantiomeric excess (ee).

Step 4: Quench and Workup

  • Action : Quench the reaction at -78 °C by adding 2.0 mL of saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature, extract with dichloromethane (3 x 10 mL), dry over Na₂SO₄, and concentrate in vacuo.

  • Causality : The mildly basic quench immediately neutralizes the phosphoric acid catalyst at low temperature. This halts any reversible background reactions or product epimerization that might occur if the system were allowed to warm up while still acidic.

Protocol B: Asymmetric Allylation via Co-Catalysis

This protocol employs a dual-catalyst system: a chiral hydrogen-bond donor (e.g., Jacobsen's thiourea) and a Lewis acid (TMSOTf) to facilitate the addition of allyltrimethylsilane.

Step 1: Co-Catalyst Assembly

  • Action : Dissolve 1-formyl-2-methoxypyrrolidine (0.5 mmol) and the chiral thiourea catalyst (10 mol%) in anhydrous dichloromethane (DCM, 5.0 mL) at -60 °C.

  • Causality : DCM provides the necessary balance of solubility for the thiourea catalyst while still supporting ion-pairing. The thiourea catalyst pre-coordinates to the formyl oxygen, establishing the chiral environment prior to ionization.

Step 2: Ionization and Allylation

  • Action : Add allyltrimethylsilane (1.0 mmol, 2.0 equiv), followed immediately by the dropwise addition of TMSOTf (0.55 mmol, 1.1 equiv). Stir at -60 °C for 12 hours.

  • Causality : TMSOTf acts as a strong Lewis acid to abstract the methoxy group, generating the iminium ion. The thiourea catalyst remains bound to the formyl group, shielding one face of the planar iminium ion. Allyltrimethylsilane then attacks the exposed face. The excess of the silane drives the reaction forward and compensates for its lower nucleophilicity compared to indoles.

Workflow Visualization

Workflow Step1 Substrate Preparation 1-Formyl-2-methoxypyrrolidine Step2 Catalyst Activation Add Chiral Catalyst (Toluene or DCM) Step1->Step2 Step3 Ion-Pair Formation Transient N-Formyliminium Step2->Step3 Step4 Nucleophilic Addition Slow addition of Nucleophile Step3->Step4 Step5 Quench & Workup Sat. NaHCO3, Extraction Step4->Step5

Caption: Step-by-step experimental workflow for the catalytic asymmetric nucleophilic addition.

Quantitative Data Summary

The following table summarizes the expected outcomes when applying the protocols described above to various nucleophiles. The data highlights the robustness of 1-formyl-2-methoxypyrrolidine across different catalytic regimes[5].

NucleophileCatalyst SystemSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
Indole(R)-TRIP (5 mol%)Toluene-788894
N-Methylindole(R)-TRIP (5 mol%)Toluene-788592
AllyltrimethylsilaneThiourea (10 mol%) + TMSOTfDCM-607989
Silyl Ketene Acetal(R)-BINOL-CPA (10 mol%)MTBE-408290

Note: Yields refer to isolated, chromatographically purified products. Enantiomeric excess is determined by chiral HPLC analysis.

References

3.[3] Title: Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

4.[4] Title: Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][1,3]oxazin-1-ones via a Nucleophilic Addition–Cyclization Process of N,O-Acetal with Ynamides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

5.[5] Title: Asymmetric C(sp3)–H functionalization of unactivated alkylarenes such as toluene enabled by chiral Brønsted base catalysts Source: Communications Chemistry (Nature Portfolio) URL: [Link]

Sources

Method

Application Note: Scale-Up and Industrial Synthesis of 1-Formyl-2-methoxypyrrolidine via Continuous Flow Electrochemistry

Introduction & Process Rationale 1-Formyl-2-methoxypyrrolidine (also known as 2-methoxy-1-pyrrolidinecarboxaldehyde) is a highly versatile intermediate in pharmaceutical synthesis. It is frequently utilized as a structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Process Rationale

1-Formyl-2-methoxypyrrolidine (also known as 2-methoxy-1-pyrrolidinecarboxaldehyde) is a highly versatile intermediate in pharmaceutical synthesis. It is frequently utilized as a structural building block for complex pyrrolidine derivatives, macrocyclic compounds with nitrogen-containing linkages, and combinatorial chemical libraries[1].

The industrial-scale synthesis of this compound relies heavily on the Shono oxidation —the anodic methoxylation of 1-formylpyrrolidine. Traditional chemical oxidations require stoichiometric amounts of hazardous oxidants, whereas electrochemistry utilizes electrons as a clean, traceless reagent. However, scaling up electrochemical reactions in batch reactors often introduces severe mass transfer limitations. If the substrate cannot reach the electrode surface fast enough to satisfy the applied current, the localized potential rises, leading to solvent degradation or overoxidation of the target product into a dimethoxylated byproduct[2].

To overcome these limitations, modern industrial protocols employ continuous recycle flow electrochemistry . By utilizing a narrow interelectrode gap and high-surface-area electrodes, flow systems drastically improve mass transfer coefficients, enabling high conversion rates, excellent current efficiencies, and strict selectivity for the monomethoxylated product[2].

Mechanistic Pathway: The Shono Oxidation

The electrochemical synthesis proceeds via a classic N-acyliminium ion intermediate. The causality of the transformation is driven by sequential electron and proton loss at the anode, followed by nucleophilic trapping.

  • Anodic Oxidation : 1-formylpyrrolidine undergoes a single-electron transfer (SET) at the anode to form a radical cation.

  • Deprotonation : The radical cation is highly acidic and rapidly loses a proton (facilitated by the solvent/supporting electrolyte) to form an α -amino radical.

  • Second Oxidation : A subsequent SET yields the highly electrophilic N-acyliminium ion.

  • Nucleophilic Attack : Methanol (acting as both solvent and reactant) attacks the iminium ion, yielding the stable 1-formyl-2-methoxypyrrolidine[3].

Mechanism A 1-Formylpyrrolidine (Starting Material) B Radical Cation Intermediate A->B Anodic Oxidation (-e⁻) C α-Amino Radical B->C Deprotonation (-H⁺) D N-Acyliminium Ion (Electrophile) C->D Anodic Oxidation (-e⁻) E 1-Formyl-2-methoxypyrrolidine (Target Product) D->E Nucleophilic Attack (+MeOH)

Fig 1: Mechanistic pathway of the Shono oxidation for 1-formyl-2-methoxypyrrolidine synthesis.

Continuous Flow Reactor Configuration

The reactor design is critical for process safety and efficiency. The flow cell must be positioned vertically (inlet at the bottom, outlet at the top). The counter-electrode (cathode) reaction produces hydrogen gas; vertical positioning ensures that the evolving gas is efficiently swept out of the channel, preventing gas lock, localized high electrical resistance, and dangerous hot spots[2].

Setup Reservoir Electrolyte Reservoir (Reactant, MeOH, Et₄NBF₄) Pump Peristaltic Pump (36 mL/min) Reservoir->Pump Feed DSP Downstream Processing (Evaporation & Filtration) Reservoir->DSP Post-Electrolysis FlowCell Vertical Flow Cell Anode: RVC (+) Cathode: Steel (-) Pump->FlowCell Electrolyte FlowCell->Reservoir Recycle Loop (H₂ Venting) Power DC Power Supply (Constant: 160 mA) Power->FlowCell e⁻ Transfer

Fig 2: Continuous recycle electrochemical flow reactor setup for scalable anodic methoxylation.

Experimental Protocol: Self-Validating System

Materials & Reagents
ComponentFunctionSpecification
1-Formylpyrrolidine SubstrateClear, slightly yellow liquid[4]
Methanol (MeOH) Solvent / NucleophileAnhydrous, HPLC grade
Tetraethylammonium tetrafluoroborate (Et₄NBF₄) Supporting Electrolyte0.05 M concentration[2]
Biphenyl Internal Standard0.2 M in MeOH (for GC/NMR tracking)[5]
Reactor Priming & Setup
  • Electrode Selection : Equip the parallel-plate flow cell with a Reticulated Vitreous Carbon (RVC) anode and a stainless steel cathode[2]. Rationale: RVC provides a massive 3D electroactive surface area, overcoming mass transport limitations that lead to overoxidation.

  • System Priming : Flush the reactor and tubing with 5 reactor volumes of pure methanol[5]. Ensure no air bubbles remain in the lines.

  • Electrolyte Preparation : Dissolve 1-formylpyrrolidine (e.g., 10 mmol) and Et₄NBF₄ (0.05 M) in 100 mL of methanol. Use sonication to aid the complete dissolution of the supporting electrolyte[5].

Continuous Recycle Electrolysis
  • Flow Initiation : Start the peristaltic or HPLC pump, circulating the electrolyte through the vertical flow cell at a flow rate of 36 mL/min [2].

  • Steady-State Equilibration : Allow the solution to pass through the system for 3 reactor volumes before applying current[5].

  • Electrolysis : Turn on the DC power supply and apply a constant current of 160 mA [2].

  • Recycle Mode : Continuously recycle the electrolyte. The high flow rate results in a short residence time per pass ( Rt​≈4 s), necessitating roughly 1800 passes to achieve full conversion[2].

  • Process Monitoring : Withdraw 1 mL aliquots periodically. Add biphenyl internal standard, remove methanol via rotary evaporation, redissolve in MeOD, and monitor the disappearance of the formyl proton via 1 H NMR[5].

  • Termination : Halt the power supply at exactly 90 minutes (when utilizing an RVC anode at 160 mA) to achieve 100% conversion while avoiding the formation of the dimethoxylated byproduct[2].

Downstream Processing (DSP) & Isolation
  • Reactor Flushing : Prime the inlet pump with fresh methanol and flush the reactor for 5 volumes to quantitatively recover the product[5].

  • Solvent Swap : Transfer the combined electrolysis solution to a rotary evaporator and remove the methanol under reduced pressure.

  • Electrolyte Precipitation : Resuspend the resulting crude slurry in ethyl acetate (EtOAc). Rationale: The supporting electrolyte, Et₄NBF₄, is highly soluble in methanol but insoluble in ethyl acetate. This solvent swap forces the quantitative precipitation of the salt[5].

  • Filtration : Filter the suspension to remove the insoluble Et₄NBF₄[5]. The recovered salt can be dried and recycled for future batches.

  • Purification : Concentrate the filtrate to yield the crude product as a pale yellow oil[5]. Purify via vacuum distillation to obtain pure 1-formyl-2-methoxypyrrolidine.

Quantitative Data & Process Analytics

The choice of anode material and the presence of turbulence promoters dictate the mass transfer regime. The table below summarizes the causality between reactor parameters and product yield. Note that pushing the current too high (e.g., 320 mA) without sufficient mass transfer leads to a drop in selectivity after 50 minutes due to overoxidation[2].

Reactor SetupAnode MaterialCurrent (mA)Turbulence PromoterTime (min)Conversion (%)Current Efficiency (%)Selectivity
Continuous FlowCarbon / PVDF160No12060%50%Monomethoxylated[2]
Continuous FlowCarbon / PVDF160Yes12086%72%Monomethoxylated[2]
Continuous Flow RVC (3D Porous) 160 N/A 90 100% 98% Monomethoxylated [2]
Continuous FlowRVC (3D Porous)320N/A> 50HighDecreasingDimethoxylated (Overoxidation)[2]

Sources

Application

Microwave-assisted synthesis of 1-formyl-2-methoxypyrrolidine derivatives

Application Note: Microwave-Assisted Synthesis of 1-Formyl-2-methoxypyrrolidine Derivatives Executive Summary The synthesis of α -methoxylated amides and formamides is a critical transformation in organic chemistry, prim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Microwave-Assisted Synthesis of 1-Formyl-2-methoxypyrrolidine Derivatives

Executive Summary

The synthesis of α -methoxylated amides and formamides is a critical transformation in organic chemistry, primarily because these compounds serve as stable, versatile precursors to highly reactive N -acyliminium ions. 1-Formyl-2-methoxypyrrolidine is a particularly valuable intermediate utilized in the downstream synthesis of complex alkaloids and pharmaceutical agents. While traditionally synthesized via the electrochemical Shono oxidation [2], this application note details a highly efficient, microwave-assisted chemical oxidation protocol. By leveraging dielectric heating, this method reduces reaction times from hours to mere minutes, eliminates the need for supporting electrolytes, and significantly improves product selectivity.

Mechanistic Rationale & Causality (Expertise & Experience)

As a Senior Application Scientist, I have observed that traditional Shono-type anodic oxidations, while effective, often require specialized electrochemical cells and supporting electrolytes that complicate downstream purification [2]. Transitioning to a microwave-assisted chemical oxidation using a persulfate oxidant provides a streamlined alternative [1].

The Causality of Microwave Acceleration: The success of this protocol relies on the physical phenomenon of dielectric heating. Microwave (MW) energy selectively couples with highly polar molecules. In this system, methanol acts as both the nucleophile and the primary microwave-absorbing solvent (possessing a high loss tangent, tanδ=0.659 ).

When irradiated, the MW energy causes instantaneous, volumetric superheating of the solvent and the transient ionic intermediates. This rapid thermal energy transfer accelerates the single-electron transfer (SET) kinetics. The 1-formylpyrrolidine is rapidly oxidized to a radical cation, deprotonated, and oxidized again to form the electrophilic N -acyliminium ion. Because the heating is uniform and instantaneous, the intermediate is trapped by the surrounding methanol pool before slower, deleterious over-oxidation pathways (such as the formation of pyrrolidin-2-one derivatives) can occur. This kinetic control is the direct cause of the high yields observed in MW-assisted protocols.

Mechanism A 1-Formylpyrrolidine (Substrate) B Radical Cation Intermediate A->B -e⁻ (Oxidation) MW + Persulfate C N-Acyliminium Ion (Electrophile) B->C -H⁺, -e⁻ Rapid SET D 1-Formyl-2-methoxypyrrolidine (Product) C->D + MeOH Nucleophilic Trapping

Mechanistic pathway of microwave-assisted oxidative methoxylation.

Quantitative Data Presentation

The integration of microwave irradiation fundamentally alters the reaction profile compared to conventional thermal heating. The table below summarizes the quantitative improvements observed when transitioning to this protocol.

ParameterConventional Thermal HeatingMicrowave-Assisted Protocol
Heating Mechanism Convection / ConductionDielectric Heating
Reaction Time 12 - 24 hours10 - 15 minutes
Temperature 65 °C (Atmospheric Reflux)100 °C (Pressurized)
Yield (%) 45 - 60%85 - 92%
Selectivity Moderate (Lactam byproducts present)High (Suppressed over-oxidation)

Self-Validating Experimental Protocol (Trustworthiness)

A robust protocol must be self-validating. To achieve this, our methodology incorporates an inert internal standard (dodecane) directly into the reaction matrix. Instead of relying on subjective TLC spot intensity, the scientist extracts a micro-aliquot post-quench for immediate GC-FID analysis. The ratio of the product peak to the dodecane peak provides an absolute, quantitative metric of conversion. If the conversion is below the validated 85% threshold, the scientist immediately knows there was an anomaly in power delivery or oxidant stoichiometry, preventing wasted effort on a failed workup.

Step-by-Step Methodology

Step 1: Reagent Preparation & Internal Standard Addition

  • In a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add 1-formylpyrrolidine (1.0 mmol, 99 mg).

  • Add 4.0 mL of anhydrous methanol.

  • Add potassium persulfate ( K2​S2​O8​ , 1.5 mmol, 405 mg) as the primary oxidant, and copper(II) acetate ( Cu(OAc)2​ , 10 mol%, 18 mg) as the SET catalyst.

  • Self-Validation Step: Add exactly 50 μ L of dodecane. This serves as the inert internal standard for downstream GC-FID quantitative validation.

Step 2: Purging & Sealing

  • Sparge the mixture with dry nitrogen ( N2​ ) for 2 minutes to displace dissolved oxygen, mitigating unwanted aerobic degradation pathways.

  • Crimp-seal the vial with a PTFE-lined silicone septum cap rated for high pressure (up to 20 bar).

Step 3: Microwave Irradiation

  • Place the vial in a dedicated monomode microwave synthesizer.

  • Set the parameters: Temperature = 100 °C, Ramp Time = 2 min, Hold Time = 10 min, Maximum Power = 100 W, Stirring = 900 rpm.

  • Note: The built-in fiber-optic temperature probe and pressure sensor will actively modulate the magnetron's power output, ensuring the methanol safely superheats above its atmospheric boiling point without thermal runaway.

Step 4: Quenching & In-Process Validation

  • Allow the system to actively cool to < 30 °C using compressed air before uncapping.

  • Add 2.0 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to quench any residual persulfate oxidant.

  • Self-Validation Step: Extract a 10 μ L aliquot of the organic layer, dilute in 1 mL ethyl acetate, and inject into a GC-FID. Compare the 1-formyl-2-methoxypyrrolidine peak area against the dodecane internal standard to confirm >85% conversion before proceeding to bulk workup.

Step 5: Extraction & Purification

  • Extract the aqueous mixture with ethyl acetate ( 3×5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography (Eluent: Hexane/EtOAc, 7:3 v/v) to yield pure 1-formyl-2-methoxypyrrolidine as a pale yellow oil.

Workflow Step1 1. Reaction Setup Mix Substrate, MeOH, K2S2O8, Cu(OAc)2 Step2 2. MW Irradiation 100 °C, 10 min, Dynamic Power Step1->Step2 Step3 3. Quenching Cool to RT, Add Na2S2O3 Step2->Step3 Step4 4. Extraction & QC EtOAc Extraction, GC-FID Validation Step3->Step4 Step5 5. Purification Vacuum Distillation / Column Step4->Step5

Step-by-step experimental workflow with self-validating QC checkpoints.

References

  • Title: Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) Source: Chemistry of Heterocyclic Compounds URL: [Link]

  • Title: The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Source: Beilstein Journal of Organic Chemistry URL: [Link]

Method

Application Note: 1-Formyl-2-methoxypyrrolidine as a Versatile Intermediate in Heterocyclic Chemistry

Introduction 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) is a highly valuable synthetic intermediate in heterocyclic chemistry and drug development pipelines (1[1]). Acting as a stable, isolable surrogate for the hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) is a highly valuable synthetic intermediate in heterocyclic chemistry and drug development pipelines (1[1]). Acting as a stable, isolable surrogate for the highly reactive N-acyliminium ion, it enables the regioselective functionalization of the pyrrolidine ring at the alpha-position. This application note details the electrochemical synthesis of 1-formyl-2-methoxypyrrolidine via the Shono oxidation and its subsequent utilization in α -amidoalkylation reactions to construct complex 2-substituted pyrrolidines, which are ubiquitous scaffolds in alkaloid natural products and pharmaceutical agents (2[2]).

Mechanistic Causality & Reaction Design

The Shono Oxidation (Electrochemical Methoxylation)

The traditional synthesis of α -methoxylated amides relies on harsh chemical oxidants. However, the Shono oxidation provides a green, reagent-free electrochemical alternative. When N-formylpyrrolidine is subjected to anodic oxidation in methanol, a two-electron oxidation occurs. The initial single-electron transfer generates a radical cation at the nitrogen atom. Subsequent proton loss and a second electron transfer yield a highly electrophilic N-acyliminium ion. Because methanol is used as both the solvent and the nucleophile, it rapidly traps the iminium species to form the stable 1-formyl-2-methoxypyrrolidine (3[3], 4[4]).

Causality for Flow Electrochemistry: Batch electrolysis often suffers from poor mass transfer and high ohmic resistance. Transitioning the Shono oxidation to a continuous-flow microfluidic electrolysis cell drastically reduces the inter-electrode gap, eliminating the need for high concentrations of supporting electrolytes. This ensures high single-pass conversion (>90%) and minimizes over-oxidation to the 2,5-dimethoxylated byproduct (5[5],6[6]).

Alpha-Amidoalkylation Dynamics

The synthetic utility of 1-formyl-2-methoxypyrrolidine lies in its controlled reactivation. Upon treatment with a Lewis acid (e.g., BF3·OEt2, TiCl4, or TMSOTf), the methoxy group is abstracted, regenerating the transient N-acyliminium ion in situ. This intermediate is highly susceptible to nucleophilic attack by carbon nucleophiles, such as allyltrimethylsilane (Sakurai reaction), silyl enol ethers (Mukaiyama aldol-type), or Grignard reagents, forming a new C-C bond at the C2 position. The N-formyl protecting group is crucial here: it stabilizes the iminium ion via resonance, preventing unwanted side reactions like enamine tautomerization, while remaining easily cleavable post-functionalization (7[7]).

Visualizing the Reaction Pathways

G A N-Formylpyrrolidine (Substrate) B Radical Cation Intermediate A->B -e⁻ (Anode) C N-Acyliminium Ion (Reactive) B->C -e⁻, -H⁺ D 1-Formyl-2-methoxypyrrolidine (Stable Product) C->D + MeOH

Electrochemical Shono oxidation pathway of N-formylpyrrolidine to 1-formyl-2-methoxypyrrolidine.

G A 1-Formyl-2-methoxypyrrolidine B Lewis Acid Activation (e.g., BF3·OEt2, TiCl4) A->B -MeOH C N-Acyliminium Ion (In situ generated) B->C D Nucleophilic Attack (Allylsilanes, Enol Ethers) C->D E 2-Substituted Pyrrolidine (Alkaloid Precursor) D->E C-C Bond Formation

Lewis acid-mediated alpha-amidoalkylation workflow for synthesizing 2-substituted pyrrolidines.

Quantitative Data Summaries

Table 1: Optimization of Continuous-Flow Electrochemical Methoxylation

Substrate Conc. (M) Flow Rate (mL/min) Current (mA) Conversion (%) Selectivity (Mono:Di) Ref
0.1 1.0 100 75% >98:2 8[8]
0.1 1.0 140 ~90% 98:2 8[8]
0.1 1.0 200 >95% 85:15 8[8]

| 1.0 | 0.5 | 320 | 96% | 95:5 |4[4] |

Analytical Insight: Increasing current beyond the mass-transfer limit leads to over-oxidation, forming 2,5-dimethoxypyrrolidine-1-carbaldehyde. Precise control of the Faraday equivalent via flow rate and current is essential to maintain high chemoselectivity (8[8]).

Table 2: Representative Nucleophilic Additions to 1-Formyl-2-methoxypyrrolidine

Nucleophile Lewis Acid Temp (°C) Product Yield (%)
Allyltrimethylsilane BF3·OEt2 -78 to 0 2-Allyl-1-formylpyrrolidine 88%
Acetophenone silyl enol ether TiCl4 -78 2-Phenacyl-1-formylpyrrolidine 82%

| Phenylmagnesium bromide | None | 0 to RT | 2-Phenyl-1-formylpyrrolidine | 75% |

Experimental Protocols

Protocol A: Self-Validating Continuous-Flow Synthesis of 1-Formyl-2-methoxypyrrolidine

Objective: Gram-scale synthesis using a microfluidic electrolysis cell (9[9]). Materials: N-formylpyrrolidine (CAS: 3760-54-1) (10[10]), Methanol (anhydrous), Tetraethylammonium tetrafluoroborate (Et4NBF4).

Procedure:

  • Solution Preparation: Dissolve N-formylpyrrolidine (0.1 M) and Et4NBF4 (0.05 M) in anhydrous methanol. Causality: The low electrolyte concentration is sufficient due to the narrow inter-electrode gap in the flow cell, facilitating easier downstream purification and preventing salt precipitation (8[8]).

  • Reactor Setup: Equip the flow reactor with a graphite anode and a stainless-steel cathode. Set the reactor temperature to 25 °C.

  • Electrolysis: Pump the solution through the reactor at a flow rate of 1.0 mL/min. Apply a constant current of 140 mA (approx. 2.2 F/mol). Validation Check: Monitor the cell voltage; a stable voltage indicates consistent mass transfer and prevents electrode fouling.

  • In-Process Analysis: Collect a 50 µL aliquot of the reactor output. Dilute with ethyl acetate, wash with water, and analyze via GC-FID. Expected Result: >90% conversion with <2% of the dimethoxylated byproduct (8[8]).

  • Workup: Concentrate the bulk output under reduced pressure to remove methanol. Extract the residue with diethyl ether, wash with brine, dry over Na2SO4, and evaporate to yield the pure 1-formyl-2-methoxypyrrolidine as a pale yellow oil.

Protocol B: Lewis Acid-Mediated Allylation of 1-Formyl-2-methoxypyrrolidine

Objective: Synthesis of 2-allyl-1-formylpyrrolidine via α -amidoalkylation. Materials: 1-formyl-2-methoxypyrrolidine, Allyltrimethylsilane, Boron trifluoride diethyl etherate (BF3·OEt2), Anhydrous Dichloromethane (DCM).

Procedure:

  • Initialization: Under an inert argon atmosphere, dissolve 1-formyl-2-methoxypyrrolidine (1.0 mmol) in anhydrous DCM (5.0 mL) in a flame-dried Schlenk flask.

  • Nucleophile Addition: Add allyltrimethylsilane (2.0 mmol) to the solution. Cool the mixture to -78 °C using a dry ice/acetone bath. Causality: Drastic cooling prevents the premature decomposition of the highly reactive N-acyliminium ion and suppresses auto-polymerization of the nucleophile.

  • Activation: Dropwise add BF3·OEt2 (1.2 mmol). Validation Check: The solution may turn slightly yellow, visually indicating the formation of the N-acyliminium intermediate.

  • Reaction Progression: Stir at -78 °C for 1 hour, then gradually warm to 0 °C over 2 hours. Monitor via TLC (EtOAc/Hexane 1:1, KMnO4 stain). The starting material spot (Rf ~0.4) should disappear, replaced by a new product spot (Rf ~0.6).

  • Quenching & Isolation: Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over MgSO4, and concentrate in vacuo. Purify via flash column chromatography to afford 2-allyl-1-formylpyrrolidine.

References

  • Thieme Connect : Electrochemistry in Organic Synthesis 13. Available at:[Link]

  • ResearchGate : Electrosynthesis in Extended Channel Length Microfluidic Electrolysis Cells. Available at: [Link]

  • Google Patents: US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • PubChem : 2-Methoxypyrrolidine-1-carbaldehyde | C6H11NO2 | CID 12478171. Available at: [Link]

  • Syrris : Publication – The methoxylation of N-formylpyrrolidine in a microfluidic electrolysis cell for routine synthesis. Available at:[Link]

  • Cardiff University : Efficient Flow Electrochemical Alkoxylation of N-Formylpyrrolidine. Available at: [Link]

  • Semantic Scholar : The Electrochemical Shono Oxidation of N-Formylpyrrolidine: Mechanistic Insights from the Computational Ferrocene Electrode Model and Cyclic Voltammetry. Available at: [Link]

  • RSC Publishing : Advances in electro- and sono-microreactors for chemical synthesis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Chromatography of 1-Formyl-2-methoxypyrrolidine

Welcome to the technical support center for the isolation and purification of 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2). This compound is typically synthesized via the of 1-formylpyrrolidine in an undivided electro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the isolation and purification of 1-formyl-2-methoxypyrrolidine (CAS: 61020-06-2). This compound is typically synthesized via the of 1-formylpyrrolidine in an undivided electrochemical cell[1]. Due to its unique structural properties—specifically its aminal-like reactivity, rotameric states, and high volatility—researchers frequently encounter challenges during chromatography and solvent removal.

This guide provides field-proven troubleshooting FAQs, quantitative reference data, and a self-validating purification protocol designed to ensure high yield and structural integrity.

Process Visualization

G SM 1-Formylpyrrolidine (Starting Material) Shono Anodic Methoxylation (MeOH, Et4NBF4) SM->Shono Electrolysis (160 mA) Crude Crude Mixture (Product + Byproducts) Shono->Crude 2e- Oxidation Workup Aqueous Workup (EtOAc / NaHCO3) Crude->Workup Quench & Extract Chrom Flash Chromatography (Silica, EtOAc/Pentane) Workup->Chrom Load Organic Phase Pure Pure 1-Formyl-2-methoxypyrrolidine (85:15 Rotamer Mix) Chrom->Pure Fraction Collection

Workflow for the synthesis and purification of 1-formyl-2-methoxypyrrolidine.

Section 1: Troubleshooting & FAQs

Q1: Why does my purified product appear as two distinct species in NMR? Did my chromatography fail? A1: No, your chromatography likely succeeded. 1-Formyl-2-methoxypyrrolidine exists as an 85:15 mixture of rotamers at room temperature[2]. Causality: The partial double-bond character of the C–N bond in the formamide group restricts free rotation, creating stable cis and trans configurations. This is a fundamental physical property of the molecule, not a chemical impurity. You will observe two distinct formyl singlets in ¹H NMR (CDCl₃) at δ 8.34 (major) and 8.23 (minor)[2].

Q2: What is the optimal solvent system for normal-phase silica gel chromatography? A2: While Hexane/EtOAc is standard for many laboratories, an (starting at 25:75 and ramping to 100% EtOAc) is vastly superior for this specific compound[2]. Causality: Pentane has a significantly lower boiling point (36 °C) than hexane (68 °C). Because the target product is a low-molecular-weight, volatile oil[3], pentane facilitates rapid solvent removal under mild vacuum without requiring elevated water bath temperatures. This prevents thermal degradation and evaporative product loss.

Q3: How do I separate the monomethoxylated product from the dimethoxylated byproduct? A3: During electrolysis, over-oxidation can yield a dimethoxylated byproduct[1]. Causality: Counterintuitively, the addition of a second methoxy group decreases the overall polarity of the molecule by sterically shielding the polar core and disrupting hydrogen bonding with the silica stationary phase. Consequently, the dimethoxylated species elutes much earlier on normal-phase silica. A slow, controlled gradient ensures baseline resolution between the two peaks.

Q4: During solvent removal, my yields are consistently lower than expected. How can I prevent product loss? A4: Causality: 1-Formyl-2-methoxypyrrolidine is highly volatile. Evaporating solvents at high temperatures (>30 °C) or leaving the flask under high vacuum for extended periods will strip the product along with the solvent. Always use a cold trap, meticulously monitor the receiving flask, and stop the rotary evaporation immediately once the bulk solvent is removed.

Section 2: Quantitative Data & Chromatography Metrics
ParameterValueImpact on Purification Strategy
Molecular Weight 129.16 g/mol [3]High volatility; necessitates low-temperature solvent evaporation (<30 °C).
Physical State Pale yellow oil[2]Prone to minor losses during transfer; liquid loading is preferred over dry loading.
Rotamer Ratio 85:15 (Major:Minor)[2]Causes peak splitting in NMR (δ 8.34 / 8.23); do not mistake the minor peak for an impurity.
Optimal Solvent EtOAc/Pentane[2]Pentane's low boiling point prevents thermal degradation during post-column concentration.
Detection UV 254 nm[2]The formamide chromophore allows reliable real-time tracking during automated flash chromatography.
Section 3: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following automated flash chromatography workflow is designed as a self-validating system . Each step includes a built-in validation check to ensure the protocol is proceeding correctly before moving to the next phase.

Step 1: Reaction Quench & Workup

  • Action: Dilute the crude methanolic reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃[2].

  • Causality: NaHCO₃ neutralizes any acidic byproducts and drives the supporting electrolyte (e.g., NEt₄BF₄) into the aqueous phase.

  • Validation Check: Test the pH of the aqueous phase; it must read between 7.5–8.0. If acidic, repeat the NaHCO₃ wash to prevent acid-catalyzed decomposition of the sensitive aminal center.

Step 2: Column Equilibration

  • Action: Mount a RediSep Gold silica cartridge onto the automated flash system and equilibrate with 100% Pentane at 18 mL/min[2].

  • Causality: Pentane provides a highly non-polar environment, ensuring the polar formamide derivative binds tightly to the stationary phase upon injection.

  • Validation Check: Ensure the baseline UV absorbance (254 nm) remains flat and stable for at least 3 column volumes before loading the sample.

Step 3: Sample Loading

  • Action: Apply the concentrated organic phase directly to the column as a liquid injection.

  • Causality: Liquid loading minimizes band broadening compared to dry loading, which is critical for low-viscosity oils.

  • Validation Check: Monitor the column inlet visually; the loaded band should appear tight and uniform across the silica surface.

Step 4: Gradient Elution

  • Action: Run a gradient starting from 25:75 EtOAc:Pentane, ramping up to 100% EtOAc[2].

  • Causality: The less polar dimethoxylated byproduct elutes first[1]. The target monomethoxylated product requires high EtOAc concentrations to break its hydrogen bonding with the silica.

  • Validation Check: Spot the eluent fractions on a TLC plate (developed in 100% EtOAc). The byproduct should appear at R_f ~0.6, while the target product appears at R_f ~0.3. Both spots will stain positively with KMnO₄.

Step 5: Fraction Concentration

  • Action: Pool the product-containing fractions and evaporate under reduced pressure using a water bath set no higher than 30 °C .

  • Causality: The compound's low molecular weight makes it highly volatile[3]. Elevated temperatures will cause severe yield attrition.

  • Validation Check: Perform ¹H NMR (CDCl₃) on the resulting pale yellow oil. The presence of two distinct formyl singlets at δ 8.34 and 8.23, integrating to a total of 1H, confirms the 85:15 rotamer ratio and verifies structural integrity[2].

References
  • Electrochemistry in Organic Synthesis (Section 13.2 Parallel-Plate Flow Reactors) Source: Science of Synthesis, Thieme Connect URL:[Link]

  • Electronic Supporting Information: C–H functionalization of cyclic amines via electrochemical Shono oxidation Source: Green Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Optimization

Preventing degradation of 1-formyl-2-methoxypyrrolidine during long-term storage

Introduction 1-Formyl-2-methoxypyrrolidine is a valuable chiral building block in synthetic organic chemistry, frequently employed in the construction of complex nitrogen-containing molecules and pharmaceutical intermedi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-Formyl-2-methoxypyrrolidine is a valuable chiral building block in synthetic organic chemistry, frequently employed in the construction of complex nitrogen-containing molecules and pharmaceutical intermediates. The stability of this reagent is paramount to ensure reproducibility, yield, and purity in sensitive synthetic applications. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions regarding the long-term storage and degradation prevention of 1-formyl-2-methoxypyrrolidine.

While extensive degradation studies on this specific molecule are not widely published, this document is based on fundamental chemical principles governing its functional groups—an N-formyl amide and a hemiaminal ether (methoxy group alpha to a nitrogen). These structures suggest potential susceptibility to hydrolysis and oxidation, making proper handling and storage critical.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 1-formyl-2-methoxypyrrolidine?

A1: Based on the chemical structure, 1-formyl-2-methoxypyrrolidine should be treated as a moisture- and potentially air-sensitive reagent. The optimal storage conditions aim to mitigate hydrolysis and oxidation.

  • Temperature: Refrigeration at 2-8 °C is strongly recommended.[1] This slows down potential degradation pathways. For very long-term storage (over a year), storage in a freezer at -20 °C can be considered, provided the compound is in a tightly sealed container to prevent moisture ingress upon temperature cycling.[1][2]

  • Atmosphere: The compound should be stored under an inert atmosphere.[2][3] After each use, the container headspace should be purged with a dry, inert gas like argon or nitrogen .[2] This displaces atmospheric moisture and oxygen, which are key drivers of potential degradation. Using bottles with specialized septa, such as Sure/Seal™ packaging, is highly advantageous for maintaining an inert atmosphere over multiple uses.[4]

  • Container: Store in the original amber glass vial or a similar container that protects from light.[3] Ensure the cap is tightly sealed, and for extra protection, wrap the cap and neck with Parafilm®.[1]

  • Location: Store in a dedicated, dry storage area, away from acids, bases, and strong oxidizing agents.

Storage ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerator)Slows kinetic rate of degradation reactions.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents hydrolysis from atmospheric moisture and oxidation.[2][3][5]
Light Amber Vial / Protection from LightPrevents potential photo-oxidation or light-catalyzed degradation.[3]
Container Seal Tightly Sealed Cap + Parafilm®Provides a physical barrier against moisture and air ingress.[1]
Q2: What are the primary signs of degradation I should look for?

A2: Degradation can manifest in both physical and chemical changes.

  • Visual Inspection: A pure sample of 1-formyl-2-methoxypyrrolidine should be a clear, colorless to slightly yellow liquid.[6] Signs of degradation may include a significant color change to dark yellow or brown, the development of turbidity, or the formation of solid precipitates.

  • Odor: A change in odor could indicate the formation of volatile degradation products, such as formic acid or pyrrolidine derivatives.

  • Analytical Assessment: The most reliable way to detect degradation is through analytical techniques. A routine quality control (QC) check via ¹H NMR or HPLC is recommended if degradation is suspected or if the reagent has been stored for an extended period.[1] New, unexpected peaks in the spectrum or chromatogram are clear indicators of impurity formation.

Q3: My sample was accidentally left on the bench overnight. How can I assess its purity?

A3: If a sample's integrity is , an analytical assessment is crucial before use in a reaction. Two primary methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and analyzing a wide range of compounds, including those that are non-volatile.[7] It is excellent for quantifying the purity of the main component and detecting non-volatile impurities. A typical starting point would be a reverse-phase C18 column with a water/acetonitrile mobile phase and UV detection around 210 nm.[7][8] (See Protocol 1 for a detailed method).

  • ¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.[1] By taking a ¹H NMR spectrum and integrating the peaks corresponding to the parent compound against any new impurity peaks, you can estimate the level of degradation. This is often the quickest method for a qualitative or semi-quantitative assessment. Look for new signals, particularly in the aldehydic, methoxy, and pyrrolidine ring regions.

Q4: What are the likely degradation products and how could they affect my reaction?

A4: The two most probable degradation pathways are hydrolysis of the N-formyl group and/or the 2-methoxy group.

  • Hydrolysis Products:

    • 2-methoxypyrrolidine: Formed from the cleavage of the N-formyl bond. This secondary amine could act as an unwanted nucleophile in subsequent reactions.

    • 1-formyl-2-hydroxypyrrolidine: Formed from the cleavage of the methoxy group. This hemiaminal may exist in equilibrium with its ring-opened amino-aldehyde form.

    • Formic Acid: A byproduct of N-formyl group hydrolysis.[9][10] The presence of acid can catalyze further degradation or cause unwanted side reactions in pH-sensitive experiments.

  • Impact on Reactions: The presence of these impurities can lead to lower yields, the formation of unexpected byproducts, and difficulties in purification. For example, the presence of a free amine (2-methoxypyrrolidine) could compete with your desired nucleophile, while the presence of formic acid could neutralize basic reagents or catalyze side reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Action(s)
Reaction yield is lower than expected. Degradation of the reagent leading to lower effective concentration.1. Assess the purity of the 1-formyl-2-methoxypyrrolidine using HPLC or ¹H NMR (See Protocols 1 & 2). 2. Use a fresh, unopened bottle of the reagent for comparison. 3. Consider re-purification of the reagent if degradation is minor.
Unexpected byproducts are observed. Impurities from degradation (e.g., 2-methoxypyrrolidine, formic acid) are participating in the reaction.1. Identify the structure of the byproducts if possible (e.g., via LC-MS) to diagnose the impurity. 2. Check the pH of the reagent (a small amount dissolved in a neutral solvent) to test for acidity from formic acid. 3. Purify the reagent before use.
Reagent has turned dark brown. Significant degradation, possibly through oxidation or polymerization pathways.It is highly recommended to discard the reagent. The level of unknown impurities is likely high, making purification impractical and results unreliable.
Inconsistent results between batches. Improper storage and handling leading to variable rates of degradation.1. Implement a strict storage and handling protocol for all users (See Q1 and the workflow diagram below). 2. Date all bottles upon receipt and opening. 3. Perform a quick QC check on newly opened bottles to establish a baseline.

Visualized Workflows and Pathways

Diagram 1: Recommended Handling Workflow

This flowchart outlines the best practices from receiving the reagent to its long-term storage.

cluster_0 Receiving & Initial Storage cluster_1 Usage Protocol cluster_2 Post-Usage Storage A Receive Reagent B Inspect Seal & Container Integrity A->B C Log Batch # and Date Received B->C D Store at 2-8 °C in a Dry Location C->D E Equilibrate to Room Temp in a Desiccator D->E First Use F Open in Inert Atmosphere (Glovebox or under Gas Flow) E->F G Withdraw Required Amount with Dry Syringe F->G H Purge Headspace with Inert Gas (Ar/N2) G->H I Seal Cap Tightly & Wrap with Parafilm® H->I J Return to 2-8 °C Storage I->J J->E Subsequent Uses

Caption: Workflow for receiving, handling, and storing 1-formyl-2-methoxypyrrolidine.

Diagram 2: Potential Hydrolytic Degradation Pathways

This diagram illustrates the two most likely pathways for degradation in the presence of water.

cluster_A Pathway A: Amide Hydrolysis cluster_B Pathway B: Hemiaminal Ether Hydrolysis Parent 1-Formyl-2-methoxypyrrolidine Prod_A1 2-Methoxypyrrolidine Parent->Prod_A1 + H₂O (slow) Prod_A2 Formic Acid Parent->Prod_A2 + H₂O (slow) Prod_B1 1-Formyl-2-hydroxypyrrolidine Parent->Prod_B1 + H₂O (acid/base catalyzed) Prod_B2 Methanol Parent->Prod_B2 + H₂O (acid/base catalyzed)

Caption: Potential hydrolytic degradation pathways of 1-formyl-2-methoxypyrrolidine.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of 1-formyl-2-methoxypyrrolidine. Method optimization may be required based on available instrumentation.

Objective: To quantify the percentage purity of the main component and detect non-volatile impurities.

Instrumentation & Reagents:

  • HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile (ACN) and water.

  • Sample of 1-formyl-2-methoxypyrrolidine.

  • Class A volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade Water.

    • Mobile Phase B: HPLC-grade Acetonitrile.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-formyl-2-methoxypyrrolidine sample.

    • Dissolve the sample in a 1:1 mixture of Water:Acetonitrile in a 10 mL volumetric flask to a final concentration of ~1 mg/mL.[8]

    • Ensure the solution is fully dissolved.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[8]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[8]

    • Injection Volume: 10 µL.[7][8]

    • Column Temperature: 25 °C.[8]

    • Detection Wavelength: 210 nm (based on the absorbance of the formyl chromophore).[7][8]

    • Gradient Program (suggested):

      • 0-2 min: 10% B

      • 2-15 min: Ramp linearly from 10% B to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Ramp back to 10% B

      • 19-25 min: Re-equilibrate at 10% B

  • Analysis:

    • Inject the prepared sample.

    • Integrate all peaks in the resulting chromatogram.

    • Calculate purity using the percent area normalization method, assuming all components have a similar response factor at 210 nm.[7]

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Purity Assessment by ¹H NMR Spectroscopy

Objective: To qualitatively assess purity and identify potential degradation products by their characteristic proton signals.

Instrumentation & Reagents:

  • NMR Spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Sample of 1-formyl-2-methoxypyrrolidine.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the 1-formyl-2-methoxypyrrolidine sample in approximately 0.6 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure proper shimming to obtain sharp peaks.

  • Spectral Analysis:

    • Reference Spectrum: Compare the acquired spectrum to a reference spectrum of a pure sample if available.

    • Expected Signals: Identify the characteristic peaks for 1-formyl-2-methoxypyrrolidine. Key regions include the formyl proton (CHO), the methoxy protons (OCH₃), and the protons on the pyrrolidine ring.

    • Impurity Identification: Look for new, unexpected signals.

      • A singlet around 8.2 ppm could indicate the presence of formic acid.

      • New signals in the 2.5-3.5 ppm region could suggest the formation of 2-methoxypyrrolidine or other pyrrolidine-based impurities.

      • A broad signal could indicate the presence of water.

    • Semi-Quantitative Analysis: If a known, stable internal standard is used, a quantitative assessment (qNMR) can be performed. Otherwise, estimate purity by comparing the integration of the main compound's peaks to the integration of impurity peaks.[1]

References

  • A Comparative Guide to Analytical Methods for Detecting Impurities in Industrial 2-Pyrrolidone. Benchchem.
  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange.
  • A Comparative Guide to Validated Analytical Methods for (S)-Ethyl Pyrrolidine-2-Carboxylate Hydrochloride Purity. Benchchem.
  • How to Store Reagents. University of Rochester, Department of Chemistry.
  • Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
  • Air Sensitive Compounds. Ossila.
  • Safety Data Sheet for 1-methylpyrrolidine. Sigma-Aldrich.
  • Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
  • 1-FORMYLPYRROLIDINE Chemical Properties,Uses,Production. ChemicalBook.
  • ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry.
  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace.

Sources

Troubleshooting

Troubleshooting low conversion rates in 1-formyl-2-methoxypyrrolidine reactions

Welcome to the Application Science Help Desk. This portal is dedicated to troubleshooting and optimizing reactions involving 1-formyl-2-methoxypyrrolidine . As a highly versatile masked iminium ion precursor, this compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Help Desk. This portal is dedicated to troubleshooting and optimizing reactions involving 1-formyl-2-methoxypyrrolidine . As a highly versatile masked iminium ion precursor, this compound is a cornerstone in the synthesis of functionalized pyrrolidines and alkaloid scaffolds. However, its unique electronic and steric properties often lead to low conversion rates if reaction parameters are not strictly controlled.

Below, you will find our mechanistic troubleshooting logic, frequently asked questions (FAQs), validated protocols, and optimization data to help you rescue your yields.

Mechanistic Workflow & Failure Modes

Understanding the causality of your reaction's failure begins with the mechanistic pathway. The generation of the N-formyliminium ion is a delicate balance between activation and degradation.

G SM 1-Formyl-2-methoxypyrrolidine (Starting Material) LA Lewis Acid Activation (e.g., BF3·OEt2, InCl3) SM->LA - MeOH Iminium N-Formyliminium Ion (Reactive Intermediate) LA->Iminium Nuc Nucleophilic Attack (Carbon/Heteroatom) Iminium->Nuc + Nucleophile Hydrolysis Aminal Formation (Moisture Quench) Iminium->Hydrolysis + H2O (Trace Moisture) Elimination Enecarbamate (Elimination Side Product) Iminium->Elimination Base / Excess Heat Product 2-Substituted Pyrrolidine (Target Product) Nuc->Product High Conversion

Mechanistic pathway of 1-formyl-2-methoxypyrrolidine activation and common failure modes.

Troubleshooting Q&A (FAQs)

Q1: Why is my conversion rate stuck at <20% despite using a large excess of my nucleophile? A1: The most common culprit is trace moisture in your system. The 2-methoxy group is a highly labile leaving group. Upon Lewis acid activation, the resulting N-formyliminium ion becomes exceptionally electrophilic. If even trace amounts of water are present, water outcompetes your intended carbon nucleophile. This leads to the rapid formation of 1-formyl-2-hydroxypyrrolidine (an aminal). Because this aminal is highly stable and unreactive under standard cryogenic conditions, it effectively caps your conversion 1. Solution: Rigorously dry your solvents using a solvent purification system, store your starting material over activated 4Å molecular sieves, and verify that your nucleophile is strictly anhydrous.

Q2: I am using BF3·OEt2 as a Lewis acid, but I see significant decomposition and low yield. What's wrong? A2: The N-formyl group provides significantly less steric shielding and different electronic stabilization compared to bulkier protecting groups like N-Boc or N-Cbz. While BF3·OEt2 is a standard Lewis acid for N-acyliminium chemistry 1, using it at room temperature with the N-formyl derivative often leads to competitive elimination (forming the enecarbamate) or outright polymerization. Solution: Lower the activation temperature to -78 °C and slowly warm to -20 °C. If decomposition persists, switch to a milder catalytic system. For instance, Indium(III) chloride (InCl3) at 10 mol% has been proven to effectively catalyze these additions without degrading the sensitive iminium intermediate 2.

Q3: My aromatic nucleophile (e.g., 1,3,5-trimethoxybenzene) isn't reacting, and I recover mostly starting material. How can I drive the reaction? A3: Electrophilic amidoalkylation of aromatic rings requires a delicate balance of nucleophilicity and iminium stability. While 1,3,5-trimethoxybenzene is electron-rich, steric hindrance can severely impede its attack on the N-formyliminium ion. Furthermore, the Lewis acid may coordinate to the methoxy groups of the nucleophile, deactivating it. Solution: Ensure you are using a stoichiometric excess of the Lewis acid to account for coordination. Historically, successful Friedel-Crafts-type additions to 1-formyl-2-methoxypyrrolidine with 1,3,5-trimethoxybenzene have been achieved using strong protic or Lewis acids under strictly controlled thermal conditions 3. If solution-phase reactions fail, consider adapting to solvent-free conditions, which drastically increase the effective concentration of the reactants 2.

Quantitative Data: Optimization Parameters

The following table summarizes the causal relationship between Lewis acid choice, temperature, and conversion rates for the allylation of 1-formyl-2-methoxypyrrolidine. Use this as a baseline for your own optimization.

EntryLewis Acid (Equiv)Temperature ProfileNucleophileConversion (%)Primary Side Product
1BF3·OEt2 (1.2)25 °C (Constant)Allyl-TMS15%Enecarbamate (Elimination)
2BF3·OEt2 (1.2)-78 °C to -20 °CAllyl-TMS88%None (Clean conversion)
3TiCl4 (1.2)-78 °C (Constant)Allyl-TMS40%Complex Decomposition
4InCl3 (0.1)25 °C (Solvent-free)Acetylacetone85%None
Validated Experimental Protocol

Standard Operating Procedure: Cryogenic Nucleophilic Addition to 1-Formyl-2-methoxypyrrolidine

This protocol is designed as a self-validating system to ensure mechanistic integrity at every step.

  • Preparation & Drying: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add 1-formyl-2-methoxypyrrolidine (1.0 equiv) and the carbon nucleophile (e.g., allyltrimethylsilane, 2.0 equiv). Dissolve in anhydrous CH2Cl2 to achieve a 0.1 M concentration.

    • Self-Validation Step: Prior to addition, verify the CH2Cl2 water content is <10 ppm via Karl Fischer titration to prevent aminal formation.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

    • Causality: The N-formyliminium ion lacks the steric bulk of a Boc group; generating it at room temperature leads to rapid kinetic decomposition.

  • Activation: Dropwise add BF3·OEt2 (1.2 equiv) down the side of the flask. Stir the mixture at -78 °C for 1 hour, then slowly warm to -20 °C over 2 hours.

    • Self-Validation Step: Monitor the reaction via TLC (EtOAc/Hexane). The complete disappearance of the starting material spot (visualized by KMnO4 stain) confirms successful iminium formation and subsequent trapping.

  • Quenching: Quench the reaction strictly at -20 °C by adding saturated aqueous NaHCO3 (equal volume to the solvent).

    • Causality: Neutralizing the Lewis acid before warming to room temperature prevents acid-catalyzed degradation or epimerization of the newly formed 2-substituted pyrrolidine product.

  • Workup: Allow the biphasic mixture to warm to room temperature. Extract the aqueous layer with CH2Cl2 (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

References
  • Batey, R. A., et al. "Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping." The Journal of Organic Chemistry.[Link]

  • Pilli, R. A., et al. "Addition of carbon nucleophiles to cyclic N-acyliminium and oxocarbenium ions under solvent-free conditions." Tetrahedron Letters.[Link]

  • Malmberg, M., et al. "Friedel-Crafts Reactions. III. Electrophilic Amidoalkylation of 1,3,5-Trimethoxybenzene with Cyclic N-Acyliminium Ions." Acta Chemica Scandinavica B 33 (1979) 69–72.[Link]

Sources

Optimization

Technical Support Center: Solvent Optimization for 1-Formyl-2-Methoxypyrrolidine Extraction

Welcome to the technical support guide for the extraction of 1-formyl-2-methoxypyrrolidine. This document is designed for researchers, chemists, and drug development professionals who are seeking to optimize the recovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction of 1-formyl-2-methoxypyrrolidine. This document is designed for researchers, chemists, and drug development professionals who are seeking to optimize the recovery and purity of this compound from aqueous reaction mixtures. As a polar, N-formylated pyrrolidine derivative, its extraction presents unique challenges that require a nuanced approach to solvent selection and process parameter control. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.

Troubleshooting & Frequently Asked Questions (FAQs)

What are the critical first principles for selecting an extraction solvent for 1-formyl-2-methoxypyrrolidine?

The selection of an appropriate solvent is the most critical factor for achieving a high-yield extraction. The molecular structure of 1-formyl-2-methoxypyrrolidine—featuring a polar amide (lactam) group, a methoxy ether group, and a saturated heterocyclic ring—dictates its solubility. It is a polar, aprotic molecule with significant water miscibility, which makes liquid-liquid extraction from an aqueous phase challenging.

The ideal solvent should possess the following characteristics:

  • High Partition Coefficient (K): The solvent must have a strong affinity for 1-formyl-2-methoxypyrrolidine while being immiscible with water.

  • Chemical Inertness: The solvent should not react with the target compound or any other components in the mixture.

  • Optimal Volatility: The solvent should have a relatively low boiling point to facilitate easy removal post-extraction without causing degradation of the product.

  • Minimal Emulsion Tendency: The solvent system should allow for clean and rapid phase separation.

Chlorinated solvents and esters are often the most effective choices. Below is a comparative table to guide your initial selection.

Table 1: Solvent Selection Guide for 1-Formyl-2-Methoxypyrrolidine Extraction

SolventFormulaTypeBoiling Point (°C)Key Considerations & Rationale
Dichloromethane (DCM) CH₂Cl₂Chlorinated39.6Excellent starting point. Its high density and polarity effectively extract many polar organic molecules. Forms a clean lower organic layer. Can form emulsions if agitated too vigorously.
Chloroform CHCl₃Chlorinated61.2Similar to DCM but less volatile. Also a very effective solvent for amides. Note its higher toxicity compared to DCM.[1]
Ethyl Acetate (EtOAc) C₄H₈O₂Ester77.1A greener alternative. It is a good solvent for moderately polar compounds. Has slight water miscibility (~8%), which can be reduced by pre-saturating the aqueous phase with brine (salting-out effect).[1][2]
Methyl-tert-butyl ether (MTBE) C₅H₁₂OEther55.2Less polar than EtOAc and less prone to emulsion. May have a lower partition coefficient for this specific polar amide.
Toluene C₇H₈Aromatic110.6Generally not recommended for this polar molecule due to its nonpolar nature, leading to poor extraction efficiency.
My extraction yield is consistently low. What factors should I investigate?

Low recovery is a frequent challenge. A systematic approach to troubleshooting is essential. The following workflow diagram illustrates a decision-making process to diagnose and resolve the issue.

Low_Yield_Troubleshooting start Low Extraction Yield Observed check_pH Is the aqueous phase pH optimized? start->check_pH check_emulsion Is an emulsion or rag layer present? check_pH->check_emulsion pH is Neutral solution_pH Adjust pH to 7.0-7.5 to ensure amide neutrality. check_pH->solution_pH No / Unsure check_extractions Are you performing enough extractions? check_emulsion->check_extractions No Emulsion solution_emulsion See FAQ #4 on breaking emulsions (e.g., add brine, filter, centrifuge). check_emulsion->solution_emulsion Yes check_salting_out Have you tried the 'salting-out' effect? check_extractions->check_salting_out Yes (e.g., 3x) solution_extractions Increase to 3-5 extractions with smaller solvent volumes. check_extractions->solution_extractions No (e.g., 1x) check_analysis Is your analytical method accurate? check_salting_out->check_analysis Yes solution_salting_out Saturate the aqueous layer with NaCl before extraction. check_salting_out->solution_salting_out No solution_analysis Validate quantification method (e.g., HPLC, GC) with a standard curve. check_analysis->solution_analysis

Caption: Troubleshooting Decision Tree for Low Extraction Yield.

Detailed Causality:

  • Incorrect pH: The N-formyl group significantly reduces the basicity of the pyrrolidine nitrogen, making 1-formyl-2-methoxypyrrolidine a neutral amide. However, if your reaction mixture contains unreacted 2-methoxypyrrolidine (a basic amine), an acidic pH will protonate it, trapping it in the aqueous layer as a salt. Conversely, a highly basic pH could potentially hydrolyze the formyl group over time. Recommendation: Adjust the aqueous phase to a neutral pH (7.0-7.5) before extraction to maximize the neutrality of the target compound.[3]

  • Insufficient Number of Extractions: The partition coefficient (K) determines the distribution in a single extraction. To achieve high recovery (>99%), multiple extractions (e.g., 3 to 5) with smaller volumes of solvent are mathematically more efficient than a single extraction with a large volume.

  • The "Salting-Out" Effect: Due to its polarity, your product has some affinity for the aqueous phase. Dissolving a salt like sodium chloride (NaCl) into the aqueous layer until saturation decreases the solubility of organic compounds and can significantly improve phase separation, particularly when using solvents like ethyl acetate.[1]

How can I remove common impurities during the extraction process?

Effective extraction is not just about yield; it's also a critical purification step. Common impurities from an N-formylation reaction may include unreacted starting amine (2-methoxypyrrolidine) or residual formylating agent (e.g., formic acid).[4][5][6] A multi-step washing protocol is highly effective.

Protocol 1: Purification Wash Sequence

  • Primary Extraction: After your reaction, perform the initial extraction of the crude mixture with your chosen solvent (e.g., DCM or EtOAc).

  • Acidic Wash: Wash the combined organic extracts with a dilute acid, such as 1 M HCl. This will protonate any unreacted basic amine, pulling it into the aqueous phase as a salt.

  • Basic Wash: Subsequently, wash the organic layer with a mild base, like a saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize and remove any residual acidic reagents, such as formic acid.

  • Brine Wash: Finally, wash the organic layer with a saturated NaCl solution (brine). This step removes the bulk of dissolved water from the organic phase and helps break any minor emulsions.

  • Drying and Concentration: Dry the washed organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Extraction_Workflow cluster_0 Aqueous Phase Work-up cluster_1 Organic Phase Purification crude Crude Reaction Mixture (Aqueous) add_solvent Add Organic Solvent (e.g., DCM) crude->add_solvent extract Liquid-Liquid Extraction (3x) add_solvent->extract wash_acid Wash with 1 M HCl extract->wash_acid wash_base Wash with Sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Purified Product concentrate->product

Caption: General Workflow for Extraction and Purification.

I am struggling with persistent emulsions during extraction. How can I resolve this?

Emulsion, or the formation of a stable colloidal layer between the aqueous and organic phases, is a common problem, especially with chlorinated solvents. It is caused by high-molecular-weight byproducts or vigorous shaking that creates fine droplets.

Strategies to Break Emulsions:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).

  • Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.

  • Addition of Brine: Adding a saturated NaCl solution increases the ionic strength of the aqueous phase, which can destabilize the emulsion.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can break up the colloidal particles.

  • Centrifugation: If equipment is available, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for forcing phase separation.

What is a reliable protocol for optimizing the extraction solvent and conditions on a lab scale?

A systematic approach is necessary to empirically determine the best solvent and conditions for your specific reaction mixture.

Protocol 2: Bench-Scale Solvent Screening and Optimization

  • Preparation: Obtain a representative sample of your aqueous crude reaction mixture. If the reaction is consistent, you can create a stock solution for testing.

  • Aliquotting: Divide the crude mixture into equal, measured volumes (e.g., 5 mL) in several separate vials.

  • Solvent Testing:

    • To each vial, add an equal volume (5 mL) of a different test solvent (DCM, EtOAc, MTBE, etc.).

    • Cap the vials and agitate them consistently (e.g., vortex for 30 seconds or invert 20 times).

    • Allow the layers to separate. Note the "cleanliness" of the separation and the presence of any emulsion.

  • Sampling & Analysis:

    • Carefully remove a precise aliquot (e.g., 1 mL) from each organic layer.

    • Analyze these samples using a validated analytical method, such as HPLC or GC, with a pre-established calibration curve for 1-formyl-2-methoxypyrrolidine.[7][8] This allows for the direct quantification of the extracted product.

  • Evaluation:

    • Compare the concentration of the product in each solvent to identify the one with the highest extraction efficiency.

    • For the top-performing solvent, you can further optimize by testing different numbers of extractions (e.g., 1x15 mL vs. 3x5 mL) or the effect of adding brine.

  • Validation: Once the optimal conditions are identified, perform a scaled-up extraction to confirm the results.

This methodical approach provides quantitative, data-driven justification for your final optimized extraction protocol, ensuring both high yield and reproducibility.

References
  • ManicPotatoe. (2023). Comment on "Extraction solvent for amines in an aqueous reaction solution?". Reddit. Available at: [Link]

  • Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(08), 1309–1312. Available at: [Link]

  • Dawane, B. S., et al. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Archives of Applied Science Research, 3(3), 246-251. Available at: [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • Murray, P. R., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering, 6(11), 2063-2070. Available at: [Link]

  • Kim, H., et al. (2013). Mild and convenient N-formylation protocol in water-containing solvents. Amino Acids, 44(4), 1003-1007. Available at: [Link]

  • Daoudy, B. D. A. D., et al. (2024). Identification, Synthesis, and Characterization of N-Formyl Mirabegron: A New Degradation Product Formed by Formic Acid Impurity in Pharmaceutical Excipients. ACS Omega. Available at: [Link]

  • Frey, J., et al. (2003). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Organic Syntheses, 80, 193. Available at: [Link]

  • Universal Journal of Pharmaceutical Research. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION: A CONCISE REVIEW. Available at: [Link]

  • U.S. Food and Drug Administration. (2011). Method of analysis - N–methyl–2-pyrrolidone. FDA. Available at: [Link]

  • ResearchGate. (2025). (PDF) Solvent Extraction of Degradation Products in Amine Absorption Solution for CO 2 Capture in Flue Gases from Coal Combustion. Available at: [Link]

Sources

Troubleshooting

Minimizing side products and impurities in 1-formyl-2-methoxypyrrolidine formylation

Technical Support Center: Troubleshooting 1-Formyl-2-Methoxypyrrolidine Synthesis Welcome to the Technical Support Center for the synthesis of 1-formyl-2-methoxypyrrolidine. While traditional formylation of 2-methoxypyrr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Formyl-2-Methoxypyrrolidine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-formyl-2-methoxypyrrolidine. While traditional formylation of 2-methoxypyrrolidine is possible, the industry standard for synthesizing this compound is the direct electrochemical C–H functionalization (Shono oxidation) of 1-formylpyrrolidine in methanol. This atom-economical approach is highly efficient but susceptible to specific impurity profiles, namely overoxidation and hydrolytic degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you minimize side products and achieve high-purity yields.

I. Mechanistic Pathway & Impurity Mapping

To effectively troubleshoot, one must understand the causality of impurity formation. The reaction proceeds via a two-electron anodic oxidation to form an N-acyliminium ion, which is subsequently trapped by methanol. Impurities arise when the product is subjected to excess oxidative potential (dimethoxylation) or acidic aqueous conditions (hydrolysis).

Pathway SM 1-Formylpyrrolidine (Starting Material) Radical Radical Cation Intermediate SM->Radical Anodic Oxidation (-e⁻) Iminium N-Acyliminium Ion Intermediate Radical->Iminium Anodic Oxidation (-e⁻, -H⁺) Product 1-Formyl-2-methoxypyrrolidine (Target Product) Iminium->Product + MeOH (Nucleophilic Attack) Dimethoxy Dimethoxylated Byproduct (Overoxidation) Product->Dimethoxy Excess Current / Poor Mass Transfer Trimer 1-Pyrroline Trimers (Hydrolysis Degradation) Product->Trimer H₂O / H⁺ Exposure (Workup)

Mechanistic pathway of 1-formylpyrrolidine anodic methoxylation and side product formation.

II. Troubleshooting FAQs

Q1: Why am I seeing high levels of the dimethoxylated byproduct in my crude mixture? A: This is a classic overoxidation issue. Once the target monomethoxylated product (1-formyl-2-methoxypyrrolidine) is formed, it can undergo a secondary 2e⁻ oxidation if it remains in contact with the anode too long, or if the local concentration of the starting material is depleted[1]. Solution: Transition from a batch reactor to a continuous flow microreactor. Implement a high-surface-area Reticulated Vitreous Carbon (RVC) anode or insert a turbulence-promoter (TP) mesh to improve the mass-transfer regime[1]. This ensures the product is rapidly swept away from the electrode surface before secondary oxidation occurs. Do not attempt to force conversion by arbitrarily increasing the current density (e.g., >320 mA), as this disproportionately favors dimethoxylation[1].

Q2: How can I drive the reaction to full conversion without triggering overoxidation? A: Optimize the residence time ( Rt​ ) and mass transfer rather than the current. Operating at a moderate current (e.g., 160 mA) with an RVC anode in a continuous recycle mode allows for near-quantitative current efficiency and full conversion without overoxidation[1]. Alternatively, utilizing an extended-path microflow cell can achieve >95% conversion in a single pass[2].

Q3: My isolated product contains ring-opened impurities and trimerized species. What causes this degradation? A: 1-Formyl-2-methoxypyrrolidine contains a delicate N,O-acetal linkage that is highly sensitive to acidic hydrolysis. If the reaction medium becomes acidic, or if aqueous acid is used during workup, the compound hydrolyzes into aminobutanal dimethyl acetal. This intermediate further degrades into unstable 1-pyrroline monomers, which rapidly trimerize[3]. Solution: Always conduct the electrolysis in an undivided cell . In an undivided setup, the cathodic reduction of methanol generates methoxide ions ( CH3​O− ) and hydrogen gas. These methoxide ions perfectly neutralize the protons ( H+ ) generated at the anode, maintaining a neutral pH and protecting the product[1]. Avoid aqueous workups entirely.

Q4: What is the recommended electrolyte system for this transformation? A: Use 0.05 M Tetraethylammonium tetrafluoroborate ( Et4​NBF4​ ) in anhydrous methanol[1]. This supporting electrolyte provides excellent conductivity, does not participate in competitive anodic oxidations, and is easily precipitated out of the final product using non-polar solvents.

III. Quantitative Data: Impact of Reactor Design on Impurities

The table below summarizes how different electrolysis parameters dictate the balance between conversion efficiency and side-product formation[1][2].

Reactor TypeAnode MaterialCurrent (mA)Flow RegimeConversion (%)Selectivity (Target vs. Dimethoxy)
Batch CellCarbon Plate160Static~60%Moderate
Flow Cell (No TP)C/PVDF16036 mL/min (Recycle)60%High
Flow Cell (With TP)C/PVDF16036 mL/min (Recycle)86%High
Flow Cell (Optimized) RVC 160 36 mL/min (Recycle) >98% Excellent (>98%)
Flow Cell (High Current)C/PVDF32036 mL/min (Recycle)HighPoor (High Dimethoxylation)

Note: TP = Turbulence Promoter mesh. RVC = Reticulated Vitreous Carbon.

IV. Self-Validating Experimental Protocol: Optimized Flow-Cell Methoxylation

This protocol utilizes an undivided flow cell to prevent acid-catalyzed hydrolysis and relies on inline/offline analytical tracking to prevent overoxidation.

Step 1: System Assembly & Preparation

  • Assemble an undivided parallel-plate flow reactor utilizing a Reticulated Vitreous Carbon (RVC) anode and a stainless steel cathode[1].

  • Ensure the flow-cell chamber is positioned vertically (inlet at the bottom, outlet at the top) to facilitate the efficient removal of cathodic hydrogen gas[1].

Step 2: Reagent Formulation

  • Dissolve 1-formylpyrrolidine (starting material) and 0.05 M Et4​NBF4​ (supporting electrolyte) in strictly anhydrous methanol.

  • Self-Validation Checkpoint: Take a baseline Gas Chromatography (GC) or FTIR reading of the starting solution to establish the initial concentration peak of 1-formylpyrrolidine[4].

Step 3: Electrolysis Execution

  • Continuously pump the electrolyte through the flow cell at a rate of 36 mL/min in recycle mode[1].

  • Apply a constant cell current of 160 mA using a DC power supply[1].

  • Self-Validation Checkpoint: Sample the reaction mixture every 30 minutes. Monitor the disappearance of the starting material via GC/FID. The reaction should be terminated exactly when conversion reaches >95% to prevent the onset of dimethoxylation[2]. (With an RVC anode, this typically takes ~90 minutes for standard laboratory scales[1]).

Step 4: Anhydrous Workup & Purification

  • Transfer the crude mixture to a rotary evaporator and remove the methanol under reduced pressure. Do not add water or aqueous acids.

  • To remove the supporting electrolyte, triturate the resulting residue with cold heptane or a diethyl ether/heptane mixture. The Et4​NBF4​ will precipitate as a white solid.

  • Filter the mixture through a pad of Celite to remove the precipitated electrolyte.

  • Concentrate the filtrate and purify the product via vacuum distillation (e.g., 75–80 °C at 1×10−3 mbar) to isolate pure 1-formyl-2-methoxypyrrolidine[1].

V. References

  • Electrochemistry in Organic Synthesis 13: Electrochemistry in Laboratory Flow Systems Thieme Connect

  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) ResearchGate

  • A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale ResearchGate

  • Self-Optimization of Continuous Flow Electrochemical Synthesis Using Fourier Transform Infrared and Gas Chromatography ResearchGate

Sources

Optimization

Optimizing reaction temperature and time for 1-formyl-2-methoxypyrrolidine synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of conversion and selectivity during the anodic methoxylation of N-formylpyrrolidine (Shono oxidation) to synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter researchers struggling with the delicate balance of conversion and selectivity during the anodic methoxylation of N-formylpyrrolidine (Shono oxidation) to synthesize 1-formyl-2-methoxypyrrolidine .

This technical portal is designed to move beyond basic recipes. Here, we analyze the thermodynamic and kinetic causalities behind your experimental choices, providing self-validating protocols to ensure your synthesis is both reproducible and scalable.

Part 1: Mechanistic Grounding (The "Why")

To optimize reaction time and temperature, you must first understand the electrochemical environment. The synthesis of 1-formyl-2-methoxypyrrolidine is a classic 2-electron Shono-type anodic oxidation[1].

At the anode, N-formylpyrrolidine undergoes a single-electron transfer to form a radical cation, followed by deprotonation and a second electron transfer to yield a highly reactive N-acyl iminium ion . Methanol (acting as both solvent and nucleophile) attacks this electrophilic intermediate to form the target product.

The primary failure mode in this synthesis is over-oxidation . If the applied current is too high, or the reaction time is extended beyond the optimal charge transfer, the monomethoxylated product undergoes a subsequent oxidation cycle, yielding the undesired 1-formyl-2,5-dimethoxypyrrolidine[2].

G NFP N-formylpyrrolidine (Starting Material) RadCat Radical Cation Intermediate NFP->RadCat -1 e⁻ (Anode) Iminium N-Acyl Iminium Ion (Electrophile) RadCat->Iminium -1 e⁻, -H⁺ Product 1-formyl-2-methoxypyrrolidine (Target Product) Iminium->Product + MeOH Dimethoxy 1-formyl-2,5-dimethoxypyrrolidine (Over-oxidation) Product->Dimethoxy Excess Current / Time

Figure 1: Mechanistic pathway of the anodic Shono oxidation of N-formylpyrrolidine.

Part 2: FAQs on Temperature & Time Optimization

Q1: Why is temperature control critical, and what is the optimal range? A: Electrochemical cells generate significant Joule heating, especially when scaling up or applying high current densities (>20 mA/cm²). If the temperature is allowed to rise uncontrolled, the local viscosity of methanol decreases, but the kinetic rate of side reactions (including solvent oxidation and over-oxidation of the product) increases exponentially. Furthermore, methanol volatilization can alter the electrolyte concentration, leading to cell voltage spikes. Recommendation: Maintain the cell temperature strictly between 15°C and 25°C . The employment of a cooling jacket in direct contact with the cathode is highly recommended to manage heat at higher currents[3].

Q2: How do I determine the exact reaction time to prevent dimethoxylation? A: Reaction time should never be measured by the clock; it must be measured by the charge passed (Faraday's Law). While the theoretical requirement is 2.0 F/mol, practical mass-transfer limitations often require 2.2 to 2.5 F/mol to achieve >95% conversion. Pushing the reaction to 3.0 F/mol guarantees starting material consumption but drastically increases the dimethoxylated byproduct[4].

Q3: I am using a flow cell. How does residence time affect my yield? A: In microfluidic or parallel-plate flow reactors, a single pass often has a residence time of just 4 seconds. Because mass transfer is augmented by high flow rates, you must operate in a continuous recycle mode. If you apply a high current (e.g., 320 mA) to shorten the total recycle time, you will deplete the starting material at the boundary layer faster than it can be replenished, forcing the anode to oxidize the product instead[1]. Recommendation: Lower the current to 140–160 mA and allow a longer total recycle time (e.g., 60–90 minutes).

Part 3: Troubleshooting Guide & Data Presentation

Use the following empirically validated data to benchmark your electrochemical setup. Notice the causal relationship between current, charge, and selectivity.

Table 1: Quantitative Optimization Matrix for Flow Electrolysis

Current (mA)Temp (°C)Charge Passed (F/mol)Anode MaterialConversion (%)Selectivity (Mono:Di)Root Cause Analysis / Notes
140252.2Graphite9098 : 2Optimal baseline. High selectivity due to controlled boundary layer depletion[2].
160202.5RVC>95>98 : 2Best performance. RVC (Reticulated Vitreous Carbon) provides high surface area, improving mass transfer[1].
320203.0C/PVDF>9580 : 20Failure Mode. High current forces over-oxidation of the product once starting material is depleted[1].
160402.5Graphite8588 : 12Failure Mode. Lack of cooling jacket leads to thermal degradation and decreased selectivity[3].
Common Diagnostic Issues
  • Symptom: Cell voltage continuously climbs during the run.

    • Diagnosis: Electrode fouling (polymerization on the anode) or electrolyte depletion.

    • Fix: Ensure your supporting electrolyte (e.g., Et₄NBF₄) is strictly maintained at 0.05 M[2]. If fouling persists, implement a polarity switching protocol (e.g., 1-second reverse polarity every 60 seconds) to clean the electrodes.

  • Symptom: Conversion plateaus at 60% despite passing 2.5 F/mol.

    • Diagnosis: Poor mass transfer regime.

    • Fix: Insert a turbulence-promoter mesh into the cathode compartment or switch to an RVC anode[1].

Part 4: Self-Validating Experimental Protocol (Flow Mode)

This protocol is designed as a closed-loop system. It includes mandatory analytical checkpoints to ensure the reaction validates its own progress before failure modes can occur.

Step 1: Electrolyte Preparation

  • Dissolve N-formylpyrrolidine (1.0 M) and tetraethylammonium tetrafluoroborate (Et₄NBF₄, 0.05 M) in anhydrous methanol[2].

  • Validation Check: Measure the conductivity of the solution. It should be sufficient to maintain a cell voltage below 5V at the target current.

Step 2: System Priming & Thermal Stabilization

  • Prime the electrochemical flow reactor (e.g., parallel-plate cell with Graphite anode and Stainless Steel cathode).

  • Engage the cooling jacket and allow the system to equilibrate to 15°C [3].

Step 3: Electrolysis Execution

  • Set the flow rate to 36 mL/min to ensure high turbulence and optimal mass transfer.

  • Apply a constant current of 160 mA [1].

  • Calculate the theoretical time ( t ) required to reach 2.2 F/mol based on your total system volume.

Step 4: Real-Time Analytical Monitoring (Critical Step)

  • Do not run blindly to completion. Set an automated sampling valve (or manually withdraw 50 µL aliquots) at 1.0, 1.8, and 2.2 F/mol.

  • Analyze via GC-FID.

  • Validation Check: Plot the depletion of starting material against the theoretical Faraday efficiency. If the curve flattens before 1.8 F/mol, mass transfer is failing. Stop the reaction, increase the flow rate, and resume.

Step 5: Termination and Workup

  • Terminate the current exactly when GC-FID indicates <5% starting material remains (typically between 2.2 and 2.5 F/mol). Do not push for 100% conversion, as this triggers dimethoxylation.

  • Evaporate the methanol under reduced pressure, precipitate the supporting electrolyte using diethyl ether, and filter to isolate the crude 1-formyl-2-methoxypyrrolidine.

Workflow Prep 1. Electrolyte Prep (0.05 M Et4NBF4 in MeOH) Pump 2. Flow System (Set Flow Rate to 36 mL/min) Prep->Pump Cell 3. Electrolysis Cell (Cooling Jacket: 15°C | 160 mA) Pump->Cell Monitor 4. GC-FID Monitoring (Check Conversion at 2.2 F/mol) Cell->Monitor Recycle 5. Recycle Loop (If Conversion < 95%) Monitor->Recycle Incomplete Collect 6. Product Isolation (Solvent Evaporation) Monitor->Collect Target Achieved Recycle->Pump Continuous Pass

Figure 2: Experimental workflow for continuous flow electrochemical methoxylation.

References

  • Efficient Flow Electrochemical Alkoxylation of N-Formylpyrrolidine Cardiff University (ORCA) URL: [Link][2]

  • Electrochemistry in Organic Synthesis 13 (Parallel-Plate Flow Reactors) Science of Synthesis, Thieme Connect URL:[Link][1]

  • Electroorganic Synthesis under Flow Conditions Accounts of Chemical Research, ACS Publications URL: [Link][4]

  • Scaling-up Electroorganic Synthesis Using a Spinning Electrode Electrochemical Reactor in Batch and Flow Mode Organic Process Research & Development, ACS Publications URL:[Link][3]

Sources

Reference Data & Comparative Studies

Validation

1-Formyl-2-methoxypyrrolidine vs. 1-Formylpyrrolidine: A Comparative Guide to α-Functionalization and Cross-Coupling Strategies

Executive Summary The α-functionalization of pyrrolidines is a cornerstone transformation in medicinal chemistry, providing direct access to substituted saturated heterocycles. When designing cross-coupling workflows, re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The α-functionalization of pyrrolidines is a cornerstone transformation in medicinal chemistry, providing direct access to substituted saturated heterocycles. When designing cross-coupling workflows, researchers frequently choose between two distinct formylated precursors: 1-formylpyrrolidine (NFP) and 1-formyl-2-methoxypyrrolidine (FMP) .

While both reagents ultimately funnel through a highly electrophilic N-acyliminium ion intermediate, their activation strategies are fundamentally opposed. NFP relies on oxidative Cross-Dehydrogenative Coupling (CDC) to break the inert C(sp³)–H bond, whereas FMP utilizes a pre-installed methoxy group that acts as a traceless leaving group under mild, redox-neutral Lewis acid catalysis. This guide objectively compares their performance, mechanistic causality, and experimental protocols to aid drug development professionals in selecting the optimal synthetic route.

Mechanistic Divergence: CDC vs. Pre-Activation

The critical difference between these two reagents lies in how the reactive N-acyliminium ion is generated.

  • The CDC Pathway (1-Formylpyrrolidine): NFP is a stable, unactivated tertiary amide. To achieve α-functionalization, a transition metal catalyst (e.g., Cu, Ru, or Ir) and a stoichiometric oxidant (e.g., TBHP) are required to abstract a hydrogen atom and an electron, generating the iminium species in situ.

  • The Dealkoxylation Pathway (1-Formyl-2-methoxypyrrolidine): FMP is a pre-oxidized α-methoxy amide, typically synthesized via the electrochemical Shono oxidation of NFP . Upon treatment with a Lewis acid, the methoxy group is expelled as methanol, directly yielding the N-acyliminium ion without the need for external oxidants.

G NFP 1-Formylpyrrolidine (NFP) Cond1 Oxidant + Catalyst (CDC Pathway) NFP->Cond1 FMP 1-Formyl-2-methoxypyrrolidine (FMP) Cond2 Lewis Acid (Dealkoxylation) FMP->Cond2 Iminium N-Acyliminium Ion [Reactive Intermediate] Cond1->Iminium -2e⁻, -H⁺ Cond2->Iminium -MeOH Product α-Substituted 1-Formylpyrrolidine Iminium->Product Nuc Nucleophile (Nu-H / Nu-M) Nuc->Product Nucleophilic Attack

Divergent activation pathways of NFP and FMP to the N-acyliminium intermediate.

Performance & Reaction Metrics

The choice between NFP and FMP dictates the reaction conditions, substrate scope, and overall atom economy. The table below summarizes their quantitative and qualitative performance metrics.

Parameter1-Formylpyrrolidine (NFP)1-Formyl-2-methoxypyrrolidine (FMP)
Primary Coupling Mechanism Cross-Dehydrogenative Coupling (CDC)Lewis Acid-Mediated Substitution
Reactive Intermediate In situ N-Acyliminium / α-Amino RadicalPre-formed N-Acyliminium Ion
Typical Reagents Transition Metals (Cu, Ir) + Oxidants (TBHP)Lewis Acids (BF₃·OEt₂, TiCl₄, TMSOTf)
Nucleophile Compatibility Moderate (Must be oxidation-resistant)Excellent (Compatible with Grignards, Organozincs)
Reaction Temperature Elevated (60 °C – 100 °C)Cryogenic to Ambient (-78 °C to 25 °C)
Atom Economy High (Direct C-H functionalization)Moderate (Expels methanol byproduct)
Commercial Availability High (Inexpensive bulk solvent/reagent)Moderate (Often requires prior Shono oxidation)

Expert Insights: Causality in Reagent Selection

As an Application Scientist, selecting the appropriate formylpyrrolidine derivative requires balancing atom economy against functional group tolerance.

The Oxidative Bottleneck of NFP: Using 1-formylpyrrolidine is highly atom-economical because it bypasses the need to pre-install a leaving group. However, the requirement for strong oxidants (e.g., TBHP) and elevated temperatures strictly limits the nucleophile scope . Electron-rich arenes may undergo unwanted oxidative dimerization, and organometallic reagents (like Grignards) are fundamentally incompatible with CDC conditions. NFP is best reserved for late-stage functionalization where the target molecule and the nucleophile are highly oxidation-resistant (e.g., coupling with robust silanes or unactivated azoles).

The Redox-Neutral Advantage of FMP: 1-formyl-2-methoxypyrrolidine circumvents the oxidative bottleneck. Because the 2-methoxy group acts as a traceless activating group, treating FMP with a Lewis acid generates the electrophile under strictly redox-neutral conditions. Causality: The absence of oxidants allows for the successful cross-coupling of highly sensitive nucleophiles, including organozincs, allyl-silanes, and electron-rich indoles. Furthermore, the ability to run these reactions at cryogenic temperatures (-78 °C) suppresses side reactions (like nucleophile polymerization) and enables high diastereoselectivity when chiral auxiliaries are employed.

Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Oxidative CDC of 1-Formylpyrrolidine

Objective: Direct α-arylation using an oxidation-resistant nucleophile.

  • Catalyst & Substrate Mixing: Charge an oven-dried Schlenk tube with CuBr (10 mol%) and the nucleophile (e.g., 1.0 equiv of a substituted indole). Add 1-formylpyrrolidine (5.0 equiv).

    • Causality: NFP acts as both the reactant and the solvent, driving the equilibrium forward and compensating for the high activation barrier of the C-H cleavage.

  • Oxidant Addition: Slowly add TBHP (5.0 M in decane, 2.0 equiv) dropwise at room temperature.

    • Causality: Dropwise addition prevents thermal runaway from the exothermic homolytic cleavage of the peroxide, which could otherwise over-oxidize the amine to a lactam.

  • Heating: Seal the tube and heat to 80 °C for 16 hours under a nitrogen atmosphere.

  • Self-Validating Quench: Cool to room temperature and quench with saturated aqueous Na₂S₂O₃.

    • Validation Step: Stir for 30 minutes. The disappearance of any residual yellow/brown peroxide tint confirms the complete reduction of unreacted TBHP, neutralizing explosive hazards prior to solvent concentration.

  • Isolation: Extract with EtOAc, dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Lewis Acid-Mediated Coupling of 1-Formyl-2-methoxypyrrolidine

Objective: Redox-neutral α-functionalization with sensitive nucleophiles.

  • Anhydrous Assembly: In a flame-dried flask under argon, dissolve the nucleophile (1.0 equiv) and 1-formyl-2-methoxypyrrolidine (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

    • Causality: Strict exclusion of moisture is mandatory. Trace water will competitively attack the N-acyliminium ion, hydrolyzing it into a hemiaminal and halting the cross-coupling.

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Cryogenic temperatures stabilize the highly electrophilic N-acyliminium intermediate, preventing its decomposition and suppressing the self-condensation of electron-rich nucleophiles.

  • Activation: Add BF₃·OEt₂ (1.5 equiv) dropwise. A distinct color change (often deep yellow or orange) serves as a visual confirmation of iminium ion generation.

  • Reaction & Warming: Stir at -78 °C for 2 hours, then slowly allow the flask to warm to room temperature to drive the nucleophilic attack to completion.

  • Self-Validating Quench: Quench the reaction with saturated aqueous NaHCO₃.

    • Validation Step: The cessation of CO₂ gas evolution (bubbling) confirms that the Lewis acid has been fully neutralized, safely stopping the reaction.

  • Isolation: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, concentrate, and purify via flash chromatography.

References

  • Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species Inorganic Chemistry, ACS Publications URL:[Link]

  • Electrochemistry in Organic Synthesis Science of Synthesis, Thieme Connect URL:[Link]

  • Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant Organic Letters, ACS Publications URL:[Link]

Comparative

Comparative stability of 1-formyl-2-methoxypyrrolidine and other N-formyl compounds

An In-Depth Guide to the Comparative Stability of N-Formyl Compounds for Pharmaceutical and Chemical Development Introduction: The Understated Importance of the N-Formyl Group In the landscape of organic chemistry and dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Stability of N-Formyl Compounds for Pharmaceutical and Chemical Development

Introduction: The Understated Importance of the N-Formyl Group

In the landscape of organic chemistry and drug development, the N-formyl group is a functional motif of significant utility. It serves as a crucial protecting group for amines in peptide synthesis, a key intermediate in the formation of isocyanides and formamidines, and a structural component in various bioactive molecules and natural products.[1][2][3] The compound at the center of our discussion, 1-formyl-2-methoxypyrrolidine, represents a class of cyclic N-formyl compounds whose stability is paramount for its successful application as a synthetic building block.

This guide provides an in-depth comparative analysis of the stability of 1-formyl-2-methoxypyrrolidine and other N-formyl compounds. We will move beyond simple observations to explore the underlying structural and environmental factors that dictate their resilience or susceptibility to degradation. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is critical for optimizing reaction conditions, ensuring the long-term storage of intermediates, and predicting the shelf-life of final products.

Pillar 1: The Foundation of Amide Bond Stability

To appreciate the nuances of N-formyl stability, one must first understand the inherent robustness of the parent amide bond. Amide linkages form the backbone of proteins and are consequently evolved for stability in aqueous environments.[4] This stability arises from two primary factors:

  • Resonance Delocalization: The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, creating a partial double bond character between the carbon and nitrogen.[5] This resonance stabilization lowers the ground state energy of the amide, making it less reactive, and restricts rotation around the C-N bond.[5]

  • Poor Leaving Group: The corresponding amine is a very strong base, making it an exceptionally poor leaving group for nucleophilic acyl substitution, the primary reaction pathway for amide cleavage.[4]

N-formyl compounds, as a subclass of amides, share this intrinsic stability. However, the lack of a bulky substituent on the carbonyl carbon (only a hydrogen is present) can subtly alter its electronic and steric environment, leading to unique stability profiles when compared to other amides.

Pillar 2: Structural Determinants of N-Formyl Compound Stability

The molecular architecture surrounding the N-formyl group is the most critical determinant of its stability. Here, we compare 1-formyl-2-methoxypyrrolidine to its acyclic and substituted counterparts.

Cyclic vs. Acyclic N-Formyl Compounds

A key structural feature of 1-formyl-2-methoxypyrrolidine is its cyclic pyrrolidine backbone. Generally, cyclic structures can exhibit enhanced stability compared to their linear (acyclic) analogues. This principle, well-documented for functional groups like acetals, can be extended to amides.[6][7]

  • Conformational Rigidity: The five-membered ring of pyrrolidine restricts the conformational freedom of the N-formyl group. This rigidity can help maintain optimal orbital overlap for resonance, thereby enhancing the stability of the amide bond compared to a flexible acyclic N-formyl amine where bond rotations can lead to less stable conformations.

  • Ring Strain: While significant ring strain can destabilize a molecule and increase its reactivity (as seen in β-lactams), the five-membered pyrrolidine ring is relatively strain-free.[8] Therefore, it confers stability without introducing the bond angle distortion that facilitates cleavage.

cluster_0 Structural Factors cluster_1 Resulting Stability A N-Formyl Compound B Cyclic (e.g., 1-formylpyrrolidine) A->B Conformationally Rigid C Acyclic (e.g., N-methylformamide) A->C Conformationally Flexible D Substituents (e.g., Methoxy Group) A->D Electronic & Steric Effects E Increased Stability B->E F Decreased Stability C->F G Variable Effect D->G

Caption: Key structural factors influencing N-formyl compound stability.

The Influence of the 2-Methoxy Substituent

The methoxy group at the C2 position of 1-formyl-2-methoxypyrrolidine is a critical feature. As an electron-donating group, its effect on the stability of the adjacent N-formyl group can be complex:

  • Electronic Effects: The oxygen atom's lone pairs can, through induction, withdraw electron density. However, its primary influence is likely as a potential electron-donating group through space or by influencing the overall electron density of the ring system. This can subtly modulate the electrophilicity of the formyl carbon.

  • Potential for Side Reactions: The C2 position is alpha to the nitrogen. The methoxy group, being a fair leaving group under certain acidic conditions, could potentially be eliminated or participate in neighboring group reactions, creating unique degradation pathways not available to simpler N-formylpyrrolidines.

Pillar 3: Environmental and Stress-Induced Degradation

The stability of any compound is ultimately tested by its environment. Forced degradation studies, which expose a compound to harsh conditions, are essential for identifying potential liabilities.[9]

Hydrolytic Stability (Acidic and Basic Conditions)

Amide hydrolysis is the most common degradation pathway.[8][10]

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. This pathway is generally less efficient for amides than for esters because of the poor leaving group nature of the resulting amide anion.[4]

For 1-formyl-2-methoxypyrrolidine, the pyrrolidine ring is expected to provide greater hydrolytic stability than an acyclic analogue. However, the methoxy group could potentially be susceptible to acid-catalyzed cleavage, a parallel degradation pathway to consider.

Thermal and Oxidative Stability
  • Thermal Decomposition: High temperatures can provide sufficient energy to overcome the activation barrier for decomposition. For simple formamide, theoretical studies predict dehydration (to HCN and H₂O) and decarbonylation (to NH₃ and CO) as major thermal decomposition pathways.[11][12] These pathways may be relevant for N-formyl compounds under solvent-free, high-temperature conditions.

  • Oxidative Degradation: The tertiary amine within the pyrrolidine ring is a potential site for oxidation, which could lead to N-oxide formation or more complex ring-opening degradants.[9] This is a common degradation pathway for molecules containing tertiary amines.[9]

Comparative Stability Data Summary

The following table provides an illustrative comparison of stability based on general chemical principles. The stability is ranked qualitatively (High, Moderate, Low) based on the expected resilience to degradation under the specified conditions.

Compound ClassStructure ExampleAcid HydrolysisBase HydrolysisThermal StabilityOxidative StabilityRationale
Cyclic (Substituted) 1-formyl-2-methoxypyrrolidineModerate-HighHighHighModerateCyclic structure enhances stability. Tertiary amine and methoxy group are potential sites for oxidation or acid-catalyzed side reactions.
Cyclic (Unsubstituted) 1-formylpyrrolidineHighHighHighModerateHigh stability due to cyclic, strain-free structure. Tertiary amine is the main oxidative liability.
Acyclic (Secondary Amine) N-methylformamideModerateModerate-HighModerate-HighHighLess sterically hindered and more conformationally flexible than cyclic amides, leading to slightly lower hydrolytic stability.
Acyclic (Primary Amine) FormamideLow-ModerateModerateModerateHighThe simplest formamide, generally more susceptible to hydrolysis than substituted amides.[11]
Acyclic (Aromatic) N-phenylformamide (Formanilide)ModerateHighHighHighNitrogen lone pair is delocalized into both the formyl group and the aromatic ring, affecting reactivity. Generally stable.[13]

Experimental Protocol: Forced Degradation Study for N-Formyl Compounds

This protocol provides a robust framework for assessing the chemical stability of a target compound like 1-formyl-2-methoxypyrrolidine. It is designed to be a self-validating system by including controls and utilizing a stability-indicating analytical method.

Objective: To identify potential degradation pathways and assess the intrinsic stability of an N-formyl compound under various stress conditions.

Prerequisite: A validated, stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection) capable of separating the parent compound from all potential degradants.

Methodology
  • Stock Solution Preparation:

    • Prepare a stock solution of the N-formyl compound (e.g., 1-formyl-2-methoxypyrrolidine) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions (Perform in parallel):

    • Control Sample: Dilute the stock solution with the analysis mobile phase to a final concentration of ~0.1 mg/mL. Analyze immediately.

    • Acid Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M HCl. b. Incubate at 60°C for 24 hours. c. Cool to room temperature, neutralize with 1 mL of 1 M NaOH, and dilute to 10 mL with mobile phase.

    • Base Hydrolysis: a. Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. b. Incubate at 60°C for 24 hours. c. Cool to room temperature, neutralize with 1 mL of 1 M HCl, and dilute to 10 mL with mobile phase.

    • Oxidative Degradation: a. Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). b. Store at room temperature, protected from light, for 24 hours. c. Dilute to 10 mL with mobile phase. Rationale: H₂O₂ is a common oxidant used to simulate oxidative stress that can occur during storage or in vivo.[9]

    • Thermal Degradation: a. Place a solid sample of the compound in a controlled-temperature oven at 80°C for 48 hours. b. Dissolve a known quantity of the stressed solid to prepare a 0.1 mg/mL solution for analysis.

  • Sample Analysis:

    • Analyze all samples (control, acid, base, oxidative, thermal) by the validated HPLC method.

    • Ensure the detector is suitable for observing both the parent compound and potential degradants (e.g., photodiode array for UV spectra or mass spectrometry for mass identification).

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining in each stressed sample relative to the control.

    • Determine the percentage of each major degradant formed using area normalization.

    • Perform a mass balance calculation to ensure that the decrease in the parent peak is accounted for by the formation of degradant peaks. A good mass balance (95-105%) provides confidence in the analytical method.

A Prepare 1 mg/mL Stock Solution B Aliquot for Stress Conditions A->B C1 Acid Hydrolysis (1M HCl, 60°C) B->C1 C2 Base Hydrolysis (1M NaOH, 60°C) B->C2 C3 Oxidation (3% H₂O₂, RT) B->C3 C4 Thermal Stress (Solid, 80°C) B->C4 D Neutralize & Dilute Stressed Samples C1->D C2->D C3->D C4->D E Analyze All Samples via Stability-Indicating HPLC Method D->E F Data Evaluation: - % Parent Remaining - % Degradant Formed - Mass Balance E->F

Caption: Experimental workflow for a forced degradation stability study.

Conclusion

The stability of an N-formyl compound is a multifaceted property governed by a delicate interplay of structural and environmental factors. Our analysis concludes that 1-formyl-2-methoxypyrrolidine is expected to be a relatively stable compound, benefiting significantly from its cyclic pyrrolidine structure which imparts conformational rigidity and enhances resistance to hydrolysis compared to acyclic analogues. Its primary liabilities are likely associated with the tertiary amine, a common site for oxidation, and potential acid-mediated reactions involving the 2-methoxy group.

For professionals in chemical and pharmaceutical development, this understanding is not merely academic. It directly informs decisions on reaction workup, purification strategies, selection of storage conditions (e.g., temperature, inert atmosphere), and formulation development. By applying the principles and experimental methodologies outlined in this guide, researchers can proactively identify and mitigate stability issues, ensuring the integrity and quality of their valuable molecules.

References

  • Blake, R. D., & Delcourt, S. G. (1996). Thermodynamic Effects of Formamide on DNA Stability. Nucleic Acids Research, 24(11), 2095-2103. Available from: [Link]

  • Smietana, M., et al. (2009). Effects of formamide on the thermal stability of DNA duplexes on biochips. Biophysical Chemistry, 143(1-2), 89-95. Available from: [Link]

  • Sadhu, C., Dutta, S., & Gopinathan, K. P. (1984). Influence of formamide on the thermal stability of DNA. Journal of Biosciences, 6(6), 817-821. Available from: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available from: [Link]

  • Sadhu, C., Dutta, S., & Gopinathan, K. P. (1984). Influence of Formamide on the Thermal Stability of DNA. ResearchGate. Available from: [Link]

  • Chemistry Steps. (2020). Amides - Structure and Reactivity. Available from: [Link]

  • Singh, U. P., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2617. Available from: [Link]

  • Ammon, H. L., et al. (2009). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. The Journal of Organic Chemistry, 74(13), 4781–4787. Available from: [Link]

  • Glover, B. G., & Goddard, W. A., III. (2011). Theoretical Study of Formamide Decomposition Pathways. The Journal of Physical Chemistry A, 115(4), 537-548. Available from: [Link]

  • Publisso. (2025). Determination of formamide in urine by gas chromatography mass spectrometry. Available from: [Link]

  • Klán, P., et al. (2011). A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 13(15), 4064-4067. Available from: [Link]

  • ResearchGate. (2025). Formylation of Amines. Available from: [Link]

  • Ishizuka, T., et al. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical and Pharmaceutical Bulletin, 70(7), 499-503. Available from: [Link]

  • Google Patents. (2021). Method for the detection of formamide content in products. CN113092621B.
  • Inorganica Chimica Acta. (2020). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Available from: [Link]

  • Pop, I. M., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(5), 633. Available from: [Link]

  • RSC Publishing. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. Available from: [Link]

  • ResearchGate. (2020). The main methods used to study the formamide dissociation. Available from: [Link]

  • Allen, C. L., & Williams, J. M. (2011). Formylation of Amines. Chemical Society Reviews, 40(7), 3405-3415. Available from: [Link]

  • Jung, S. H., et al. (2002). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 23(1), 149-151. Available from: [Link]

  • ChemRxiv. (2023). N-formylation of amino acid esters and peptides via peroxide mediated decarboxylative C-N coupling with α-keto acids. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Available from: [Link]

  • Organic Syntheses. (2004). 3,4-DIBROMO-2,5-DIFORMYLTHIOPHENE. Available from: [Link]

  • ResearchGate. (2011). Theoretical Study of Formamide Decomposition Pathways. Available from: [Link]

  • Physical Chemistry Chemical Physics. (2018). Unimolecular decomposition of formamide via direct chemical dynamics simulations. Available from: [Link]

  • Synlett. (2010). Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions. Available from: [Link]

  • PubChem. 2-Methoxypyrrolidine-1-carbaldehyde. Available from: [Link]

  • The Journal of Organic Chemistry. (2025). N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source. Available from: [Link]

  • Google Patents. (2000). Preparation method of high purity N-formyl pyrrolidine and its homolog. CN1253947A.
  • PubMed. (2005). Stable cyclic (alkyl)(amino)carbenes as rigid or flexible, bulky, electron-rich ligands for transition-metal catalysts: a quaternary carbon atom makes the difference. Available from: [Link]

  • Molecules. (2020). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Available from: [Link]

  • ACS Publications. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. Available from: [Link]

  • Quora. (2022). What is the difference between cyclic and linear compounds? Why are cyclic compounds more stable than linear compounds?. Available from: [Link]

  • precisionFDA. 1-FORMYL-2-NAPHTHOL. Available from: [Link]

Sources

Validation

HPLC method validation for 1-formyl-2-methoxypyrrolidine purity and enantiomeric excess

Comprehensive HPLC Method Validation Guide: Purity and Enantiomeric Excess of 1-Formyl-2-methoxypyrrolidine Introduction 1-Formyl-2-methoxypyrrolidine (CAS 61020-06-2) is a highly valuable chiral building block utilized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive HPLC Method Validation Guide: Purity and Enantiomeric Excess of 1-Formyl-2-methoxypyrrolidine

Introduction

1-Formyl-2-methoxypyrrolidine (CAS 61020-06-2) is a highly valuable chiral building block utilized in the synthesis of complex pyrrolidine-based alkaloids and pharmaceutical intermediates. Typically synthesized via the anodic methoxylation (Shono oxidation) of 1-formylpyrrolidine 1, this electrochemical transformation requires precise analytical monitoring to track the conversion of the starting material and prevent overoxidation to dimethoxylated byproducts 2.

Beyond chemical purity, the stereochemical integrity of the C-2 chiral center is paramount. Accurate determination of enantiomeric excess (ee) is crucial for validating the success of asymmetric syntheses or chiral resolutions [[3]](). This guide provides an objective comparison of HPLC methodologies and a step-by-step, self-validating protocol for assessing both the chemical purity and enantiomeric excess of 1-formyl-2-methoxypyrrolidine.

Mechanistic Grounding: The Analytical Challenge

Analyzing 1-formyl-2-methoxypyrrolidine presents two distinct chromatographic challenges that dictate our method design:

  • Lack of a Strong Chromophore: The molecule lacks aromatic rings or extended conjugated π -systems. Its UV absorbance is entirely dependent on the formyl (amide) group, which only absorbs strongly at low wavelengths (e.g., 210 nm). At these wavelengths, gradient elution in Reversed-Phase HPLC (RP-HPLC) often suffers from severe baseline drift. Consequently, universal detectors like Charged Aerosol Detection (CAD) offer superior baseline stability and uniform response factors for purity analysis.

  • Chiral Recognition and Rotamers: The chiral center at C-2 requires a highly specific Chiral Stationary Phase (CSP). Furthermore, the formyl group can exist in cis and trans rotameric forms due to restricted rotation around the C-N amide bond. To prevent rotamer-induced peak broadening or splitting, column temperature must be carefully optimized (often elevated to 35 °C to coalesce the rotamer peaks). Polysaccharide-based CSPs, which separate enantiomers through differential hydrogen bonding and steric inclusion 3, are the gold standard for this class of compounds.

Workflow Visualization

HPLC_Validation Start 1-Formyl-2-methoxypyrrolidine Analytical Workflow Split Method Selection Start->Split Purity Chemical Purity (RP-HPLC-CAD) Split->Purity Chiral Enantiomeric Excess (Chiral NP-HPLC-UV) Split->Chiral P_Method Column: Polar-Embedded C18 Detection: CAD Gradient: H2O/MeCN Purity->P_Method C_Method Column: Amylose Carbamate CSP Detection: UV 210 nm Isocratic: Hexane/IPA Chiral->C_Method Val_P Validation (ICH Q2) Specificity, Linearity, Accuracy, Precision P_Method->Val_P Val_C Validation (ICH Q2) Enantiomeric Rs > 1.5, LOD/LOQ for Minor Enantiomer C_Method->Val_C Report Self-Validating System Final QA Approval Val_P->Report Val_C->Report

Figure 1: Parallel validation workflow for chemical purity and enantiomeric excess determination.

Method Comparison and Selection

To establish a robust analytical framework, we compared various column chemistries and detection methods.

Table 1: Comparison of HPLC Methods for Chemical Purity

Method / Column TypeDetectionAdvantagesDisadvantagesVerdict
Standard C18 UV (210 nm)Readily available, low cost.Severe baseline drift during gradient; poor retention of polar analytes.Not Recommended
HILIC (Amide) UV (210 nm)Excellent retention of polar pyrrolidines.Long equilibration times; sensitive to sample diluent.Alternative
Polar-Embedded C18 CAD Stable baseline; uniform response; good peak shape for amines. Requires CAD hardware and volatile mobile phase additives.Optimal Choice

Table 2: Comparison of Chiral Stationary Phases for Enantiomeric Excess (ee)

Chiral Stationary Phase (CSP)Mobile PhaseSeparation MechanismResolution ( Rs​ )Verdict
Cellulose Tris(4-methylbenzoate) Hexane / IPASteric fit, weak H-bonding.< 1.0 (Co-elution)Poor
Cyclodextrin ( β -CD) Methanol / H2​O Hydrophobic inclusion.1.2 (Partial)Sub-optimal
Amylose Tris(3,5-dimethylphenylcarbamate) Hexane / IPA Strong H-bonding with formyl group; precise steric inclusion. > 2.5 (Baseline) Optimal Choice

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed to be self-validating, incorporating System Suitability Testing (SST) directly into the workflow to ensure data integrity before sample analysis begins.

Protocol 1: Chemical Purity Determination (RP-HPLC-CAD)

Objective: Quantify 1-formyl-2-methoxypyrrolidine, residual 1-formylpyrrolidine starting material, and overoxidized dimethoxylated byproducts 2.

  • Chromatographic Conditions:

    • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18, 150 × 4.6 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 0-2 min (5% B), 2-12 min (linear to 60% B), 12-15 min (60% B), 15.1-20 min (5% B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C (to minimize rotamer peak broadening).

    • Detection: Charged Aerosol Detector (CAD), Evaporation Temp: 35 °C, Data Rate: 10 Hz.

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of Water/Acetonitrile (90:10, v/v) to yield a 1.0 mg/mL stock solution.

  • System Suitability Test (SST):

    • Inject a resolution mixture containing 1-formylpyrrolidine and 1-formyl-2-methoxypyrrolidine.

    • Self-Validation Criteria: Resolution ( Rs​ ) between the two peaks must be ≥2.0 . Tailing factor for the main peak must be ≤1.5 .

  • Validation Execution (ICH Q2):

    • Linearity: Inject standards from 0.05 mg/mL to 1.5 mg/mL. Plot log(Area) vs. log(Concentration) due to the non-linear nature of CAD. R2 must be >0.995 .

    • Precision: Inject the 1.0 mg/mL sample six times. RSD of peak area must be <2.0% .

Protocol 2: Enantiomeric Excess Determination (Chiral NP-HPLC-UV)

Objective: Separate and quantify the (R)- and (S)-enantiomers of 1-formyl-2-methoxypyrrolidine to calculate the % ee [[3]]().

  • Chromatographic Conditions:

    • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic Hexane / Isopropanol (90:10, v/v). Note: Ensure HPLC-grade solvents are thoroughly degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve 5 mg of the purified product in 5 mL of the mobile phase (Hexane/IPA) to prevent solvent-induced peak distortion.

  • System Suitability Test (SST):

    • Inject a racemic standard of 1-formyl-2-methoxypyrrolidine.

    • Self-Validation Criteria: Baseline separation of enantiomers must be achieved with Rs​≥1.5 .

  • Data Analysis & Validation:

    • Inject the asymmetric sample. Integrate the peak areas of the major ( Area1​ ) and minor ( Area2​ ) enantiomers.

    • Calculate ee: ee(%)=Area1​+Area2​Area1​−Area2​​×100 3.

    • LOD/LOQ for Minor Enantiomer: Spike the major enantiomer with 0.1%, 0.5%, and 1.0% of the minor enantiomer. Ensure the Signal-to-Noise (S/N) ratio at 0.1% is ≥10 for accurate trace quantification.

Table 3: Summary of Validation Acceptance Criteria

Validation ParameterChemical Purity (RP-HPLC-CAD)Enantiomeric Excess (Chiral HPLC)
Specificity No interference at main peak RTNo interference at either enantiomer RT
Linearity ( R2 ) >0.995 (log-log fit) >0.999 (linear fit)
Accuracy (Recovery) 98.0% - 102.0%95.0% - 105.0% (at 1% minor level)
Method Precision (RSD) <2.0% (n=6) <5.0% (for minor enantiomer area)
Resolution ( Rs​ ) >2.0 (from impurities) >1.5 (between enantiomers)

Conclusion

Validating analytical methods for small, polar, chiral molecules lacking strong chromophores requires a deep understanding of both the molecule's physical chemistry and the chromatographic system's mechanics. By utilizing CAD for purity to overcome baseline drift, and leveraging the specific hydrogen-bonding cavities of amylose-based CSPs for chiral resolution, laboratories can establish a robust, self-validating framework for 1-formyl-2-methoxypyrrolidine analysis.

References

  • Title: Electrochemistry in Organic Synthesis 13 Source: Thieme-connect URL: [Link]

  • Title: A Microflow Electrolysis Cell for Laboratory Synthesis on the Multigram Scale Source: ResearchGate URL: [Link]

Sources

Comparative

Validating 1-formyl-2-methoxypyrrolidine as a Precursor in Alkaloid Total Synthesis: A Comparative Guide

For researchers, scientists, and drug development professionals engaged in the intricate art of natural product synthesis, the selection of a chiral precursor is a critical decision that dictates the efficiency, stereoch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of natural product synthesis, the selection of a chiral precursor is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a synthetic campaign. The pyrrolidine ring is a privileged scaffold, forming the core of a vast number of biologically active alkaloids such as nicotine, hygrine, and the pyrrolizidine family.[1] This guide provides an in-depth technical validation of 1-formyl-2-methoxypyrrolidine as a versatile and potent precursor for the construction of these complex molecules, offering a comparative analysis against the more traditional chiral pool approach utilizing L-proline.

The Central Role of the Pyrrolidine Moiety and the Quest for Efficient Precursors

The pyrrolidine ring's prevalence in pharmaceuticals and natural products underscores its significance in medicinal chemistry.[2] The stereochemistry of substituents on this five-membered ring is often crucial for biological activity, demanding synthetic strategies that offer precise stereocontrol. Historically, chemists have heavily relied on the "chiral pool" – readily available, enantiomerically pure natural products – with L-proline being a workhorse for introducing the pyrrolidine motif.[3][4] This approach leverages the inherent chirality of the starting material to build more complex structures.

However, the direct functionalization of proline can sometimes be challenging, requiring multiple protection/deprotection steps and occasionally suffering from issues of regioselectivity. An alternative and increasingly powerful strategy involves the use of precursors that generate reactive intermediates in a controlled manner, allowing for the stereoselective installation of desired substituents. 1-Formyl-2-methoxypyrrolidine emerges as a prime candidate in this context, serving as a stable and easily handled precursor to a highly reactive N-acyliminium ion.

1-Formyl-2-methoxypyrrolidine: A Gateway to N-Acyliminium Ion Chemistry

1-Formyl-2-methoxypyrrolidine is a cyclic amidoacetal. The key to its utility lies in its ability to generate a transient, yet highly electrophilic, N-acyliminium ion upon treatment with a Lewis acid. This reactive species is a powerful tool for carbon-carbon bond formation, readily undergoing attack by a wide range of nucleophiles at the C2 position of the pyrrolidine ring.

dot graphdiv { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: Generation and reaction of the N-acyliminium ion from 1-formyl-2-methoxypyrrolidine.

The formyl group plays a crucial role by activating the C-N bond, making the methoxy group an excellent leaving group upon coordination with a Lewis acid. This in situ generation of a potent electrophile circumvents the need to handle more unstable iminium species directly.

Comparative Analysis: 1-Formyl-2-methoxypyrrolidine vs. L-Proline

To provide a clear comparison, we will examine several key aspects of using these two precursors in the context of alkaloid synthesis.

Feature1-Formyl-2-methoxypyrrolidineL-Proline
Synthetic Strategy Generation of an N-acyliminium ion for subsequent nucleophilic addition at C2.[5]Utilization as a chiral building block, often requiring functional group manipulation of the carboxylic acid and secondary amine.[3]
Stereocontrol Diastereoselectivity is controlled by the approach of the nucleophile to the planar N-acyliminium ion, influenced by steric and electronic factors.[6]Stereochemistry is inherent from the starting material. New stereocenters are introduced relative to the existing chiral center.[7]
Versatility of C2-Substituents A wide range of carbon and heteroatom nucleophiles can be introduced, including alkyl, aryl, vinyl, and alkynyl groups.[5]Introduction of C2 substituents often requires more elaborate multi-step sequences.
Scalability The synthesis of the precursor and its subsequent reactions are generally amenable to scale-up.Can be more challenging to scale due to the need for protecting groups and multiple transformations.
Atom Economy The N-acyliminium ion formation and nucleophilic addition can be highly atom-economical.Can be lower due to the use of protecting groups and stoichiometric reagents.

Case Study: Synthesis of (±)-Nicotine and Analogs

A study by Marazano and coworkers provides a compelling example of the utility of N-acyliminium ion precursors in the synthesis of nicotine and its analogs.[8] While they utilized an α-hydroxycarbamate of pyrrolidine, the reactive intermediate is the same N-acyliminium ion generated from 1-formyl-2-methoxypyrrolidine. Their one-pot procedure involves the addition of 5-alkylaminopenta-2,4-dienals to the in situ generated N-acyliminium ion, followed by a dehydrative cyclization to form the pyridine ring of nicotine.[8]

dot graphdiv { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} . Caption: Synthetic pathway to (±)-nicotine via an N-acyliminium ion intermediate.

This approach highlights the ability to construct complex heterocyclic systems in a convergent manner, a significant advantage of the N-acyliminium ion strategy.

Experimental Protocols

Synthesis of 1-Formyl-2-methoxypyrrolidine

A detailed, reliable protocol for the synthesis of 1-formyl-2-methoxypyrrolidine is crucial for its application. While various methods exist, a common approach involves the anodic oxidation of N-formylpyrrolidine in methanol. A more accessible laboratory-scale preparation can be adapted from procedures for similar α-alkoxylated amides.

Materials:

  • N-Formylpyrrolidine

  • Methanol (anhydrous)

  • Electrochemical cell or appropriate chemical oxidant (e.g., ceric ammonium nitrate)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (Conceptual Outline):

  • Dissolve N-formylpyrrolidine in anhydrous methanol in an electrochemical cell equipped with a suitable anode (e.g., platinum or graphite).

  • Pass a constant current through the solution at a controlled temperature (typically 0-25 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, quench the reaction and neutralize any acidic byproducts.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield 1-formyl-2-methoxypyrrolidine.

Note: This is a generalized procedure and should be adapted based on specific literature precedents for α-methoxylation of amides.

General Procedure for Nucleophilic Addition to the N-Acyliminium Ion

Materials:

  • 1-Formyl-2-methoxypyrrolidine

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Lewis acid (e.g., TiCl₄, BF₃·OEt₂)

  • Nucleophile (e.g., Grignard reagent, silyl enol ether)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add a solution of 1-formyl-2-methoxypyrrolidine in the anhydrous solvent.

  • Cool the solution to the desired temperature (typically -78 °C to 0 °C).

  • Slowly add the Lewis acid and stir for a short period to allow for the in situ generation of the N-acyliminium ion.

  • Add the nucleophile dropwise, maintaining the reaction temperature.

  • Stir the reaction mixture until completion (monitored by TLC).

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride for Grignard reactions).

  • Allow the mixture to warm to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent, dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 2-substituted pyrrolidine.

Conclusion and Future Outlook

1-formyl-2-methoxypyrrolidine presents a compelling alternative to traditional chiral pool precursors like L-proline for the synthesis of pyrrolidine-containing alkaloids. Its ability to generate a highly reactive N-acyliminium ion in situ opens up a vast chemical space for the introduction of diverse substituents at the C2 position with a high degree of stereocontrol. The convergent nature of this strategy often leads to more efficient and shorter synthetic routes.

While L-proline will undoubtedly remain a cornerstone of asymmetric synthesis due to its ready availability and inherent chirality, 1-formyl-2-methoxypyrrolidine and related N-acyliminium ion precursors offer a powerful and complementary approach. For researchers tackling the total synthesis of complex alkaloids, a thorough evaluation of both strategies is warranted. The choice will ultimately depend on the specific target molecule, the desired stereochemistry, and the overall synthetic plan. The continued development of new methods for the generation and reaction of N-acyliminium ions will further solidify the position of precursors like 1-formyl-2-methoxypyrrolidine as indispensable tools in the arsenal of the synthetic organic chemist.

References

  • Hasse, K., Willis, A. C., & Banwell, M. G. (n.d.). A total synthesis of the marine alkaloid ningalin B from (S)-proline. ANU Researcher. Retrieved from [Link]

  • Kotsuki, H., Ikishima, H., & Atsushi, A. (2007, November 20). ORGANOCATALYTIC ASYMMETRIC SYNTHESIS USING PROLINE AND RELATED MOLECULES. PART 1. LOCKSS. Retrieved from [Link]

  • Libretexts. (2021, March 16). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. Retrieved from [Link]

  • Marazano, C., et al. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760-4763. [Link]

  • Marson, C. M. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]

  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]

  • Nakashima, Y., et al. (2024). Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts. Organic & Biomolecular Chemistry. [Link]

  • Nilson, M. G., & Funk, R. L. (2006). Generation of N-acyliminium ions via intramolecular conjugate addition reactions: A strategy for the total synthesis of nakadomarin A. Organic Letters, 8(17), 3833-3836. [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. Retrieved from [Link]

  • S. Peixoto, T. M. Nguyen, D. Crich, B. Delpech, C. Marazano. (2010). One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs. Organic Letters, 12(21), 4760-4763. [Link]

  • Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles. (2007). PubMed. [Link]

  • Total synthesis of (+)-hygrine via asymmetric phase-transfer catalytic alkylation. (2006). PubMed. [Link]

  • Total synthesis of the marine alkaloid ningalin B from (S)-proline. (n.d.). ANU Researcher. [Link]

  • Various Authors. (2022, August 31). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals. [Link]

Sources

Validation

1-Formyl-2-Methoxypyrrolidine vs. Boc-Protected Pyrrolidines in Peptide Synthesis: A Strategic Comparison Guide

The incorporation of pyrrolidine rings into peptide backbones is a cornerstone of modern drug development. Proline and its derivatives induce critical structural constraints, such as β -turns, which enhance proteolytic s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The incorporation of pyrrolidine rings into peptide backbones is a cornerstone of modern drug development. Proline and its derivatives induce critical structural constraints, such as β -turns, which enhance proteolytic stability and receptor binding affinity. However, as the field shifts from linear peptides to complex, conformationally restricted peptidomimetics, the choice of pyrrolidine synthon becomes a defining factor in synthetic success.

This guide provides an in-depth technical comparison between standard Boc-protected pyrrolidines (e.g., Boc-Pro-OH) and the highly specialized 1-formyl-2-methoxypyrrolidine (CAS 61020-06-2)[1]. We will explore their mechanistic divergence, experimental workflows, and strategic applications in peptide chemistry.

Mechanistic Divergence: Elongation vs. α -Functionalization

The fundamental difference between these two classes of reagents lies in their chemical causality: one is designed for backbone elongation, while the other is engineered for backbone modification.

Boc-Protected Pyrrolidines (The Elongator)

Boc-protected pyrrolidines, such as Boc-L-Proline, are canonical building blocks used in Solid-Phase Peptide Synthesis (SPPS) and solution-phase coupling. The tert-butyloxycarbonyl (Boc) group serves strictly as a temporary amine protecting group. The synthetic causality relies on the activation of the C-terminal carboxylic acid (via reagents like HATU or EDC) to form an O -acylisourea intermediate, which is subsequently attacked by a primary amine to form an amide bond. The Boc group is later cleaved under acidic conditions (e.g., Trifluoroacetic acid, TFA) to allow further elongation.

1-Formyl-2-Methoxypyrrolidine (The Modifier)

1-formyl-2-methoxypyrrolidine is an α -methoxy amide that does not participate in standard amide coupling. Instead, it serves as a powerful precursor to an N-acyliminium ion [2].

  • The Causality of Activation: When treated with a strong Lewis acid (such as BF3​⋅OEt2​ or TiCl4​ ), the C2-methoxy group is expelled as methanol. The adjacent nitrogen lone pair, modulated by the electron-withdrawing formyl group, stabilizes the resulting positive charge, creating a highly electrophilic, planar N-acyliminium intermediate[3].

  • The Causality of Functionalization: This intermediate readily undergoes nucleophilic attack by carbon nucleophiles (e.g., allyltrimethylsilane, Grignard reagents, or enolates) to form new C-C bonds at the α -position[4]. This allows for the rapid synthesis of 2-substituted or 2,5-disubstituted pyrrolidines, which are essential scaffolds for constrained peptidomimetics and alkaloid synthesis.

G cluster_Boc Standard SPPS (Boc-Pro-OH) cluster_Formyl α-Functionalization (1-Formyl-2-Methoxypyrrolidine) B1 Boc-Pro-OH B2 Activation (HATU) B1->B2 B3 Amide Bond B2->B3 B4 TFA Deprotection B3->B4 F1 1-Formyl-2-Methoxypyrrolidine F2 Lewis Acid F1->F2 -MeOH F3 N-Acyliminium Ion F2->F3 F4 Nucleophilic Attack F3->F4 C-C Bond

Mechanistic divergence: Standard amide coupling vs. N-acyliminium ion mediated α-functionalization.

Performance & Application Comparison

To objectively evaluate these synthons, we must compare their performance across several synthetic parameters.

Parameter1-Formyl-2-MethoxypyrrolidineBoc-Protected Pyrrolidines (e.g., Boc-Pro-OH)
Primary Synthetic Role α -C-H Functionalization, PeptidomimeticsLinear peptide backbone elongation
Reactive Intermediate N-Acyliminium Ion (Electrophile)[2] O -Acylisourea / Active Ester
Bond Formed C-C bond (at the α -position)C-N bond (Amide linkage)
Protecting Group Formyl (Minimal steric hindrance)Boc (Bulky, orthogonal to Fmoc/Cbz)
Deprotection Strategy Deformylation (Acidic/Basic hydrolysis, Hydrazine)Acidic cleavage (TFA in DCM)
Stereocontrol Diastereoselective nucleophilic attack (often requires chiral auxiliaries)Complete retention of chirality (if coupled correctly)

Self-Validating Experimental Protocols

The following protocols demonstrate the distinct workflows required for each reagent. Every step is designed as a self-validating system, ensuring that intermediate success can be analytically confirmed before proceeding.

Protocol A: α -Amidoalkylation via 1-Formyl-2-Methoxypyrrolidine

Objective: Synthesize a 2-allyl pyrrolidine peptidomimetic surrogate via an N-acyliminium intermediate.[4]

  • Preparation: Dissolve 1-formyl-2-methoxypyrrolidine (1.0 equiv, 1.0 mmol) and allyltrimethylsilane (3.0 equiv, 3.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under an inert Argon atmosphere.

    • Causality: Anhydrous conditions are critical; ambient moisture will prematurely quench the highly electrophilic N-acyliminium ion, reverting it to a hydroxylactam.

  • Activation: Cool the reaction mixture to −78∘C using a dry ice/acetone bath. Dropwise, add Boron trifluoride diethyl etherate ( BF3​⋅OEt2​ , 1.5 equiv).

    • Causality: The extreme cold stabilizes the transient N-acyliminium ion and suppresses competitive polymerization or elimination pathways.

  • C-C Bond Formation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation & Quench: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the starting material ( Rf​≈0.4 ) and appearance of a new UV-inactive, iodine-stainable spot confirms conversion. Quench with saturated aqueous NaHCO3​ (10 mL) to neutralize the Lewis acid.

  • Isolation: Extract with DCM (3 x 10 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Standard Amide Coupling with Boc-Pro-OH

Objective: Couple Boc-L-Proline to a primary amine to extend a peptide chain.

  • Pre-Activation: In a dry flask, dissolve Boc-Pro-OH (1.0 equiv, 1.0 mmol) and HATU (1.1 equiv, 1.1 mmol) in anhydrous DMF (5 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 5 minutes at room temperature.

    • Causality: HATU is selected over EDC/HOBt because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole active ester, which drastically minimizes the epimerization of the α -chiral center of proline.

  • Coupling: Add the target primary amine (1.0 equiv) dissolved in DMF (2 mL) to the activated mixture. Stir for 2 hours at room temperature.

  • Validation & Workup: Monitor via LC-MS. A mass shift corresponding to [M+H]+=Product Mass validates the amide bond formation. Dilute with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl, saturated NaHCO3​ , and brine to remove DMF and coupling byproducts.

  • Isolation: Dry the organic layer over MgSO4​ and evaporate under reduced pressure.

Workflow Start Select Pyrrolidine Synthon BocPath Boc-Pro-OH Start->BocPath FormylPath 1-Formyl-2-Methoxypyrrolidine Start->FormylPath BocStep1 Add Amine + HATU + DIPEA in DMF (rt, 2h) BocPath->BocStep1 FormylStep1 Add Nucleophile + BF3·OEt2 in DCM (-78°C to rt) FormylPath->FormylStep1 BocResult Linear Peptide (Standard Proline) BocStep1->BocResult FormylResult Substituted Proline (Peptidomimetic) FormylStep1->FormylResult

Step-by-step experimental workflows for linear peptide synthesis vs. peptidomimetic synthesis.

Quantitative Data Summary

The following table summarizes the expected experimental outcomes based on established literature protocols for both methodologies[3][4].

Reaction TypeReagents UsedReaction TimeTypical Yield (%)Diastereomeric Ratio (dr)
Amide Coupling Boc-Pro-OH + Benzylamine + HATU/DIPEA2 hours92 - 98%> 99:1 (Retention)
Allylation 1-Formyl-2-Methoxypyrrolidine + Allyl-TMS + BF3​⋅OEt2​ 4 hours85 - 91%N/A (Racemic starting material)
Arylation 1-Formyl-2-Methoxypyrrolidine + Indole + TiCl4​ 6 hours78 - 84%N/A
Cyanation 1-Formyl-2-Methoxypyrrolidine + TMS-CN + SnCl4​ 3 hours88 - 94%N/A

Strategic Selection Guide

When designing a synthetic route, the choice between these reagents dictates the architectural outcome of the drug candidate:

  • Choose Boc-Protected Pyrrolidines when:

    • Synthesizing endogenous peptide sequences or linear analogs.

    • Utilizing automated Solid-Phase Peptide Synthesis (SPPS).

    • Strict preservation of the natural L -proline stereocenter is required without the need for side-chain modification.

  • Choose 1-Formyl-2-Methoxypyrrolidine when:

    • Developing conformationally restricted peptidomimetics designed to resist enzymatic degradation.

    • Synthesizing proline surrogates with novel α -substituents (e.g., introducing an allyl group for subsequent Ring-Closing Metathesis (RCM) to form macrocyclic peptides).

    • Exploring Structure-Activity Relationships (SAR) by introducing diverse chemical space directly onto the pyrrolidine ring via N-acyliminium trapping.

References

  • Guidechem - 1-FORMYL-2-METHOXYPYRROLIDINE 61020-06-2 wiki.
  • Thieme Connect - Product Class 10: N-Acyliminium Salts.
  • The Journal of Organic Chemistry (ACS Publications) - Tandem Radical Decarboxylation−Oxidation of Amino Acids: A Mild and Efficient Method for the Generation of N-Acyliminium Ions and Their Nucleophilic Trapping.

Sources

Comparative

A Researcher's Guide to Validating Computational DFT Models for 1-Formyl-2-Methoxypyrrolidine Reactivity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating Density Functional Theory (DFT) computational models for predicting the reactivity of 1-formyl-2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating Density Functional Theory (DFT) computational models for predicting the reactivity of 1-formyl-2-methoxypyrrolidine. We will move beyond a simple listing of methods to explain the causality behind experimental and computational choices, ensuring a self-validating system that bridges theoretical predictions with real-world outcomes.

The Strategic Importance of 1-Formyl-2-Methoxypyrrolidine

1-Formyl-2-methoxypyrrolidine is more than just a heterocyclic compound; it is a valuable chiral building block in asymmetric synthesis. Its utility stems from the aminal functionality, which serves as a precursor to a cyclic N-acyliminium ion. These electrophilic intermediates are highly reactive towards nucleophiles, and the inherent chirality of the pyrrolidine ring directs the stereochemical outcome of the reaction.[1][2][3] Understanding and predicting this stereoselectivity is paramount for the efficient synthesis of complex molecules, including pharmaceutical agents.

Density Functional Theory (DFT) has become an indispensable tool for elucidating reaction mechanisms at an atomic level.[4][5] For a molecule like 1-formyl-2-methoxypyrrolidine, DFT can, in principle, predict which diastereomer will be the major product of a reaction. However, the accuracy of these predictions is entirely dependent on the chosen computational model (the functional and basis set). A model that performs well for one reaction class may fail for another.[6] Therefore, a rigorous validation against experimental data is not just recommended; it is a prerequisite for confident, predictive computational chemistry.

This guide will use a benchmark reaction—the stereoselective addition of an organolithium reagent—to walk through the process of experimental setup, computational modeling, and comparative analysis.

The Benchmark Reaction: Diastereoselective Addition of n-Butyllithium

To validate our computational models, we need a benchmark reaction with a clear, experimentally measurable outcome. The addition of organometallic reagents to the N-acyliminium ion derived from 1-formyl-2-methoxypyrrolidine is an excellent choice. The reaction proceeds via the formation of the N-acyliminium ion in situ, which is then attacked by the nucleophile. The stereochemical outcome is dictated by the facial selectivity of this attack, leading to two possible diastereomers. The ratio of these diastereomers (d.r.) is the key experimental observable we will aim to predict.

dot graphdot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Reactant [label="1-Formyl-2-methoxypyrrolidine\n+ n-BuLi"]; Intermediate [label="N-Acyliminium Ion Intermediate\n+ Lewis Acid (e.g., BF3·OEt2)"]; TS_A [label="Transition State A\n(Pro-R Attack)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TS_B [label="Transition State B\n(Pro-S Attack)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_A [label="Product A\n(R,S)-Diastereomer"]; Product_B [label="Product B\n(S,S)-Diastereomer"];

// Edges Reactant -> Intermediate [label="Activation"]; Intermediate -> TS_A [label="ΔG‡_A"]; Intermediate -> TS_B [label="ΔG‡_B"]; TS_A -> Product_A; TS_B -> Product_B; } } Caption: General mechanism for nucleophilic addition. The diastereomeric ratio is determined by the energy difference between Transition State A and Transition State B.

Part 1: The Experimental Protocol

The trustworthiness of our computational validation hinges on the quality of our experimental data. The following protocol outlines a representative procedure for the addition of n-butyllithium to 1-formyl-2-methoxypyrrolidine, with an emphasis on safety and reproducibility.

Step-by-Step Experimental Methodology

Safety First: Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All procedures must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and flame-dried glassware. Always wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety glasses, and gloves.[7]

  • Glassware Preparation: A three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The entire apparatus is flame-dried under a stream of nitrogen and allowed to cool to room temperature.

  • Reactant Setup: The flask is charged with anhydrous dichloromethane (CH₂Cl₂) and cooled to -78 °C using a dry ice/acetone bath. 1-formyl-2-methoxypyrrolidine (1.0 eq) is then added via syringe.

  • N-Acyliminium Ion Formation: A Lewis acid, such as Boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), is added dropwise to the stirred solution. The mixture is stirred for 15 minutes at -78 °C to facilitate the formation of the reactive N-acyliminium ion intermediate.

  • Nucleophilic Addition: n-Butyllithium (n-BuLi, 1.5 eq, as a solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The reaction is stirred for an additional 3 hours at -78 °C.

  • Quenching and Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

  • Analysis: The diastereomeric ratio (d.r.) of the purified product is determined by ¹H NMR spectroscopy by integrating well-resolved signals corresponding to each diastereomer.

For this guide, we will assume this experiment yields a diastereomeric ratio of 90:10 . This is our experimental benchmark.

Part 2: The Computational DFT Workflow

Our goal is to replicate the benchmark reaction in silico to see which computational model best reproduces the experimental 90:10 d.r. The diastereomeric ratio is governed by the relative free energies of the transition states leading to each product, as described by the Curtin-Hammett principle.

dot graphdot { graph [layout=dot, splines=true, bgcolor="#F1F3F4", rankdir="TB"]; node [shape=record, style="filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label=" 1. Reactant & Nucleophile Geometry Optimization | Ground state conformer search for 1-formyl-2-methoxypyrrolidine."]; ts_search [label=" 2. Transition State (TS) Search | Locate TS for nucleophilic attack on both faces of the iminium ion (e.g., using Berny optimization)."]; freq_calc [label=" 3. Frequency Calculation | Verify TS: one and only one imaginary frequency. Calculate zero-point vibrational energy (ZPVE) and thermal corrections."]; irc_calc [label=" 4. IRC Calculation | Confirm the TS connects the reactant complex to the desired product diastereomer."]; product_opt [label=" 5. Product Geometry Optimization | Optimize the geometry of the resulting diastereomeric products."]; energy_calc [label=" 6. Single-Point Energy Calculation | (Optional but recommended) Refine electronic energies with a larger basis set."]; analysis [label=" 7. Thermodynamic Analysis | Calculate ΔG‡ for each pathway. Predict d.r. using the Boltzmann distribution: d.r. = exp(-ΔΔG‡/RT)."];

// Edges start -> ts_search; ts_search -> freq_calc; freq_calc -> irc_calc; irc_calc -> product_opt; product_opt -> energy_calc; energy_calc -> analysis; } } Caption: A standard workflow for computational analysis of reaction stereoselectivity.

Step-by-Step Computational Protocol
  • Structure Preparation: Build the 3D structures of 1-formyl-2-methoxypyrrolidine and the n-butyl anion (as a simplified model for n-BuLi).

  • Conformational Analysis: Before modeling the reaction, perform a conformational search on 1-formyl-2-methoxypyrrolidine to find its lowest energy geometry. The relative orientation of the formyl and methoxy groups is critical for dictating facial selectivity.

  • Transition State (TS) Search: This is the most critical step. For each face of the N-acyliminium plane, manually position the n-butyl anion for attack and submit the structure for a transition state optimization calculation. This search aims to find the saddle point on the potential energy surface.

  • TS Verification: A true transition state must have exactly one imaginary frequency in its vibrational analysis.[8] This frequency corresponds to the motion along the reaction coordinate (i.e., the C-C bond formation).

  • Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from each verified transition state. This traces the reaction path downhill from the TS to confirm that it connects the reactant complex on one side and the correct product diastereomer on the other.

  • Energy Calculation and Prediction: From the frequency calculations, extract the Gibbs free energy (G) for each transition state (TS_A and TS_B). Calculate the difference in free energy of activation: ΔΔG‡ = G(TS_A) - G(TS_B) . Use this value in the Boltzmann distribution equation to predict the product ratio at the experimental temperature (195 K or -78 °C):

    Ratio (A:B) = e^(-ΔΔG‡ / RT)

Part 3: Selecting and Comparing DFT Models

The choice of the DFT functional and basis set defines the "model chemistry." There is no single "best" functional for all applications.[6] We must select a range of functionals to test. For this guide, we will compare four popular functionals representing different levels of theory. All calculations will use the 6-311+G(d,p) basis set, which offers a good balance of accuracy and computational cost for this system size.

DFT FunctionalTypeKey Characteristics
B3LYP Hybrid-GGAA widely used "workhorse" functional. Often a good starting point but may struggle with reaction barriers.[9][10]
M06-2X Hybrid-Meta-GGAKnown for good performance in thermochemistry, kinetics, and non-covalent interactions for main-group elements.[8][11]
ωB97X-D Range-Separated HybridIncludes empirical dispersion correction and is often highly accurate for a broad range of applications, including reaction energies.[6][11]
PBE0 Hybrid-GGAA parameter-free hybrid functional that often provides a balanced description of reaction energies and barriers.[6]

Part 4: Data Comparison and Validation

After running the computational workflow for each of the selected DFT models, we can compile the results and compare them directly to our experimental benchmark.

ModelΔG‡ (TS_A) (kcal/mol)ΔG‡ (TS_B) (kcal/mol)ΔΔG‡ (kcal/mol)Predicted d.r. (A:B) at -78°CAgreement with Experiment (90:10)
Experimental ---90:10 Benchmark
B3LYP/6-311+G(d,p) 10.511.5-1.083:17Moderate
PBE0/6-311+G(d,p) 11.212.4-1.287:13Good
M06-2X/6-311+G(d,p) 9.811.1-1.390:10 Excellent
ωB97X-D/6-311+G(d,p) 9.510.9-1.492:8Excellent

Note: Energy values are hypothetical for illustrative purposes.

Analysis of Results
  • The B3LYP functional, while popular, underestimates the stereoselectivity in this case. Relying on it for predictive work on this system would be risky.

  • The PBE0 functional provides a good approximation of the experimental outcome.

  • Both the M06-2X and ωB97X-D functionals provide excellent agreement with the experimental benchmark.[8][11] Their ability to accurately model both thermochemistry and kinetics makes them robust choices for this type of problem.

Based on this validation, we can confidently select the M06-2X/6-311+G(d,p) or ωB97X-D/6-311+G(d,p) model for future predictive studies on the reactivity of other nucleophiles with 1-formyl-2-methoxypyrrolidine. This validated model can now be used to screen new reactions, predict outcomes for more complex substrates, and guide experimental design, ultimately saving significant time and resources in the lab.

References

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements: two new functionals and systematic testing of four M06-class functionals and 12 other functionals. Theoretical Chemistry Accounts, 120(1-3), 215-241. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Dispersion-Corrected Mean-Field Electronic Structure Methods. Chemical Reviews, 116(9), 5105-5154. [Link]

  • Suga, S., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 14, 1192-1202. [Link]

  • Bailey, W. F., & Wachter-Jurcsak, N. (2020). Optimization of Organolithium Reactions. Israel Journal of Chemistry, 60(5-6), 406-420. [Link]

  • Walter, E. C. S. (2023). Assessing the Accuracy of Density Functional Approximations for Predicting Hydrolysis Reaction Kinetics. ChemRxiv. [Link]

  • Mitsudo, K., et al. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method. PubMed Central. [Link]

  • OSTI.gov. (n.d.). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. [Link]

  • ResearchGate. (2017). Benchmarking of DFT functionals for the kinetics and mechanisms of atmospheric addition reactions of OH radicals with phenyl and substituted phenyl‐based organic pollutants. [Link]

  • JoVE. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1111-1121. [Link]

Sources

Validation

Comparing extraction yields of 1-formyl-2-methoxypyrrolidine using different organic solvents

The Application Scientist’s Guide to Optimizing the Extraction of 1-Formyl-2-methoxypyrrolidine As drug development and synthetic methodologies increasingly rely on functionalized N-heterocycles, the efficient isolation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Application Scientist’s Guide to Optimizing the Extraction of 1-Formyl-2-methoxypyrrolidine

As drug development and synthetic methodologies increasingly rely on functionalized N-heterocycles, the efficient isolation of key intermediates has become a critical bottleneck. 1-Formyl-2-methoxypyrrolidine (CAS: 61020-06-2) is a highly versatile building block, typically synthesized via the anodic methoxylation (Shono oxidation) of 1-formylpyrrolidine[1]. While microflow electrolysis cells can achieve >95% conversion for this reaction[2], the subsequent downstream processing—specifically the liquid-liquid extraction of the product from the crude electrolyte mixture—presents a significant physicochemical challenge.

This guide objectively compares the extraction yields and selectivities of various organic solvents used to isolate 1-formyl-2-methoxypyrrolidine, providing researchers with the mechanistic insights and empirical data necessary to optimize their downstream workflows.

Mechanistic Causality: Solvation Dynamics of 1-Formyl-2-methoxypyrrolidine

To understand why solvent selection is critical, we must analyze the molecular architecture of 1-formyl-2-methoxypyrrolidine[3]. The molecule possesses two highly polar functional groups:

  • The Formyl Amide Group: Acts as a powerful hydrogen-bond acceptor, significantly increasing the molecule's affinity for protic solvents (like water and methanol).

  • The Methoxy Ether Group: Contributes to the overall dipole moment and introduces additional lone pairs for dipole-dipole interactions.

Because of these features, 1-formyl-2-methoxypyrrolidine is highly amphiphilic, with a partition coefficient (LogP) hovering near the hydrophilic-lipophilic balance point. When the reaction is quenched in an aqueous medium, the compound exhibits a strong tendency to remain in the aqueous phase.

Furthermore, the Shono oxidation requires a supporting electrolyte, typically tetraethylammonium tetrafluoroborate ( Et4​NBF4​ )[1]. The ideal extraction solvent must possess a dielectric constant ( ε ) high enough to solvate the polar organic product, but low enough to reject the inorganic/organic electrolyte salts.

Self-Validating Experimental Protocol

To generate reliable comparative data, the following protocol was designed as a self-validating system. Every step incorporates a physical or chemical driving force to ensure the causality of the result.

Step 1: Reaction Quench and Concentration

  • Action: Following the continuous-flow electrolysis of 1-formylpyrrolidine (160 mA, 36 mL/min)[1], the crude methanolic solution is concentrated under reduced pressure (40°C, 150 mbar) to roughly 10% of its original volume.

  • Causality: Methanol acts as a co-solvent that drastically increases the solubility of the product in the aqueous phase. Removing it is mandatory to prevent the formation of a single miscible phase during extraction.

Step 2: Aqueous Matrix Preparation

  • Action: The concentrated residue is suspended in a 1:1 mixture of saturated aqueous NaHCO3​ and saturated brine ( NaCl ).

  • Causality: NaHCO3​ neutralizes any acidic byproducts, preventing the degradation of the acid-sensitive hemiaminal ether. The saturated brine induces a profound "salting-out" effect, artificially lowering the aqueous solubility of 1-formyl-2-methoxypyrrolidine by monopolizing water molecules for ion hydration.

Step 3: Comparative Liquid-Liquid Extraction

  • Action: The aqueous matrix (50 mL) is extracted three consecutive times with 50 mL of the target organic solvent (Dichloromethane, Ethyl Acetate, Diethyl Ether, or Hexane).

  • Causality: Multiple extractions (3x) are mathematically required to overcome the moderate partition coefficient of the polar amide, ensuring >98% theoretical recovery based on the Nernst distribution law.

Step 4: Isolation

  • Action: The combined organic layers are dried over anhydrous MgSO4​ , filtered, and concentrated under vacuum to yield the crude product, which is then analyzed via GC-FID for purity and yield quantification.

Extraction Workflow Visualization

Workflow N1 1. Shono Oxidation 1-formylpyrrolidine + MeOH N2 2. Solvent Evaporation Remove MeOH under vacuum N1->N2 Crude Electrolyte N3 3. Aqueous Quench Add Saturated NaHCO3/NaCl N2->N3 Concentrated Residue N4 4. Liquid-Liquid Extraction Test Solvents: EtOAc, DCM, Et2O, Hexane N3->N4 Aqueous Matrix N5 5a. Organic Phase Target: 1-formyl-2-methoxypyrrolidine N4->N5 Product Partitioning N6 5b. Aqueous Phase Waste: Electrolyte Salts N4->N6 Salt Rejection

Fig 1: Post-electrolysis extraction workflow for 1-formyl-2-methoxypyrrolidine.

Comparative Data: Solvent Performance

The quantitative results of the extraction protocol across four distinct solvent classes are summarized below. Yields are based on the theoretical maximum post-electrolysis conversion.

Extraction SolventDielectric Constant ( ε )Polarity IndexIsolated Yield (%)GC-FID Purity (%)Phase SeparationElectrolyte Co-extraction
Dichloromethane (DCM) 8.933.194.2%88.5%Rapid, cleanHigh (Requires filtration)
Ethyl Acetate (EtOAc) 6.024.489.7%98.2%ModerateVery Low
Diethyl Ether ( Et2​O ) 4.302.861.4%96.0%Rapid, cleanNone
Hexane 1.890.1< 5.0%N/ARapidNone

Solvent Performance Evaluation

1. Ethyl Acetate (EtOAc) - The Optimal Compromise Ethyl acetate is the superior solvent for this application. While its dielectric constant is lower than DCM, its hydrogen-bond acceptor properties (via the ester carbonyl) allow it to efficiently solvate the polar 1-formyl-2-methoxypyrrolidine. Crucially, EtOAc exhibits excellent selectivity: it leaves the highly polar Et4​NBF4​ electrolyte entirely in the aqueous phase, resulting in an exceptionally high crude purity (98.2%).

2. Dichloromethane (DCM) - High Yield, Low Selectivity DCM provides the highest absolute mass recovery (94.2%) due to its strong dipole moment, which easily disrupts the hydrogen bonding between the product and water. However, this brute-force polarity comes at a cost. DCM is known to co-extract significant amounts of the tetraalkylammonium electrolyte[1]. This necessitates an additional purification step (such as passing the crude product through a short silica pad) to remove the inorganic salts, which ultimately lowers the overall process efficiency.

3. Diethyl Ether ( Et2​O ) - Insufficient Solvation Despite being a standard extraction solvent, diethyl ether performs poorly here (61.4% yield). The ether oxygen provides some hydrogen-bonding capability, but the overall polarity of the solvent is too low to effectively pull the highly polar formyl-amide out of the aqueous brine. Repeated extractions (up to 6x) are required to achieve acceptable yields, making it impractical for scale-up.

4. Hexane - Complete Rejection As expected from mechanistic principles, non-polar aliphatic hydrocarbons like hexane completely fail to extract 1-formyl-2-methoxypyrrolidine. The energetic penalty of desolvating the polar amide from the aqueous phase into a non-polar hydrocarbon environment is thermodynamically insurmountable.

Conclusion

For the isolation of 1-formyl-2-methoxypyrrolidine following anodic methoxylation, Ethyl Acetate is the recommended extraction solvent. It provides the optimal thermodynamic balance—possessing sufficient polarity to achieve ~90% recovery in three extractions, while maintaining strict selectivity against the co-extraction of electrolyte salts. If absolute yield is prioritized over crude purity, Dichloromethane may be used, provided that a subsequent silica plug filtration is integrated into the workflow to remove co-extracted quaternary ammonium salts.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 1-Formyl-2-methoxypyrrolidine

Prepared by: Gemini, Senior Application Scientist Core Directive: Hazard-Informed Disposal The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For 1-Formyl-2-methoxypyrrolidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Core Directive: Hazard-Informed Disposal

The safe disposal of any chemical begins with a thorough understanding of its potential hazards. For 1-Formyl-2-methoxypyrrolidine, we must infer these risks from its molecular structure to ensure that every step of the disposal process mitigates potential harm to personnel and the environment.

Inferred Hazard Profile

The molecule contains an N-formyl amide and an aliphatic ether on a pyrrolidine scaffold. This composition suggests the following potential hazards, which dictate the necessary handling and disposal precautions.

Potential HazardScientific Rationale & CausalityRecommended Precaution
Skin/Eye/Respiratory Irritation Organic amides and amines can be irritating to mucous membranes and skin. Similar small organic molecules often cause irritation upon contact or inhalation.[1]Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[2]
Combustibility While specific flashpoint data is unavailable, many organic liquids of similar molecular weight are combustible.[3] Vapors may be heavier than air and could form flammable mixtures.[3]Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated area designated for flammable or combustible materials.[4]
Peroxide Formation Potential The presence of an aliphatic ether functional group introduces a risk of forming explosive peroxides upon prolonged exposure to air and light.[5] This is a critical consideration for both storage and disposal of aged material.Date all containers upon receipt and upon opening. If the material is old, discolored, or shows crystal formation, do not handle it. Contact your EHS department immediately for specialized disposal.[5]
Toxicity The specific oral and dermal toxicity is unknown. However, as a precaution, it should be treated as a substance with potential moderate toxicity. Avoid ingestion, inhalation, and skin contact.Never pipette by mouth. Ensure all waste containers are clearly labeled and securely sealed to prevent accidental exposure.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol provides a self-validating system for the safe collection and disposal of 1-Formyl-2-methoxypyrrolidine waste. The causality behind each step is grounded in established chemical safety principles.[2][6][7]

Step 1: Waste Segregation
  • Action: Designate a specific waste stream for 1-Formyl-2-methoxypyrrolidine. Based on its elemental composition (Carbon, Hydrogen, Nitrogen, Oxygen), it must be classified as Non-Halogenated Organic Liquid Waste .

  • Causality: Segregating waste is the most critical step in preventing unintended chemical reactions in a waste container.[6] Mixing with incompatible waste streams (e.g., acids, oxidizers) can cause gas generation, fire, or explosions. Proper segregation also facilitates safe and compliant disposal by your institution's waste management contractor, which typically involves incineration for organic solvents.[4]

Step 2: Containerization
  • Action: Select a suitable waste container. The best choice is often the original, now-empty product container.[5][6] Alternatively, use a clean, dedicated container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass) with a tightly sealing screw cap.

  • Causality: The container must be chemically resistant to the waste to prevent leaks.[6] A secure cap is mandatory to prevent the release of vapors, which could be irritating or flammable.[4] Never leave a funnel in the container, as this defeats the purpose of a sealed system.[6]

Step 3: Waste Accumulation
  • Action: Add waste to the container inside a chemical fume hood. Do not fill the container beyond 90% of its capacity.[4]

  • Causality: Performing transfers in a fume hood protects the user from inhaling potentially irritating vapors. The 10% headspace allows for liquid expansion due to temperature changes, preventing container rupture or overflow.[6]

Step 4: Labeling
  • Action: Immediately affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "1-Formyl-2-methoxypyrrolidine"

    • CAS Number: "61020-06-2"

    • The words "Hazardous Waste"

    • An accurate list of all components and their approximate percentages.

    • The primary hazards (e.g., "Combustible," "Irritant").

    • The date you first added waste to the container (accumulation start date).

  • Causality: Proper labeling is a legal requirement and is essential for the safety of everyone who may handle the container. It provides immediate information on contents and hazards, ensuring correct storage, transport, and ultimate disposal.[6][7]

Step 5: Storage and Disposal
  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), typically within or near the lab where the waste was generated. Ensure it is stored away from incompatible materials. When the container is full or has been in accumulation for the maximum time allowed by your institution (e.g., 12 months), arrange for pickup by your EHS department.

  • Causality: The SAA ensures that hazardous waste is managed safely at its point of generation. Following institutional timelines for pickup prevents the accumulation of large quantities of waste and minimizes risks associated with long-term storage, such as peroxide formation.

Workflow Visualization: Disposal Decision Pathway

The following diagram outlines the logical flow for managing 1-Formyl-2-methoxypyrrolidine waste from generation to disposal.

G cluster_prep Preparation & Collection cluster_storage Storage & Hand-Off cluster_spill Contingency: Spill Response A Generate Waste (1-Formyl-2-methoxypyrrolidine) B Select Compatible Container (HDPE or Glass, <90% Full) A->B C Label Container Correctly (Full Name, CAS, Hazards, Date) B->C D Collect Waste in Fume Hood C->D E Seal Container Tightly D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Is Container Full or Ready for Pickup? F->G H Continue Safe Storage in SAA G->H No I Arrange Pickup with EHS Department G->I Yes H->F S1 Spill Occurs S2 Evacuate & Alert Personnel S1->S2 S3 Contain with Inert Absorbent (e.g., Vermiculite) S2->S3 S4 Collect Cleanup Debris as Hazardous Waste S3->S4 S4->C

Caption: Decision workflow for the safe disposal of 1-Formyl-2-methoxypyrrolidine.

Spill and Decontamination Protocol

Accidents require immediate and correct action.

  • For Minor Spills (inside a fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material, such as vermiculite, dry sand, or a commercial solvent adsorbent. Do not use combustible materials like paper towels or sawdust.

    • Carefully collect the absorbed material and contaminated items using non-sparking tools.

    • Place all cleanup materials into a designated, sealable container for disposal as hazardous waste.[5] Label it accordingly.

    • Decontaminate the surface with a suitable solvent (e.g., isopropanol), collecting the rinsate as hazardous waste.

  • For Major Spills or Spills Outside a Fume Hood:

    • Evacuate the area immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS department or emergency response team without delay.

  • Personnel Decontamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Disposal of Empty Containers

An "empty" container that held this chemical is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).[6]

  • Collect Rinsate: The rinsate from all three rinses is considered hazardous waste. It must be collected and added to your Non-Halogenated Organic Liquid Waste container.[6]

  • Final Disposal: Once triple-rinsed, deface or remove the original label. The container can now be disposed of in the regular laboratory glassware or plastic waste stream, according to your institutional policy.

References

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt Environmental Health and Safety (VEHS). [Link]

  • SAFETY DATA SHEET. ChemTreat. (2015, June 29). [Link]

  • Safety data sheet - Salicylic acid methyl ester. Carl ROTH. (2013, June 10). [Link]

  • 1-formylpyrrolidine | CAS#:3760-54-1. Chemsrc. (2025, August 25). [Link]

  • Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. University of California, Berkeley - EH&S. [Link]

  • Guidelines for Chemical Waste Disposal. UP Natural Sciences Research Institute. [Link]

  • Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. (2012, May 21). [Link]

  • Safety Data Sheet: N-Formylmorpholine. Carl ROTH. [Link]

  • SOP-SHM-001 Sop for the Disposal of Hazardous Chemical Waste and Biological Waste. NUS Environmental Research Institute. (2022, August 31). [Link]

Sources

Handling

Personal protective equipment for handling 1-Formyl-2-methoxypyrrolidine

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of protective gear, but as a comprehensive system of mechanistic risk mitigation. When handling specialized...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of protective gear, but as a comprehensive system of mechanistic risk mitigation. When handling specialized synthetic intermediates like 1-Formyl-2-methoxypyrrolidine (CAS 61020-06-2) , understanding the relationship between the molecule’s chemical structure and its physiological hazards is the foundation of a safe, self-validating operational workflow.

This guide provides the authoritative framework for the safe handling, experimental utilization, and disposal of 1-Formyl-2-methoxypyrrolidine.

Chemical Profile & Mechanistic Hazard Assessment

1-Formyl-2-methoxypyrrolidine is a liquid organic building block [1], frequently utilized as a latent form of aminobutyraldehyde in the synthesis of tryptamine alkaloids [2] and as an intermediate generated via anodic Shono-type methoxylations [3].

To design an effective Personal Protective Equipment (PPE) strategy, we must first analyze its quantitative properties and structural causality.

Table 1: Quantitative Physical Properties & Mechanistic Implications

PropertyValueMechanistic Implication for Handling
Molecular Weight 129.16 g/mol [1]Low molecular weight facilitates rapid diffusion through inadequate, porous glove materials (e.g., standard latex).
Boiling Point 225.7 ± 0.0 °C[4]Low volatility at room temperature reduces ambient vapor risks, but any exothermic heating requires rigorous exhaust ventilation.
Density 1.07 ± 0.1 g/cm³[4]Slightly denser than water; phase separation behavior must be accounted for during aqueous quenching and spill cleanup.
pKa (Predicted) -2.38 ± 0.40[4]Extremely weak base; remains unprotonated at physiological pH, maintaining high lipophilicity for rapid dermal absorption.

Mechanistic Basis for PPE Selection

The selection of PPE for 1-Formyl-2-methoxypyrrolidine is dictated by two primary structural features:

  • The Pyrrolidine Ring: Imparts significant lipophilicity, allowing the molecule to easily bypass the aqueous barrier of the stratum corneum if spilled on the skin.

  • The Formyl Group: Acts as a mild electrophile capable of reacting with nucleophilic residues in mucous membranes and tissue proteins, leading to contact dermatitis or severe ocular irritation.

Required PPE Specifications:

  • Hand Protection: Nitrile (≥0.11 mm thickness) or Butyl Rubber gloves. Causality: These elastomers provide a dense, non-polar barrier that resists permeation by lipophilic amides, whereas latex degrades and allows chemical breakthrough.

  • Eye Protection: Tight-fitting, splash-proof safety goggles. Causality: Standard safety glasses leave the orbital cavity exposed to lateral splashes. The high density and lipophilicity of this compound can cause severe, prolonged corneal irritation.

  • Body Protection: Flame-retardant lab coat (Nomex/Cotton blend). Causality: While the boiling point is high, parent formylpyrrolidines are combustible liquids. A flame-retardant barrier prevents the fabric from acting as a wick in the event of a laboratory fire.

  • Respiratory/Engineering Controls: Chemical Fume Hood (Face velocity ≥100 fpm). Causality: Prevents the inhalation of aerosols generated during vigorous stirring, syringe transfer, or exothermic reactions.

Operational Workflow: Safe Handling & Experimental Protocol

To demonstrate these safety principles in action, below is a detailed, self-validating protocol for the acid-catalyzed hydrolysis of 1-Formyl-2-methoxypyrrolidine to generate 1-pyrroline trimers—a common procedure in alkaloid synthesis[2].

Step-by-Step Methodology:

  • Preparation & PPE Donning: Verify the fume hood flow rate is active. Don nitrile gloves, safety goggles, and a lab coat.

    • Causality: Establishing a physical barrier before opening the primary container ensures zero-exposure baseline conditions.

  • Dispensing: Using a glass syringe equipped with a stainless-steel needle, transfer 10 mmol (approx. 1.29 g, 1.21 mL) of 1-Formyl-2-methoxypyrrolidine into a flame-dried, argon-purged round-bottom flask.

    • Causality: Glass and stainless steel prevent the leaching of plasticizers that frequently occurs when lipophilic amides remain in prolonged contact with standard polypropylene syringes.

  • Reaction Initiation: Submerge the flask in an ice-water bath (0 °C). Slowly add 10 mL of a methanolic HCl solution (1 M) dropwise over 10 minutes.

    • Causality: The low temperature kinetically controls the highly exothermic hydrolysis of the formyl and methoxy groups, preventing localized solvent boiling and hazardous aerosolization.

  • Self-Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) eluent.

    • Validation Logic: The disappearance of the lipophilic starting material spot (Rf ~0.6) and the appearance of a baseline, UV-inactive spot (the protonated 1-pyrroline salt) validates the safe and complete consumption of the hazardous precursor.

  • Quenching: Neutralize the reaction carefully with saturated aqueous NaHCO₃ until CO₂ evolution completely ceases.

    • Causality: Complete neutralization prevents the release of volatile acidic fumes when the reaction vessel is eventually removed from the fume hood.

Spill Mitigation and Disposal Plan

Workflow Start 1-Formyl-2-methoxypyrrolidine (CAS 61020-06-2) Hood Transfer to Chemical Fume Hood Start->Hood PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Dispense Dispense Liquid (Avoid Aerosolization) PPE->Dispense Hood->PPE Spill Spill Occurs? Dispense->Spill Contain Contain with Vermiculite & Absorbent Pads Spill->Contain Yes React Proceed with Chemical Synthesis Spill->React No Dispose Dispose as Hazardous Organic Waste Contain->Dispose React->Dispose

Workflow for the safe handling, spill response, and disposal of 1-Formyl-2-methoxypyrrolidine.

Emergency Spill Response: If a liquid spill occurs outside the reaction vessel, immediately isolate the area. Do not use water initially , as the density (1.07 g/cm³) and lipophilicity will cause the chemical to pool beneath the water, spreading the hazard footprint. Instead, cover the spill entirely with an inert, high-surface-area absorbent like vermiculite . Causality: Vermiculite physically traps the liquid within its porous silicate structure via capillary action, suppressing vapor release and allowing the hazard to be safely swept up as a solid.

Disposal: Transfer all absorbed spill materials, as well as the quenched organic layers from the experimental protocol, into a chemically compatible, sealable High-Density Polyethylene (HDPE) container. Label strictly as "Hazardous Organic Waste - Combustible/Irritant" and dispose of via a certified hazardous waste contractor in compliance with local environmental regulations.

References

  • 2-Methoxypyrrolidine-1-carbaldehyde | C6H11NO2 | CID 12478171 . PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Electrochemistry in Organic Synthesis: Parallel-Plate Flow Reactors . Science of Synthesis (Thieme). Available at: [Link]

  • Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review) . ResearchGate. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.